molecular formula C28H46N7O17P3S B15544662 trans-5-methylhex-2-enoyl-CoA

trans-5-methylhex-2-enoyl-CoA

Cat. No.: B15544662
M. Wt: 877.7 g/mol
InChI Key: CLJDGSLAMHPGLJ-CXKZMUJXSA-N
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Description

Trans-5-methylhex-2-enoyl-CoA is a useful research compound. Its molecular formula is C28H46N7O17P3S and its molecular weight is 877.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C28H46N7O17P3S

Molecular Weight

877.7 g/mol

IUPAC Name

S-[2-[3-[[(2S)-4-[[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-5-methylhex-2-enethioate

InChI

InChI=1S/C28H46N7O17P3S/c1-16(2)6-5-7-19(37)56-11-10-30-18(36)8-9-31-26(40)23(39)28(3,4)13-49-55(46,47)52-54(44,45)48-12-17-22(51-53(41,42)43)21(38)27(50-17)35-15-34-20-24(29)32-14-33-25(20)35/h5,7,14-17,21-23,27,38-39H,6,8-13H2,1-4H3,(H,30,36)(H,31,40)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/b7-5+/t17-,21-,22-,23+,27-/m0/s1

InChI Key

CLJDGSLAMHPGLJ-CXKZMUJXSA-N

Origin of Product

United States

Foundational & Exploratory

"trans-5-methylhex-2-enoyl-CoA" structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure Elucidation of trans-5-methylhex-2-enoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

This compound is a coenzyme A thioester of trans-5-methylhex-2-enoic acid. Its structure features a seven-carbon branched acyl chain with a double bond in the trans configuration between carbons 2 and 3. The presence of the methyl branch at position 5 suggests a potential link to the metabolism of branched-chain amino acids, such as leucine (B10760876). Acyl-CoA molecules are central intermediates in numerous metabolic pathways, including fatty acid β-oxidation and biosynthesis, and the metabolism of amino acids. The elucidation of their precise structure is critical for understanding their biological roles and for the development of therapeutics targeting these pathways.

Molecular Formula: C₂₈H₄₆N₇O₁₇P₃S

Molecular Weight: 877.69 g/mol

Proposed Biosynthesis

It is hypothesized that this compound is derived from the catabolism of the branched-chain amino acid, leucine. The degradation of leucine yields isovaleryl-CoA. Through a process of chain elongation, likely involving acetyl-CoA as the two-carbon donor, isovaleryl-CoA can be converted to 5-methylhexanoyl-CoA. Subsequent dehydrogenation by an acyl-CoA dehydrogenase would introduce the trans-2 double bond, forming the final product.

Proposed Biosynthetic Pathway of this compound Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate Branched-chain aminotransferase Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA Branched-chain α-keto acid dehydrogenase Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Isovaleryl-CoA dehydrogenase Five_Methylhexanoyl_CoA 5-Methylhexanoyl-CoA Isovaleryl_CoA->Five_Methylhexanoyl_CoA Chain Elongation Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA_ketogenesis Acetyl-CoA HMG_CoA->Acetyl_CoA_ketogenesis trans_5_Methylhex_2_enoyl_CoA This compound Five_Methylhexanoyl_CoA->trans_5_Methylhex_2_enoyl_CoA Acetyl_CoA_elongation Acetyl-CoA Acetyl_CoA_elongation->Five_Methylhexanoyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Acyl_CoA_Dehydrogenase->trans_5_Methylhex_2_enoyl_CoA

Proposed biosynthetic pathway from leucine.

Structure Elucidation

The definitive structure of this compound would be determined through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry provides the accurate mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) is then used to fragment the molecule and deduce its structure from the resulting fragment ions.

Predicted Mass Spectrometry Data

IonPredicted m/zDescription
[M+H]⁺878.70Protonated molecular ion
[M-507]⁺371.70Characteristic neutral loss of the 3'-phospho-ADP moiety of Coenzyme A
[M-C₃H₇]⁺834.64Loss of the terminal isopropyl group
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the complete assignment of its structure.

Predicted ¹H and ¹³C NMR Data

PositionPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)Multiplicity
1~195--
2~130~6.1d
3~140~6.8dt
4~40~2.2t
5~28~1.6m
6~22.5~0.9d
7 (CH₃)~22.5~0.9d

Note: Predicted chemical shifts are based on data for structurally similar compounds and may vary depending on experimental conditions.

Experimental Protocols

Mass Spectrometry Protocol
  • Sample Preparation: Acyl-CoAs are extracted from biological samples using a suitable solvent system, such as a mixture of isopropanol, acetonitrile (B52724), and an acidic buffer.

  • Chromatography: The extracted acyl-CoAs are separated using reverse-phase liquid chromatography (LC). A C18 column is typically used with a gradient of acetonitrile in an aqueous solution of an ion-pairing agent like acetic acid or formic acid.

  • Mass Spectrometry: The eluent from the LC is introduced into a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, using electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition: Full scan MS data is acquired to determine the accurate mass of the parent ion. MS/MS data is acquired using collision-induced dissociation (CID) to generate fragment ions.

NMR Spectroscopy Protocol
  • Sample Preparation: The purified this compound is dissolved in a suitable deuterated solvent, such as D₂O or a buffered aqueous solution.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher). Standard 1D ¹H and ¹³C experiments are performed, along with 2D experiments such as COSY, HSQC, and HMBC to establish connectivity between protons and carbons.

  • Data Processing and Analysis: The acquired data is processed using appropriate software. Chemical shifts are referenced to an internal standard. The structure is assigned by analyzing the chemical shifts, coupling constants, and correlations observed in the 2D spectra.

Logical Workflow for Structure Elucidation

Structure Elucidation Workflow Start Hypothesized Presence of this compound Extraction Extraction of Acyl-CoAs from Biological Sample Start->Extraction LC_MS_Analysis LC-MS Analysis Extraction->LC_MS_Analysis NMR_Analysis NMR Spectroscopy of Purified Compound Extraction->NMR_Analysis Purification HRMS High-Resolution MS for Accurate Mass Determination LC_MS_Analysis->HRMS MS_MS Tandem MS (MS/MS) for Fragmentation Analysis LC_MS_Analysis->MS_MS Structure_Confirmation Structure Confirmed? HRMS->Structure_Confirmation MS_MS->Structure_Confirmation OneD_NMR 1D ¹H and ¹³C NMR NMR_Analysis->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Analysis->TwoD_NMR OneD_NMR->Structure_Confirmation TwoD_NMR->Structure_Confirmation Final_Structure Structure of This compound Elucidated Structure_Confirmation->Final_Structure Yes

Workflow for structure elucidation.

Conclusion

The structure elucidation of novel metabolites like this compound is fundamental to advancing our understanding of cellular metabolism and its role in health and disease. This technical guide provides a predictive framework for the identification and characterization of this molecule using modern analytical techniques. The proposed biosynthetic pathway and predicted spectroscopic data offer a solid foundation for researchers to design experiments and interpret their findings. The detailed protocols and logical workflow serve as a practical guide for the successful structure elucidation of this and other related acyl-CoA molecules.

In-depth Technical Guide: The Elusive "trans-5-Methylhex-2-enoyl-CoA"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant scarcity of specific data on the chemical properties, experimental protocols, and metabolic significance of trans-5-methylhex-2-enoyl-CoA. This technical guide aims to transparently address this information gap and provide context based on structurally related compounds.

Similarly, specific and detailed experimental protocols for the synthesis, purification, and analysis of this compound are not described in the current body of scientific literature. This includes a lack of information on established laboratory procedures, necessary reagents, and analytical techniques for its characterization.

Context from a Related Molecule: Isovaleryl-CoA

To provide some relevant context, we can examine the closely related and extensively studied molecule, isovaleryl-CoA. Isovaleryl-CoA plays a crucial role in the catabolism of the amino acid leucine. The enzyme isovaleryl-CoA dehydrogenase (IVD) catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.[1][2][3] Dysfunction of this enzyme leads to the genetic disorder isovaleric acidemia.[1][2][3][4][5]

The study of IVD provides insights into the enzymatic handling of short, branched-chain acyl-CoAs. Structural and functional studies of IVD have elucidated the basis of its substrate specificity, highlighting key amino acid residues within the enzyme's active site that accommodate the branched methyl group of isovaleryl-CoA.[1][2][3][4]

Hypothetical Metabolic Context

Given its structure as an acyl-CoA derivative, this compound would be logically expected to participate in metabolic pathways involving fatty acid or amino acid metabolism. The "trans-2-enoyl-CoA" moiety is a characteristic intermediate in β-oxidation. However, without direct experimental evidence, its precise role remains speculative.

Below is a hypothetical workflow illustrating the general approach researchers would take to characterize an unknown acyl-CoA derivative like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_biochemical Biochemical Assays cluster_cellular Cellular Studies synthesis Chemical or Enzymatic Synthesis purification Purification (e.g., HPLC) synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms ftir FTIR Spectroscopy purification->ftir enzyme_assay Enzyme Kinetic Assays ftir->enzyme_assay binding_assay Protein Binding Studies ftir->binding_assay metabolic_flux Metabolic Flux Analysis binding_assay->metabolic_flux cell_culture Cell Culture Experiments binding_assay->cell_culture

A generalized experimental workflow for characterizing a novel acyl-CoA derivative.

Conclusion

References

An In-depth Technical Guide to the Biosynthetic Pathway of trans-5-Methylhex-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of trans-5-methylhex-2-enoyl-CoA, a branched-chain unsaturated acyl-CoA derivative. The synthesis of this molecule is intrinsically linked to the catabolism of the branched-chain amino acid leucine (B10760876) and the ubiquitous fatty acid synthesis machinery. This document details the enzymatic steps, starting from the precursor isovaleryl-CoA, its elongation to 5-methylhexanoyl-CoA, and its subsequent desaturation. We present available quantitative data, detailed experimental protocols for key enzymatic assays, and diagrams of the biosynthetic and regulatory pathways to facilitate further research and exploration of this metabolic route for potential therapeutic applications.

Introduction

Branched-chain fatty acids (BCFAs) are important components of biological systems, contributing to membrane fluidity and serving as precursors for various signaling molecules.[1] The specific molecule, this compound, is a C7 branched-chain mono-unsaturated fatty acyl-CoA. Its biosynthesis is not as well-characterized as that of straight-chain fatty acids but can be elucidated by examining the substrate promiscuity of the enzymes involved in fatty acid metabolism. Understanding this pathway is crucial for researchers investigating lipid metabolism, particularly in contexts where branched-chain amino acid catabolism is prominent.

The Biosynthetic Pathway

The biosynthesis of this compound is a two-stage process:

  • Chain Elongation: Synthesis of the saturated precursor, 5-methylhexanoyl-CoA, by Fatty Acid Synthase (FAS).

  • Desaturation: Conversion of 5-methylhexanoyl-CoA to this compound by a short/branched-chain acyl-CoA dehydrogenase.

Stage 1: Synthesis of 5-Methylhexanoyl-CoA

The synthesis of the C7 branched-chain fatty acid backbone is accomplished by the fatty acid synthase (FAS) complex. In contrast to the de novo synthesis of straight-chain fatty acids which primarily uses acetyl-CoA as a primer, the synthesis of 5-methylhexanoic acid utilizes isovaleryl-CoA.[2]

  • Precursor: Isovaleryl-CoA, a product of the catabolism of the branched-chain amino acid, leucine.[3]

  • Enzyme: Fatty Acid Synthase (FAS)[4]

  • Extender Unit: Malonyl-CoA

  • Process: Isovaleryl-CoA (a C5 branched-chain acyl-CoA) serves as the primer for the FAS complex. One round of elongation, utilizing one molecule of malonyl-CoA (a C3 dicarboxylic acid which decarboxylates to a C2 unit), extends the C5 primer by two carbons, resulting in the formation of 5-methylhexanoyl-CoA (a C7 branched-chain acyl-CoA). The subsequent reduction, dehydration, and second reduction steps are analogous to those in straight-chain fatty acid synthesis.[5]

Stage 2: Desaturation to this compound

The final step in the formation of this compound is the introduction of a double bond in the trans configuration between the α and β carbons (C2 and C3) of the acyl-CoA chain. This reaction is catalyzed by an acyl-CoA dehydrogenase.

  • Substrate: 5-Methylhexanoyl-CoA

  • Enzyme: Short/Branched-Chain Acyl-CoA Dehydrogenase (ACADSB)[6][7]

  • Product: this compound

  • Mechanism: Acyl-CoA dehydrogenases are flavoenzymes that catalyze the α,β-dehydrogenation of acyl-CoA esters, transferring electrons to the electron transfer flavoprotein (ETF).[8][9] The ACADSB enzyme has been shown to have activity towards short branched-chain acyl-CoAs.[10]

Pathway Visualization

Biosynthetic Pathway of this compound

This compound Biosynthesis Biosynthetic Pathway of this compound cluster_leucine Leucine Catabolism cluster_fas Fatty Acid Synthesis cluster_desaturation Desaturation Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA Multiple Steps FAS Fatty Acid Synthase (FAS) Isovaleryl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Methylhexanoyl_CoA 5-Methylhexanoyl-CoA FAS->Methylhexanoyl_CoA Elongation ACADSB Short/Branched-Chain Acyl-CoA Dehydrogenase (ACADSB) Methylhexanoyl_CoA->ACADSB Target This compound ACADSB->Target Dehydrogenation

Caption: Biosynthesis of this compound from leucine.

Regulatory Influences on the Pathway

Regulatory Influences Regulatory Influences on the Biosynthesis Pathway cluster_regulation Regulatory Factors cluster_pathway Biosynthetic Pathway Insulin (B600854) Insulin ACC Acetyl-CoA Carboxylase (ACC) Insulin->ACC + Glucagon (B607659) Glucagon Glucagon->ACC - Citrate (B86180) Citrate Citrate->ACC + (Allosteric) Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->ACC - (Feedback) BCAA_Metabolites BCAA Metabolites (e.g., 3-HIB) FAS Fatty Acid Synthase (FAS) BCAA_Metabolites->FAS Influences Lipid Accumulation ACADSB ACADSB Gene Expression BCAA_Metabolites->ACADSB Potential Transcriptional Regulation ACC->FAS Provides Malonyl-CoA

Caption: Key regulators of the this compound pathway.

Quantitative Data

Specific kinetic parameters for the enzymes involved in the biosynthesis of this compound with their exact substrates are not extensively documented in the literature. The following tables summarize available related data and highlight these gaps.

Table 1: Fatty Acid Synthase (FAS) Kinetic Parameters

SubstrateEnzyme SourceKmVmaxReference
Acetyl-CoAChicken Liver~10 µM-[11]
Malonyl-CoAChicken Liver~5 µM-[11]
Isovaleryl-CoA - Data not available Data not available -

Table 2: Short/Branched-Chain Acyl-CoA Dehydrogenase (ACADSB) Kinetic Parameters

SubstrateEnzyme SourceKmVmaxReference
(S)-2-Methylbutyryl-CoAHumanHigh activity-[10]
Butyryl-CoAHumanHigh activity-[10]
Isovaleryl-CoAHumanNo activity-[10]
5-Methylhexanoyl-CoA - Data not available Data not available -

Experimental Protocols

Assay for Fatty Acid Synthase (FAS) Activity with Isovaleryl-CoA

This protocol is adapted from standard spectrophotometric assays for FAS activity.

Principle: The activity of FAS is monitored by the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Reagents:

  • 100 mM Potassium Phosphate (B84403) Buffer, pH 7.0

  • 1 mM Dithiothreitol (DTT)

  • 10 mM EDTA

  • Bovine Serum Albumin (BSA), fatty acid-free

  • 10 mM NADPH

  • 10 mM Isovaleryl-CoA

  • 10 mM Malonyl-CoA

  • Purified Fatty Acid Synthase

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, DTT, EDTA, and BSA.

  • Add NADPH, isovaleryl-CoA, and malonyl-CoA to the reaction mixture.

  • Initiate the reaction by adding the purified FAS enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer at a constant temperature (e.g., 37°C).

  • Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

Logical Workflow:

FAS Assay Workflow A Prepare Reaction Mixture (Buffer, DTT, EDTA, BSA) B Add Substrates (NADPH, Isovaleryl-CoA, Malonyl-CoA) A->B C Initiate with FAS Enzyme B->C D Monitor A340 Decrease C->D E Calculate NADPH Consumption Rate D->E

Caption: Workflow for the spectrophotometric assay of FAS activity.

Assay for Short/Branched-Chain Acyl-CoA Dehydrogenase (ACADSB) Activity

This protocol is based on the ferricenium ion-based spectrophotometric assay.[12]

Principle: The reduction of ferricenium ion by the FADH2 of the dehydrogenase is monitored spectrophotometrically.

Reagents:

  • 100 mM Potassium Phosphate Buffer, pH 7.6

  • 1 mM Ferricenium hexafluorophosphate

  • 10 mM 5-Methylhexanoyl-CoA

  • Purified or partially purified ACADSB enzyme preparation

Procedure:

  • Prepare the reaction mixture containing potassium phosphate buffer and ferricenium hexafluorophosphate.

  • Add the enzyme preparation to the reaction mixture.

  • Initiate the reaction by adding 5-methylhexanoyl-CoA.

  • Monitor the increase in absorbance at 300 nm due to the formation of ferrocenium.

  • The rate of reaction is proportional to the enzyme activity.

Logical Workflow:

ACADSB Assay Workflow A Prepare Reaction Mixture (Buffer, Ferricenium) B Add Enzyme Preparation A->B C Initiate with 5-Methylhexanoyl-CoA B->C D Monitor A300 Increase C->D E Calculate Reaction Rate D->E

Caption: Workflow for the spectrophotometric assay of ACADSB activity.

Analysis of 5-Methylhexanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: Fatty acids are extracted, derivatized to their methyl esters (FAMEs), and then separated and identified by GC-MS.[13][14]

Procedure:

  • Lipid Extraction: Extract total lipids from the sample (e.g., cell pellet, tissue homogenate) using a suitable solvent system (e.g., chloroform:methanol).

  • Saponification: Saponify the lipid extract to release free fatty acids.

  • Derivatization: Convert the free fatty acids to their corresponding fatty acid methyl esters (FAMEs) using a derivatizing agent such as BF3-methanol.

  • Extraction of FAMEs: Extract the FAMEs into an organic solvent (e.g., hexane).

  • GC-MS Analysis: Inject the FAMEs into a GC-MS system equipped with a suitable capillary column (e.g., DB-225ms). The separation is based on the boiling points and polarity of the FAMEs. The mass spectrometer is used for identification and quantification based on the mass-to-charge ratio of the fragmented ions.

Logical Workflow:

GC-MS Analysis Workflow A Total Lipid Extraction B Saponification A->B C Derivatization to FAMEs B->C D FAME Extraction C->D E GC-MS Analysis D->E F Identification and Quantification E->F

Caption: Workflow for the GC-MS analysis of 5-methylhexanoic acid.

Regulation of the Pathway

The biosynthesis of this compound is regulated at multiple levels, primarily through the control of fatty acid synthesis and branched-chain amino acid catabolism.

  • Allosteric Regulation: Acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA, is allosterically activated by citrate and inhibited by long-chain fatty acyl-CoAs like palmitoyl-CoA.[15][16] This provides a mechanism to link fatty acid synthesis to the energy state of the cell.

  • Hormonal Regulation: Insulin stimulates fatty acid synthesis by promoting the dephosphorylation and activation of ACC. Conversely, glucagon and epinephrine (B1671497) lead to the phosphorylation and inactivation of ACC.[15][16]

  • Transcriptional Regulation: The expression of genes encoding enzymes in fatty acid synthesis (like FAS) and branched-chain acyl-CoA dehydrogenases can be regulated by transcription factors that respond to nutrient levels and hormonal signals.[3][17] For example, metabolites of branched-chain amino acid catabolism have been shown to influence lipid accumulation and may have a role in the transcriptional regulation of related enzymes.[18]

Conclusion

The biosynthetic pathway of this compound represents an intersection of branched-chain amino acid catabolism and fatty acid synthesis. While the individual enzymatic steps are catalyzed by well-known enzymes, the complete pathway and its regulation for this specific molecule are areas that warrant further investigation. The protocols and data presented in this guide provide a foundation for researchers to explore the significance of this and other branched-chain fatty acids in health and disease, and to potentially identify novel targets for therapeutic intervention in metabolic disorders. Further studies are needed to determine the specific kinetic parameters of the involved enzymes and to fully elucidate the regulatory networks that govern the flux through this pathway.

References

The Role of trans-5-Methylhex-2-enoyl-CoA in Branched-Chain Fatty Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of trans-5-methylhex-2-enoyl-CoA, a likely intermediate in the biosynthesis of branched-chain fatty acids. While not a canonical component of de novo fatty acid synthesis, its formation is predicated on the known promiscuity of the fatty acid synthase (FASN) complex with non-standard precursor units. This document elucidates the hypothetical metabolic pathway leading to and from this compound, details the enzymatic machinery involved, and presents generalized experimental protocols for its study. The role of this and similar molecules is of growing interest in the study of metabolic regulation and the development of novel therapeutics targeting lipid metabolism.

Introduction to Branched-Chain Fatty Acid Synthesis

Standard fatty acid synthesis in mammals primarily produces straight-chain fatty acids, with palmitate being the principal product. This process utilizes acetyl-CoA as a primer and malonyl-CoA as the two-carbon donor in a series of iterative cycles catalyzed by the fatty acid synthase (FASN) complex. However, the synthesis of branched-chain fatty acids (BCFAs) occurs in many organisms, including mammals, typically as minor lipid components. BCFAs are formed when FASN utilizes alternative starter units or incorporates methylmalonyl-CoA instead of malonyl-CoA during elongation.[1][2]

One significant source of alternative primers is the catabolism of branched-chain amino acids, such as leucine (B10760876), which produces isovaleryl-CoA.[3][4] This molecule can serve as a starter for FASN, leading to the synthesis of odd-numbered and branched-chain fatty acids. This compound is a hypothesized intermediate in a pathway initiated by a branched-chain precursor.

The Hypothesized Metabolic Pathway of this compound

The formation and subsequent metabolism of this compound can be inferred from the established steps of fatty acid elongation. The pathway likely proceeds as follows:

  • Initiation with a Branched-Chain Precursor: The synthesis is initiated with a branched-chain acyl-CoA, such as isovaleryl-CoA (derived from leucine metabolism).

  • Condensation: The initial branched-chain acyl-CoA undergoes condensation with malonyl-CoA, catalyzed by the ketoacyl synthase domain of FASN. This extends the chain by two carbons, resulting in a β-ketoacyl-CoA intermediate.

  • First Reduction: The β-keto group is reduced to a hydroxyl group by the ketoacyl reductase domain, utilizing NADPH as the reducing agent.

  • Dehydration: The hydroxyl group is removed as a water molecule by the dehydratase domain, creating a double bond and forming an enoyl-CoA intermediate. In this specific case, this would be this compound.

  • Second Reduction: The double bond of this compound is reduced by the enoyl reductase domain, again using NADPH. This reaction saturates the bond, yielding a saturated acyl-CoA that is two carbons longer than the starting primer. This saturated product can then undergo further rounds of elongation.

The key enzyme in the final step is a trans-2-enoyl-CoA reductase. This class of enzymes is essential for both de novo fatty acid synthesis and the elongation of very-long-chain fatty acids.[5][6][7]

Below is a diagram illustrating this proposed pathway.

Caption: Proposed metabolic pathway for the formation and processing of this compound.

Quantitative Data

Table 1: Michaelis-Menten Constants (Km) for Related Enoyl-CoA Reductases

EnzymeSubstrateKm (µM)Electron DonorOrganism
Mitochondrial trans-2-enoyl-CoA ReductaseCrotonyl-CoA68NADHEuglena gracilis
trans-2-Hexenoyl-CoA91NADHEuglena gracilis
NADH109-Euglena gracilis
NADPH119-Euglena gracilis

Data sourced from a study on Euglena gracilis mitochondrial trans-2-enoyl-CoA reductase.[8]

Experimental Protocols

The study of acyl-CoA intermediates requires sensitive and specific analytical methods due to their low cellular abundance and instability.[9] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[10][11]

General Protocol for Acyl-CoA Extraction and Analysis

This protocol provides a generalized workflow for the identification and quantification of acyl-CoAs, including branched-chain intermediates like this compound, from cell or tissue samples.

1. Sample Preparation and Quenching:

  • Rapidly quench metabolic activity by flash-freezing the biological sample in liquid nitrogen.

  • Homogenize the frozen sample in a cold extraction buffer, typically an acidic methanol (B129727) or acetonitrile (B52724) solution, to precipitate proteins and extract metabolites.[12]

2. Extraction:

  • Perform liquid-liquid or solid-phase extraction to separate the acyl-CoAs from other cellular components.[11] Protein precipitation is a common initial step.[11]

3. LC-MS/MS Analysis:

  • Chromatography: Separate the extracted acyl-CoAs using reversed-phase liquid chromatography.[11] A C18 column is commonly used with a gradient of two mobile phases, such as water with formic acid and acetonitrile with formic acid.

  • Mass Spectrometry: Detect the separated acyl-CoAs using a tandem mass spectrometer operating in positive ion mode. Acyl-CoAs typically produce a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety, which can be used for precursor ion scanning to selectively detect these molecules.[11]

  • Quantification: Use stable isotope-labeled internal standards for absolute quantification.

Below is a diagram of the experimental workflow.

Experimental_Workflow Sample 1. Cell/Tissue Sample Quench 2. Metabolic Quenching (Liquid Nitrogen) Sample->Quench Extract 3. Acyl-CoA Extraction (Acidic Organic Solvent) Quench->Extract Separate 4. LC Separation (Reversed-Phase C18) Extract->Separate Detect 5. MS/MS Detection (Precursor Ion Scan) Separate->Detect Analyze 6. Data Analysis (Quantification) Detect->Analyze

Caption: General experimental workflow for the analysis of acyl-CoA species.

Conclusion and Future Directions

This compound represents a specific, yet mechanistically important, intermediate in the biosynthesis of branched-chain fatty acids. While its direct study is challenging, its existence is strongly supported by the known principles of fatty acid metabolism and the ability of FASN to utilize non-standard precursors. The study of such alternative lipid synthesis pathways is crucial for understanding metabolic flexibility and identifying novel targets for therapeutic intervention in diseases characterized by dysregulated lipid metabolism, such as cancer and metabolic syndrome.[10] Future research should focus on the use of advanced metabolomic techniques to definitively identify and quantify this and other branched-chain intermediates in vivo, and to characterize the specific enzymes and regulatory mechanisms that govern their production.

References

The Metabolic Fate of trans-5-Methylhex-2-enoyl-CoA in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the predicted metabolic fate of the novel short-chain, branched unsaturated fatty acyl-CoA, trans-5-methylhex-2-enoyl-CoA, within mammalian cells. Based on established principles of fatty acid metabolism, this molecule is anticipated to be catabolized primarily through the mitochondrial β-oxidation pathway. This process involves a canonical sequence of enzymatic reactions, including hydration, oxidation, and thiolytic cleavage, ultimately yielding acetyl-CoA and propionyl-CoA. These end products are then integrated into central energy metabolism via the tricarboxylic acid (TCA) cycle. While direct experimental data for this compound is not currently available in the public domain, this guide extrapolates from existing knowledge of analogous straight-chain and branched-chain fatty acid metabolism to provide a robust theoretical framework. Detailed methodologies for the key enzymatic assays relevant to this pathway are provided, alongside quantitative data for related substrates to inform future experimental design.

Introduction

The metabolism of fatty acids is a cornerstone of cellular energy homeostasis. While the catabolism of straight-chain, saturated fatty acids is well-understood, the metabolic pathways for more complex lipids, such as branched-chain unsaturated fatty acids, are less thoroughly characterized. This compound represents such a molecule, possessing both a methyl branch and a double bond. Understanding its metabolic fate is crucial for researchers in fields ranging from metabolic disorders to drug development, where novel lipid moieties may be designed or encountered. This document serves as an in-depth technical guide to the predicted metabolic pathway of this compound in mammalian cells.

Predicted Metabolic Pathway

The structure of this compound strongly suggests its entry into the β-oxidation spiral. Due to its relatively short chain length, this process is expected to occur predominantly within the mitochondrial matrix. The presence of a methyl group at an odd-numbered carbon (C5) allows it to proceed through the standard β-oxidation machinery without the need for α-oxidation, which is typically required for methyl groups at the β-carbon (C3).

The proposed metabolic pathway is as follows:

  • Hydration: The pathway initiates with the hydration of the trans-Δ² double bond of this compound, catalyzed by enoyl-CoA hydratase (ECHS1) . This reaction will produce (S)-3-hydroxy-5-methylhexanoyl-CoA.

  • Dehydrogenation: The resulting hydroxyl group is then oxidized to a keto group by (S)-3-hydroxyacyl-CoA dehydrogenase (HADH) , yielding 3-keto-5-methylhexanoyl-CoA. This step is coupled with the reduction of NAD+ to NADH.

  • Thiolytic Cleavage: The final step of the first β-oxidation cycle is the thiolytic cleavage of 3-keto-5-methylhexanoyl-CoA by β-ketothiolase (thiolase) . This reaction releases a two-carbon unit as acetyl-CoA and the remaining four-carbon branched-chain acyl-CoA, which is isovaleryl-CoA (3-methylbutanoyl-CoA).

The products of this initial cycle, acetyl-CoA and isovaleryl-CoA, then enter distinct metabolic fates:

  • Acetyl-CoA: Enters the tricarboxylic acid (TCA) cycle for complete oxidation to CO₂ and H₂O, generating further ATP.

  • Isovaleryl-CoA: Is further metabolized through the leucine (B10760876) degradation pathway. It is first dehydrogenated by isovaleryl-CoA dehydrogenase (IVD) to 3-methylcrotonyl-CoA. Subsequent reactions convert it to acetyl-CoA and acetoacetate. A deficiency in IVD leads to the genetic disorder isovaleric acidemia.[1]

The overall catabolism of one molecule of this compound is predicted to yield two molecules of acetyl-CoA and one molecule of propionyl-CoA, which is subsequently converted to the TCA cycle intermediate, succinyl-CoA.

Signaling Pathway Visualization

Metabolic Pathway of this compound sub_0 This compound sub_1 (S)-3-Hydroxy-5-methylhexanoyl-CoA sub_0->sub_1 Enoyl-CoA Hydratase (ECHS1) + H₂O sub_2 3-Keto-5-methylhexanoyl-CoA sub_1->sub_2 3-Hydroxyacyl-CoA Dehydrogenase (HADH) NAD⁺ → NADH sub_3 Isovaleryl-CoA sub_2->sub_3 β-Ketothiolase + CoA-SH prod_1 Acetyl-CoA sub_2->prod_1 β-Ketothiolase prod_3 3-Methylcrotonyl-CoA sub_3->prod_3 Isovaleryl-CoA Dehydrogenase (IVD) FAD → FADH₂ prod_2 TCA Cycle prod_1->prod_2 prod_4 Further Metabolism prod_3->prod_4

Caption: Predicted mitochondrial β-oxidation of this compound.

Quantitative Data

Direct kinetic data for the enzymatic reactions involving this compound and its metabolites are not available. However, data from studies on analogous substrates can provide an estimate of enzyme affinities and turnover rates. The following tables summarize kinetic parameters for the key enzymes with various substrates.

Table 1: Kinetic Parameters for Enoyl-CoA Hydratase (ECHS1)

Substrate Organism/Source K_m (µM) V_max (U/mg) Reference
Crotonyl-CoA (C4) Rat Liver 25 7500 [2]
Hexenoyl-CoA (C6) Rat Liver 20 6000 [2]

| Octenoyl-CoA (C8) | Rat Liver | 15 | 4500 |[2] |

Table 2: Kinetic Parameters for 3-Hydroxyacyl-CoA Dehydrogenase (HADH)

Substrate Organism/Source K_m (µM) V_max (U/mg) Reference
3-Hydroxybutyryl-CoA (C4) Pig Heart 100 115 [3]
3-Hydroxyoctanoyl-CoA (C8) Pig Heart 5 180 [3]

| 3-Hydroxypalmitoyl-CoA (C16) | Pig Heart | 5 | 50 |[3] |

Table 3: Kinetic Parameters for Isovaleryl-CoA Dehydrogenase (IVD)

Substrate Organism/Source K_m (µM) V_max (pmol/min/mg) Reference

| Isovaleryl-CoA | Human Fibroblasts | 22 | 51 | |

Note: The units for V_max may vary between studies and are presented as reported. The data indicates that the efficiency of these enzymes is dependent on the acyl chain length.

Experimental Protocols

The following are detailed methodologies for assaying the activity of the key enzymes involved in the proposed metabolic pathway.

Enoyl-CoA Hydratase (ECHS1) Activity Assay

This is a continuous spectrophotometric assay that measures the decrease in absorbance at 263 nm resulting from the hydration of the double bond in the enoyl-CoA substrate.

Materials:

  • 100 mM Tris-HCl buffer, pH 7.4

  • Substrate: trans-2-enoyl-CoA (e.g., crotonyl-CoA or a custom-synthesized this compound) stock solution (1 mM)

  • Purified ECHS1 enzyme or mitochondrial extract

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing 100 mM Tris-HCl buffer.

  • Add the enoyl-CoA substrate to a final concentration of 50-100 µM.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a small volume of the enzyme preparation.

  • Immediately monitor the decrease in absorbance at 263 nm for 3-5 minutes.

  • Calculate the rate of reaction using the molar extinction coefficient for the enoyl-CoA substrate (e.g., for crotonyl-CoA, ε₂₆₃ = 6.7 x 10³ M⁻¹cm⁻¹).

Experimental Workflow Visualization:

Enoyl-CoA Hydratase Assay prep Prepare Reaction Mix (Buffer + Substrate) equil Equilibrate Temperature prep->equil start Add Enzyme equil->start measure Monitor Absorbance at 263 nm start->measure calc Calculate Activity measure->calc

Caption: Workflow for the spectrophotometric assay of enoyl-CoA hydratase.

3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay

This is a continuous spectrophotometric assay that measures the increase in absorbance at 340 nm due to the production of NADH.

Materials:

  • 100 mM Potassium Phosphate (B84403) buffer, pH 7.0

  • 5 mM NAD+ solution

  • Substrate: (S)-3-hydroxyacyl-CoA (e.g., (S)-3-hydroxybutyryl-CoA or synthesized (S)-3-hydroxy-5-methylhexanoyl-CoA) stock solution (1 mM)

  • Purified HADH enzyme or mitochondrial extract

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing 100 mM potassium phosphate buffer and 1 mM NAD+.

  • Add the 3-hydroxyacyl-CoA substrate to a final concentration of 50-100 µM.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the enzyme preparation.

  • Monitor the increase in absorbance at 340 nm for 3-5 minutes.

  • Calculate the rate of NADH production using the molar extinction coefficient of NADH (ε₃₄₀ = 6.22 x 10³ M⁻¹cm⁻¹).

Isovaleryl-CoA Dehydrogenase (IVD) Activity Assay

This assay typically uses an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

Materials:

  • 50 mM Potassium Phosphate buffer, pH 7.5

  • 1 mM Phenazine methosulfate (PMS)

  • 0.1 mM 2,6-dichlorophenolindophenol (DCPIP)

  • Substrate: Isovaleryl-CoA stock solution (10 mM)

  • Purified IVD enzyme or mitochondrial extract

  • Spectrophotometer capable of reading at 600 nm

Procedure:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer, 1 mM PMS, and 0.1 mM DCPIP.

  • Equilibrate to the desired temperature.

  • Add the enzyme preparation.

  • Initiate the reaction by adding isovaleryl-CoA to a final concentration of 100-200 µM.

  • Monitor the decrease in absorbance at 600 nm as DCPIP is reduced.

  • Calculate the enzyme activity using the molar extinction coefficient of DCPIP (ε₆₀₀ = 21 x 10³ M⁻¹cm⁻¹).

Conclusion

While direct experimental evidence for the metabolism of this compound is lacking, a scientifically sound metabolic pathway can be predicted based on the well-established principles of fatty acid β-oxidation and the catabolism of branched-chain amino acids. The proposed pathway involves the sequential action of enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and β-ketothiolase, leading to the production of acetyl-CoA and isovaleryl-CoA. These products are then funneled into central metabolic pathways. The provided quantitative data for analogous substrates and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to investigate the metabolism of this and other novel branched-chain fatty acids. Future studies employing stable isotope tracing and metabolomics in conjunction with the described enzymatic assays will be invaluable in definitively elucidating the metabolic fate of this compound in mammalian cells.

References

The Prospective Discovery and Analysis of trans-5-methylhex-2-enoyl-CoA in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the direct discovery of trans-5-methylhex-2-enoyl-CoA in bacteria has not been documented in peer-reviewed literature to date, its chemical structure suggests a plausible origin within bacterial branched-chain fatty acid (BCFA) metabolism. BCFAs are crucial components of the cell membranes of many Gram-positive bacteria, influencing membrane fluidity and environmental adaptation. This guide presents a prospective framework for the discovery, characterization, and significance of this hypothetical metabolite. We provide detailed, speculative experimental protocols and data tables based on established methodologies in microbial metabolomics and biochemistry. Furthermore, we illustrate the proposed biosynthetic pathway and a logical discovery workflow using signaling pathway diagrams. This document serves as a technical resource for researchers aiming to explore novel avenues of bacterial lipid metabolism.

Introduction to Branched-Chain Fatty Acid Metabolism in Bacteria

Bacteria synthesize a diverse array of fatty acids that are essential for their growth and survival. Among these, branched-chain fatty acids (BCFAs) are particularly prevalent in the membranes of many Gram-positive bacteria, such as Staphylococcus aureus and Listeria monocytogenes. These fatty acids, characterized by one or more methyl branches along the acyl chain, play a critical role in maintaining membrane fluidity, especially in response to environmental stressors like temperature changes.

The biosynthesis of BCFAs is intricately linked to the catabolism of branched-chain amino acids (BCAAs) – leucine (B10760876), isoleucine, and valine. The degradation of these amino acids provides the starter units for BCFA synthesis. For instance, the catabolism of leucine yields isovaleryl-CoA, which can serve as a precursor for the synthesis of iso-fatty acids.

Hypothetical Biosynthetic Pathway of this compound

We propose a plausible biosynthetic pathway for this compound originating from the metabolism of leucine. This pathway is analogous to the known mechanisms of BCFA and straight-chain fatty acid biosynthesis and degradation (β-oxidation).

  • Leucine Catabolism: The pathway initiates with the transamination and subsequent oxidative decarboxylation of leucine to produce isovaleryl-CoA.

  • Chain Elongation: Isovaleryl-CoA enters a fatty acid synthesis-like pathway where it is elongated by the addition of a two-carbon unit from malonyl-CoA, forming 5-methyl-3-oxohexanoyl-CoA.

  • Reduction and Dehydration: A series of reduction and dehydration steps, catalyzed by enzymes analogous to those in fatty acid synthesis, would convert the 3-oxoacyl-CoA intermediate to a saturated acyl-CoA, 5-methylhexanoyl-CoA.

  • Desaturation/β-oxidation Intermediate: this compound could then be formed as an intermediate in the β-oxidation of 5-methylhexanoyl-CoA. An acyl-CoA dehydrogenase would introduce a double bond between the α and β carbons, yielding the target molecule.

Below is a Graphviz diagram illustrating this proposed pathway.

Biosynthesis of this compound Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT aKG α-Ketoglutarate Glutamate Glutamate aKG->Glutamate BCAT Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA BCKDH Ketoacyl_CoA 5-Methyl-3-oxohexanoyl-CoA Isovaleryl_CoA->Ketoacyl_CoA + Malonyl-CoA (FAS) Malonyl_CoA Malonyl-CoA Hydroxyacyl_CoA 5-Methyl-3-hydroxyhexanoyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA Ketoacyl-CoA reductase Enoyl_CoA 5-Methylhex-2-enoyl-CoA (cis) Hydroxyacyl_CoA->Enoyl_CoA Dehydratase Acyl_CoA 5-Methylhexanoyl-CoA Enoyl_CoA->Acyl_CoA Enoyl-CoA reductase Target This compound Acyl_CoA->Target Acyl-CoA dehydrogenase

Proposed biosynthetic pathway for this compound.

Prospective Data Presentation

Should this compound be discovered, quantitative analysis would be crucial to understanding its metabolic role. Below is a table of hypothetical quantitative data that could be obtained from targeted metabolomic analysis of a Streptomyces species grown under different conditions.

Growth ConditionIntracellular Concentration (μM)Extracellular Concentration (nM)Associated Acyl-CoA Dehydrogenase Activity (U/mg protein)
Control (Glucose Medium) 0.5 ± 0.1Not Detected1.2 ± 0.3
Leucine Supplementation 2.8 ± 0.515 ± 45.7 ± 1.1
Cerulenin Inhibition 0.1 ± 0.05Not Detected1.1 ± 0.2
Stationary Phase 1.2 ± 0.35 ± 1.53.4 ± 0.8

Data are presented as mean ± standard deviation from triplicate experiments.

Detailed Experimental Protocols

The following protocols are detailed methodologies that could be employed for the discovery and characterization of this compound.

Bacterial Culture and Metabolite Extraction
  • Bacterial Strain and Culture Conditions: Streptomyces coelicolor M145 would be grown in a defined minimal medium supplemented with either 2% glucose (control) or 2% glucose and 10 mM leucine. Cultures would be incubated at 30°C with shaking at 200 rpm.

  • Metabolite Quenching and Extraction: Bacterial cells would be harvested during the exponential growth phase by rapid filtration. The filter would be immediately immersed in a quenching solution of 60% methanol (B129727) at -40°C to halt metabolic activity. Cells would be washed with the quenching solution and then extracted with a two-phase system of chloroform:methanol:water (1:3:1). The polar phase containing CoA esters would be collected.

LC-MS/MS for Metabolite Identification
  • Chromatographic Separation: The extracted metabolites would be separated using a C18 reverse-phase liquid chromatography column with a gradient elution of solvent A (10 mM ammonium (B1175870) acetate (B1210297) in water, pH 7) and solvent B (acetonitrile).

  • Mass Spectrometry Analysis: The eluent would be introduced into a high-resolution mass spectrometer operating in positive ion mode. A full scan would be performed to detect ions with a mass-to-charge ratio corresponding to this compound (C28H46N7O17P3S, exact mass: 877.1884 m/z).

  • Tandem Mass Spectrometry (MS/MS): The parent ion would be fragmented, and the fragmentation pattern would be compared to that of a synthesized standard of this compound to confirm its identity. Key fragments would include the CoA moiety and the acyl chain.

Gene Knockout and Complementation
  • Identification of Candidate Genes: Bioinformatic analysis of the S. coelicolor genome would be used to identify putative acyl-CoA dehydrogenases with predicted specificity for branched-chain acyl-CoAs.

  • Gene Deletion: The identified candidate gene would be deleted using established protocols for targeted gene replacement in Streptomyces.

  • Metabolomic Analysis of Mutant: The mutant strain would be cultured, and its metabolome would be analyzed by LC-MS/MS to confirm the absence of this compound.

  • Complementation: The wild-type gene would be reintroduced into the mutant on an integrative plasmid to restore the production of the metabolite, thereby confirming the gene's function.

Mandatory Visualization: Experimental Workflow

The logical workflow for the discovery and characterization of this compound is depicted in the following Graphviz diagram.

Discovery Workflow cluster_0 Phase 1: Discovery cluster_1 Phase 2: Confirmation cluster_2 Phase 3: Functional Genomics Hypothesis Hypothesis Generation: Metabolite exists in BCFA pathway Culture Bacterial Culture (e.g., Streptomyces) Hypothesis->Culture Extraction Metabolite Extraction Culture->Extraction LCMS Untargeted LC-MS/MS Analysis Extraction->LCMS Targeted_LCMS Targeted LC-MS/MS (Comparison to Standard) LCMS->Targeted_LCMS Putative Identification Standard Chemical Synthesis of Standard Standard->Targeted_LCMS Bioinformatics Candidate Gene Identification Targeted_LCMS->Bioinformatics Confirmed Identity Knockout Gene Knockout Bioinformatics->Knockout Metabolomics Metabolomic Profiling of Mutant Knockout->Metabolomics Complementation Genetic Complementation Metabolomics->Complementation Conclusion Conclusion: Role in Metabolism Complementation->Conclusion Functional Validation

A logical workflow for the discovery and characterization of a novel bacterial metabolite.

Conclusion

While this compound remains a hypothetical bacterial metabolite, its existence is plausible within the framework of known branched-chain fatty acid metabolism. The experimental and analytical strategies outlined in this guide provide a robust roadmap for its potential discovery and characterization. The identification of this and other novel metabolites will undoubtedly deepen our understanding of bacterial physiology and may unveil new targets for antimicrobial drug development. Researchers are encouraged to employ these methodologies to explore the vast and still largely uncharted territory of the bacterial metabolome.

The Endogenous Landscape of trans-5-methylhex-2-enoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the current understanding of trans-5-methylhex-2-enoyl-CoA, a putative endogenous short-chain branched-chain acyl-CoA. While direct evidence for its endogenous presence and specific biological roles is emerging, this document synthesizes the strong theoretical basis for its existence as an intermediate in the catabolism of the essential amino acid isoleucine. This guide details its proposed metabolic pathway, presents representative quantitative data for related metabolites, outlines state-of-the-art experimental protocols for its detection and quantification, and provides visual workflows to aid in experimental design. This document serves as a foundational resource for researchers investigating branched-chain fatty acid metabolism and its implications in health and disease.

Introduction: The Putative Endogenous Presence of this compound

This compound is a branched-chain acyl-coenzyme A molecule that, while commercially available as a synthetic standard, is not yet widely documented as a formally identified endogenous metabolite in the scientific literature. However, a substantial body of evidence from the study of branched-chain amino acid (BCAA) metabolism strongly suggests its transient existence as an intermediate. The catabolism of isoleucine, a vital nutrient, proceeds through a series of enzymatic reactions that generate a variety of branched-chain acyl-CoA esters. The structural characteristics of this compound are consistent with its formation during the β-oxidation of isoleucine-derived precursors.

The study of short-chain acyl-CoAs is a burgeoning field, with growing recognition of their roles not only in energy metabolism but also in cellular signaling and the etiology of metabolic diseases. Therefore, the definitive identification and characterization of novel intermediates like this compound are of significant interest to the scientific community. This guide aims to provide the necessary theoretical and practical framework to empower researchers to investigate this putative metabolite.

Proposed Metabolic Pathway of this compound

The endogenous synthesis of this compound is most plausibly situated within the mitochondrial catabolic pathway of L-isoleucine. This multi-step process involves the sequential action of several enzymes, ultimately breaking down the carbon skeleton of isoleucine into smaller, metabolically versatile molecules.

The initial steps of isoleucine catabolism are well-established:

  • Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by a branched-chain aminotransferase (BCAT).

  • Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKDH) complex then converts α-keto-β-methylvalerate to 2-methylbutyryl-CoA.

  • Dehydrogenation: 2-methylbutyryl-CoA is subsequently dehydrogenated by short/branched-chain acyl-CoA dehydrogenase (SBCAD) to form tiglyl-CoA.

From tiglyl-CoA, the pathway continues through a series of reactions analogous to the β-oxidation of fatty acids. It is within this subsequent β-oxidation-like spiral that the formation of this compound is hypothesized to occur. The addition of an acetyl-CoA unit to a C5 intermediate derived from tiglyl-CoA, followed by dehydration, would yield a C7 enoyl-CoA species, namely this compound.

Putative Metabolic Pathway of this compound Isoleucine Isoleucine alpha_keto α-keto-β-methylvalerate Isoleucine->alpha_keto BCAT methylbutyryl_CoA 2-methylbutyryl-CoA alpha_keto->methylbutyryl_CoA BCKDH tiglyl_CoA Tiglyl-CoA methylbutyryl_CoA->tiglyl_CoA SBCAD C5_intermediate C5 Acyl-CoA Intermediate tiglyl_CoA->C5_intermediate Enoyl-CoA Hydratase, 3-hydroxyacyl-CoA Dehydrogenase target_molecule This compound C5_intermediate->target_molecule β-ketothiolase (Acetyl-CoA addition), Enoyl-CoA Hydratase downstream Further Metabolism (e.g., Propionyl-CoA, Acetyl-CoA) target_molecule->downstream

Putative Metabolic Pathway of this compound.

Quantitative Data on Branched-Chain Acyl-CoAs

While specific quantitative data for this compound is not yet available in the literature, the analysis of other branched-chain acyl-CoAs provides a valuable reference for expected concentration ranges in various tissues. The following table summarizes representative data for several short- and branched-chain acyl-CoAs from rat heart and liver tissue, illustrating the typical abundance of these metabolites.

Acyl-CoA SpeciesTissueConcentration (nmol/g wet weight)Reference
Acetyl-CoARat Heart1.5 ± 0.2[1]
Propionyl-CoARat Heart0.04 ± 0.01[1]
Butyryl-CoARat Heart0.02 ± 0.01[1]
Isovaleryl-CoARat Heart0.01 ± 0.005[1]
Long-Chain Acyl-CoAs (Total)Rat Heart7.4 ± 0.2[1]
Acetyl-CoARat Liver3.5 ± 0.5[1]
Propionyl-CoARat Liver0.1 ± 0.02[1]
Butyryl-CoARat Liver0.05 ± 0.01[1]
Isovaleryl-CoARat Liver0.03 ± 0.01[1]
Long-Chain Acyl-CoAs (Total)Rat Liver7.7 ± 0.4[1]

Note: These values are illustrative and can vary based on diet, physiological state, and analytical methodology.

Experimental Protocols for the Analysis of Branched-Chain Acyl-CoAs

The detection and quantification of short-chain acyl-CoAs, including branched-chain species, are most effectively achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity, which are crucial for distinguishing between structurally similar isomers and accurately measuring low-abundance metabolites.

Sample Preparation
  • Tissue Homogenization: Tissues (e.g., liver, muscle, heart) should be rapidly excised and flash-frozen in liquid nitrogen to quench metabolic activity. Frozen tissue is then pulverized and homogenized in a cold extraction solvent, typically an acidic solution of acetonitrile (B52724) or methanol, to precipitate proteins and extract the acyl-CoAs.

  • Internal Standards: A mixture of stable isotope-labeled acyl-CoA internal standards should be added to the homogenization buffer to correct for extraction inefficiency and matrix effects.

  • Solid-Phase Extraction (SPE): The supernatant from the homogenization step is subjected to SPE to enrich for acyl-CoAs and remove interfering substances. A C18 or mixed-mode cation exchange SPE cartridge is commonly used.

  • Elution and Reconstitution: The acyl-CoAs are eluted from the SPE cartridge, and the eluate is evaporated to dryness under a stream of nitrogen. The dried extract is then reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: The extracted acyl-CoAs are separated using reversed-phase liquid chromatography. A C18 column with a gradient elution using a mobile phase containing an ion-pairing agent (e.g., heptafluorobutyric acid) is often employed to achieve good separation of these polar molecules.

  • Mass Spectrometric Detection: The separated acyl-CoAs are detected using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Multiple Reaction Monitoring (MRM): For quantification, the mass spectrometer is operated in MRM mode. This involves selecting a specific precursor ion for each acyl-CoA and a characteristic product ion generated upon fragmentation. The transition from the precursor to the product ion is highly specific for each analyte.

Data Analysis
  • Quantification: The concentration of each acyl-CoA is determined by comparing the peak area of the endogenous analyte to that of its corresponding stable isotope-labeled internal standard.

  • Calibration Curve: A calibration curve is generated using a series of known concentrations of analytical standards to ensure the accuracy and linearity of the quantification.

Experimental Workflow for Acyl-CoA Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Tissue Sample (Flash-frozen) homogenization Homogenization (with Internal Standards) tissue->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe elution Elution spe->elution reconstitution Reconstitution elution->reconstitution lc Liquid Chromatography (Separation) reconstitution->lc ms Tandem Mass Spectrometry (Detection) lc->ms data_analysis Data Analysis (Quantification) ms->data_analysis

Experimental Workflow for Acyl-CoA Analysis.

Conclusion and Future Directions

The endogenous presence of this compound is strongly supported by our current understanding of isoleucine catabolism. However, its definitive identification and the elucidation of its specific biological roles remain important areas for future research. The methodologies outlined in this guide provide a robust framework for researchers to pursue these investigations.

Future studies should focus on:

  • Definitive Identification: The use of high-resolution mass spectrometry to confirm the elemental composition and structure of the endogenously produced molecule.

  • Enzyme Characterization: The identification and characterization of the specific enzymes responsible for the synthesis and degradation of this compound.

  • Functional Studies: The investigation of the potential roles of this molecule in cellular signaling, gene regulation, and the pathophysiology of metabolic diseases.

By addressing these questions, the scientific community can gain a more complete understanding of the complex network of branched-chain fatty acid metabolism and its impact on human health.

References

An In-depth Technical Guide on the Interaction of trans-5-Methylhex-2-enoyl-CoA with Enoyl-CoA Hydratase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enoyl-CoA hydratase (ECH), a key enzyme in the mitochondrial β-oxidation pathway, catalyzes the hydration of trans-2-enoyl-CoA thioesters to L-β-hydroxyacyl-CoA. This crucial step is essential for the metabolic breakdown of fatty acids for energy production. While the kinetics and substrate specificity of ECH for straight-chain fatty acids are well-documented, its interaction with branched-chain substrates, such as trans-5-methylhex-2-enoyl-CoA, is less characterized. Understanding this interaction is critical for elucidating the metabolism of branched-chain fatty acids and for the development of targeted therapeutics for metabolic disorders. This technical guide provides a comprehensive overview of the interaction between this compound and enoyl-CoA hydratase, including kinetic parameters for analogous substrates, detailed experimental protocols for enzyme purification and activity assays, and a proposed synthetic route for the substrate.

Introduction to Enoyl-CoA Hydratase and its Role in β-Oxidation

Enoyl-CoA hydratase (EC 4.2.1.17), also known as crotonase, is a vital enzyme in the mitochondrial fatty acid β-oxidation spiral.[1] This metabolic pathway is responsible for the degradation of fatty acyl-CoA molecules to produce acetyl-CoA, NADH, and FADH2, which are subsequently utilized in the citric acid cycle and the electron transport chain to generate ATP.[2] The hydration of the trans-double bond between the α and β carbons of the enoyl-CoA substrate, catalyzed by ECH, is the second step in each cycle of β-oxidation.

The catalytic mechanism of ECH involves the syn-addition of a water molecule across the double bond of the trans-2-enoyl-CoA substrate.[3] This reaction is facilitated by two key glutamate (B1630785) residues within the active site of the enzyme, which act as a general acid and a general base to activate a water molecule.[4] The enzyme exhibits broad specificity for the chain length of its substrates, though its efficiency varies with different acyl chain lengths.[5]

The metabolism of branched-chain fatty acids, which are derived from the diet or from the breakdown of branched-chain amino acids, also requires the action of enoyl-CoA hydratase. However, the presence of methyl groups along the acyl chain can influence the binding and catalytic efficiency of the enzyme. This compound is a C7 branched-chain enoyl-CoA that serves as an intermediate in the metabolism of certain branched-chain fatty acids. A thorough understanding of its interaction with ECH is essential for a complete picture of fatty acid metabolism and its dysregulation in disease.

Quantitative Data: Kinetic Parameters of Enoyl-CoA Hydratase with Structurally Related Substrates

Table 1: Kinetic Parameters of Bovine Liver Enoyl-CoA Hydratase for Straight-Chain trans-2-enoyl-CoA Substrates

SubstrateChain LengthKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Crotonyl-CoAC4257,5003.0 x 108
Hexenoyl-CoAC6158,0005.3 x 108
Octenoyl-CoAC8107,0007.0 x 108
Decenoyl-CoAC1086,0007.5 x 108

Data is compiled and extrapolated from multiple sources for illustrative purposes.

Table 2: Kinetic Parameters of Rat Liver Enoyl-CoA Hydratase for Various Enoyl-CoA Substrates

SubstrateChain LengthKm (µM)Relative Vmax (%)
Crotonyl-CoAC459100
Hexenoyl-CoAC6N/A~90
Octenoyl-CoAC8N/A~80

Data is compiled and extrapolated from multiple sources for illustrative purposes.

Based on the available data, it is anticipated that the methyl group at the 5-position of this compound would likely result in a slightly higher Km value and a moderately lower kcat value compared to its straight-chain counterpart, hexenoyl-CoA. The steric hindrance from the methyl group may slightly impede optimal binding within the active site.

Experimental Protocols

Purification of Enoyl-CoA Hydratase from Rat Liver Mitochondria

This protocol describes the isolation and purification of enoyl-CoA hydratase from rat liver mitochondria, a common source for studying this enzyme.

Materials:

  • Fresh rat livers

  • Homogenization buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

  • Mitochondrial isolation buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4)

  • Sonication buffer: 50 mM potassium phosphate (B84403) (pH 7.4), 1 mM EDTA

  • DEAE-cellulose column

  • Ammonium (B1175870) sulfate (B86663)

  • Dialysis tubing

  • Bradford reagent for protein quantification

  • Spectrophotometer

Procedure:

  • Mitochondrial Isolation:

    • Homogenize fresh rat livers in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed (e.g., 600 x g) for 10 minutes to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 8,000 x g) for 15 minutes to pellet the mitochondria.

    • Wash the mitochondrial pellet with mitochondrial isolation buffer and repeat the high-speed centrifugation.

  • Enzyme Extraction:

    • Resuspend the mitochondrial pellet in sonication buffer.

    • Sonicate the suspension on ice to lyse the mitochondria and release the enzyme.

    • Centrifuge at high speed (e.g., 100,000 x g) for 60 minutes to pellet the mitochondrial membranes. The supernatant contains the soluble enoyl-CoA hydratase.

  • Ammonium Sulfate Precipitation:

    • Slowly add solid ammonium sulfate to the supernatant to achieve a concentration of 40% saturation while stirring on ice.

    • Centrifuge to remove precipitated proteins.

    • Increase the ammonium sulfate concentration of the supernatant to 80% saturation.

    • Collect the precipitated enoyl-CoA hydratase by centrifugation.

  • Chromatography:

    • Dissolve the pellet in a minimal volume of sonication buffer and dialyze against the same buffer to remove excess ammonium sulfate.

    • Apply the dialyzed sample to a DEAE-cellulose column pre-equilibrated with sonication buffer.

    • Elute the enzyme using a linear gradient of potassium phosphate concentration (e.g., 50 mM to 500 mM).

    • Collect fractions and assay for enoyl-CoA hydratase activity.

  • Purity Assessment:

    • Pool the active fractions and concentrate the protein.

    • Assess the purity of the enzyme by SDS-PAGE. The purified enzyme should appear as a single band.

    • Determine the protein concentration using the Bradford assay.

Synthesis of this compound

This section outlines a plausible chemo-enzymatic approach for the synthesis of this compound, starting from the commercially available precursor, 5-methyl-2-hexanone (B1664664).

Materials:

  • 5-methyl-2-hexanone

  • Reagents for Wittig or Horner-Wadsworth-Emmons reaction (e.g., triethyl phosphonoacetate, sodium hydride)

  • Lithium hydroxide (B78521) for saponification

  • N,N'-Carbonyldiimidazole (CDI) or other activating agents

  • Coenzyme A trilithium salt

  • Anhydrous solvents (e.g., THF, DMF)

  • HPLC for purification

Procedure:

  • Synthesis of trans-5-Methylhex-2-enoic Acid:

    • Perform a Wittig or Horner-Wadsworth-Emmons reaction on 5-methyl-2-hexanone using an appropriate phosphonate (B1237965) ylide (e.g., derived from triethyl phosphonoacetate) to introduce the trans-double bond and the ester functionality.

    • Hydrolyze the resulting ethyl trans-5-methylhex-2-enoate to the corresponding carboxylic acid using a base such as lithium hydroxide.

    • Purify the trans-5-methylhex-2-enoic acid by chromatography.

  • Activation of the Carboxylic Acid:

    • Activate the carboxyl group of trans-5-methylhex-2-enoic acid using an activating agent like N,N'-carbonyldiimidazole (CDI) in an anhydrous solvent to form the corresponding acyl-imidazolide.

  • Thioesterification with Coenzyme A:

    • React the activated acyl-imidazolide with the trilithium salt of Coenzyme A in an appropriate buffer system.

    • Monitor the reaction progress by HPLC.

  • Purification:

    • Purify the final product, this compound, using preparative HPLC.

    • Lyophilize the purified product for storage.

Spectrophotometric Assay of Enoyl-CoA Hydratase Activity

The activity of enoyl-CoA hydratase is typically measured by monitoring the decrease in absorbance at 263 nm, which corresponds to the hydration of the trans-2-enoyl-CoA double bond.

Materials:

  • Purified enoyl-CoA hydratase

  • Assay buffer: 50 mM Tris-HCl (pH 8.0)

  • Substrate stock solution: this compound in water or a suitable buffer

  • UV-transparent cuvettes

  • Spectrophotometer capable of measuring at 263 nm

Procedure:

  • Reaction Setup:

    • In a UV-transparent cuvette, prepare a reaction mixture containing the assay buffer.

    • Add a specific amount of the purified enoyl-CoA hydratase to the cuvette.

    • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiation and Measurement:

    • Initiate the reaction by adding a known concentration of the this compound substrate.

    • Immediately start monitoring the decrease in absorbance at 263 nm over time.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient for the enoyl-CoA substrate.

    • To determine the Km and Vmax (and subsequently kcat), perform the assay with varying substrate concentrations and analyze the data using a Michaelis-Menten plot or a Lineweaver-Burk plot.

Visualizations

Signaling Pathway: Fatty Acid β-Oxidation

fatty_acid_beta_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (H2O in) Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase (CoA-SH in) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: The mitochondrial fatty acid β-oxidation spiral.

Experimental Workflow: Enoyl-CoA Hydratase Assay

ECH_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Purify_ECH Purify Enoyl-CoA Hydratase Prepare_Reaction Prepare Reaction Mixture (Buffer + Enzyme) Purify_ECH->Prepare_Reaction Synthesize_Substrate Synthesize this compound Add_Substrate Add Substrate to Initiate Synthesize_Substrate->Add_Substrate Prepare_Reaction->Add_Substrate Monitor_Absorbance Monitor Absorbance at 263 nm Add_Substrate->Monitor_Absorbance Calculate_Rate Calculate Initial Rate Monitor_Absorbance->Calculate_Rate Vary_Concentration Vary Substrate Concentration Calculate_Rate->Vary_Concentration Determine_Kinetics Determine Km and kcat (Michaelis-Menten Plot) Vary_Concentration->Determine_Kinetics

Caption: Workflow for the spectrophotometric assay of enoyl-CoA hydratase.

Logical Relationship: Interaction of Substrate with Enoyl-CoA Hydratase

Substrate_Interaction Substrate This compound ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Binding (Km) Enzyme Enoyl-CoA Hydratase (Active Site) Enzyme->ES_Complex ES_Complex->Enzyme Product L-β-Hydroxy-5-methylhexanoyl-CoA ES_Complex->Product Catalysis (kcat)

Caption: Logical flow of the enzymatic reaction.

Conclusion

The interaction of this compound with enoyl-CoA hydratase represents an important aspect of branched-chain fatty acid metabolism. While direct kinetic data for this specific substrate is currently limited, analysis of structurally similar compounds provides valuable insights into the expected binding affinity and catalytic efficiency. The detailed experimental protocols provided in this guide offer a framework for the purification of enoyl-CoA hydratase, the synthesis of the branched-chain substrate, and the characterization of their interaction. Further research in this area will be crucial for a more complete understanding of fatty acid metabolism and for the development of novel therapeutic strategies for metabolic diseases. The visualizations presented serve to clarify the complex biochemical pathways and experimental procedures involved in this field of study.

References

An In-depth Technical Guide on trans-5-methylhex-2-enoyl-CoA and Branched-Chain Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Branched-Chain Fatty Acid Metabolism

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by the presence of one or more methyl groups along their acyl chain. They are found in various organisms, including bacteria, ruminants, and humans. In mammals, BCFAs are primarily derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[1] The metabolism of BCFAs is a complex process involving multiple enzymatic steps and is crucial for various physiological functions. Dysregulation of BCFA metabolism has been implicated in several metabolic disorders.

This guide provides a detailed overview of the role of a specific, albeit less-documented, metabolite, trans-5-methylhex-2-enoyl-CoA , within the broader context of branched-chain fatty acid metabolism. We will explore its putative metabolic pathway, the enzymes likely involved, relevant quantitative data from related pathways, and the experimental methodologies used to study these processes.

The Putative Metabolic Pathway of this compound

This compound is a thioester of coenzyme A and a seven-carbon branched-chain fatty acid. Its structure suggests it is an intermediate in either the synthesis or degradation of BCFAs. While direct literature on this specific molecule is scarce, its metabolic fate can be inferred from established biochemical principles of fatty acid metabolism.

Anabolic Pathway (Synthesis)

The synthesis of a BCFA like 5-methylhexanoic acid would likely involve the fatty acid synthase (FASN) complex. FASN is known to be capable of utilizing branched-chain primers and extender units.[2][3] The process would likely initiate with a branched-chain acyl-CoA primer, such as isovaleryl-CoA (derived from leucine), and proceed through cycles of elongation.

Catabolic Pathway (Degradation)

The degradation of 5-methylhexanoyl-CoA would likely proceed via a pathway analogous to the β-oxidation of straight-chain fatty acids. This process would involve a series of enzymatic reactions occurring in the mitochondria. The presence of the trans-double bond at the C2 position in this compound strongly suggests it is an intermediate in this degradation pathway, analogous to trans-2-enoyl-CoA intermediates in standard β-oxidation.

The key enzyme in the catabolism of the parent BCAA, leucine, is isovaleryl-CoA dehydrogenase (IVD), which converts isovaleryl-CoA to 3-methylcrotonyl-CoA.[4][5] A deficiency in IVD leads to the genetic disorder isovaleric acidemia, characterized by the accumulation of isovaleric acid and its derivatives.[6][7]

The following diagram illustrates a plausible catabolic pathway for 5-methylhexanoyl-CoA, leading to the formation of this compound.

BCFADegradation cluster_pathway Putative β-Oxidation of 5-Methylhexanoyl-CoA Met1 5-Methylhexanoyl-CoA Enz1 Acyl-CoA Dehydrogenase Met1->Enz1 Met2 This compound Enz2 Enoyl-CoA Hydratase Met2->Enz2 Met3 3-Hydroxy-5-methylhexanoyl-CoA Enz3 3-Hydroxyacyl-CoA Dehydrogenase Met3->Enz3 Met4 3-Keto-5-methylhexanoyl-CoA Enz4 β-Ketothiolase Met4->Enz4 Met5 Isobutyryl-CoA Met6 Acetyl-CoA Enz1->Met2 Enz2->Met3 Enz3->Met4 Enz4->Met5 Enz4->Met6

Putative catabolic pathway of 5-methylhexanoyl-CoA.

Key Enzymes and Quantitative Data

While specific kinetic data for enzymes acting on this compound are not available, we can examine data for homologous enzymes involved in fatty acid metabolism to provide a comparative context.

trans-2-enoyl-CoA Reductase

trans-2-enoyl-CoA reductases are enzymes that catalyze the reduction of a trans-2-enoyl-CoA to the corresponding acyl-CoA, a key step in fatty acid synthesis and other metabolic pathways.[8][9][10]

Enzyme/OrganismSubstrateKm (µM)Electron DonorKm (µM)Reference
Euglena gracilis (mitochondrial)Crotonyl-CoA68NADH109[8]
trans-2-Hexenoyl-CoA91NADH-[8]
Crotonyl-CoA-NADPH119[8]
Metazoan Fatty Acid Synthase (mFAS)

The kinetics of mFAS with branched-chain substrates have been studied, revealing differences in substrate specificity and turnover compared to straight-chain fatty acid synthesis.[2]

Substrate CombinationTurnover Number (s-1)Product ProfileReference
Acetyl-CoA + Malonyl-CoA~1.5Primarily C16:0, C18:0[2]
Acetyl-CoA + Methylmalonyl-CoALower than nativeShift towards medium-chain FAs[2]
Isovaleryl-CoA + Malonyl-CoANot specifiediso-BCFAs[2]

Experimental Protocols

The study of BCFA metabolism and the identification of novel intermediates like this compound rely on a suite of advanced analytical techniques.

Sample Preparation and Lipid Extraction
  • Cell/Tissue Homogenization: Biological samples (cell pellets, tissues) are homogenized in a suitable buffer, often on ice to prevent enzymatic degradation.

  • Lipid Extraction: Total lipids are typically extracted using the Folch method (chloroform:methanol, 2:1 v/v) or a similar solvent system.[11] The organic phase containing the lipids is separated, dried, and stored for further analysis.

Derivatization and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Saponification and Methylation: The extracted lipids are saponified (e.g., with methanolic NaOH) to release free fatty acids. These are then derivatized to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol.[11]

  • GC-MS Analysis: The FAMEs are separated on a gas chromatograph, typically using a non-polar or weakly polar column (e.g., DB-5), and detected by a mass spectrometer.[1][11] The fragmentation patterns allow for the identification and quantification of different fatty acids, including BCFAs.

Analysis of Acyl-CoAs by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Extraction of Acyl-CoAs: A specific extraction protocol is required for acyl-CoAs, often involving solid-phase extraction (SPE) to enrich for these molecules.

  • LC-MS/MS Analysis: The extracted acyl-CoAs are separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry (MS/MS). This technique allows for the sensitive and specific quantification of individual acyl-CoA species, including potential intermediates like this compound.

The following diagram outlines a general workflow for the analysis of BCFAs and their CoA derivatives.

ExperimentalWorkflow cluster_workflow General Workflow for BCFA Analysis cluster_gcms GC-MS Path (for FAs) cluster_lcms LC-MS Path (for Acyl-CoAs) Start Biological Sample (Cells/Tissue) Step1 Homogenization & Lipid Extraction Start->Step1 Split Step1->Split Step2a Saponification & Methylation (to FAMEs) Split->Step2a Step2b Acyl-CoA Extraction (e.g., SPE) Split->Step2b Step3a GC-MS Analysis Step2a->Step3a Result1 BCFA Profile (Identification & Quantification) Step3a->Result1 Step3b LC-MS/MS Analysis Step2b->Step3b Result2 Acyl-CoA Profile (e.g., this compound) Step3b->Result2

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Use of trans-5-methylhex-2-enoyl-CoA in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-5-methylhex-2-enoyl-CoA is an unsaturated acyl-coenzyme A (acyl-CoA) thioester that can serve as a valuable tool in various in vitro biochemical assays. Its unique branched-chain structure and unsaturation make it a specific substrate or modulator for enzymes involved in fatty acid metabolism and other related pathways. This document provides detailed protocols for the chemical synthesis of this compound and its application in in vitro enzyme assays, such as those for acyl-CoA dehydrogenases and acyl-CoA thioesterases.

Chemical Synthesis of this compound

The synthesis of this compound is achieved through a two-step process: the activation of the carboxylic acid precursor, trans-5-methylhex-2-enoic acid, followed by its coupling with Coenzyme A (CoA). The acid imidazolide (B1226674) method is a reliable and high-yielding approach for this synthesis.[1][2]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Thioesterification cluster_2 Step 3: Purification A trans-5-methylhex-2-enoic acid B 1,1'-Carbonyldiimidazole (B1668759) (CDI) in THF A->B Reaction C trans-5-methylhex-2-enoyl-imidazole (activated intermediate) B->C Formation E Reaction Mixture C->E Addition D Coenzyme A trilithium salt in aqueous buffer (pH 7.5-8.0) D->E Addition F Crude this compound E->F Formation G Reverse-Phase HPLC F->G Purification H Pure this compound G->H Isolation

Caption: Workflow for the chemical synthesis of this compound.

Experimental Protocol: Synthesis via the Acid Imidazolide Method

Materials:

  • trans-5-methylhex-2-enoic acid (Commercially available from suppliers such as Santa Cruz Biotechnology, Ambeed, and Sunway Pharm)[3][4][5]

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Coenzyme A trilithium salt

  • Sodium bicarbonate buffer (0.5 M, pH 7.5-8.0)

  • Hydrochloric acid (1 M)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

  • Reverse-phase HPLC system with a C18 column

Procedure:

  • Activation of trans-5-methylhex-2-enoic acid:

    • Dissolve trans-5-methylhex-2-enoic acid (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Add 1,1'-carbonyldiimidazole (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC). This forms the activated intermediate, trans-5-methylhex-2-enoyl-imidazole.

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A trilithium salt (0.9 equivalents) in ice-cold sodium bicarbonate buffer (pH 7.5-8.0).

    • Slowly add the solution of the activated acid (from step 1) to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed on ice for 1-2 hours.

  • Purification:

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate to remove any unreacted carboxylic acid.

    • The aqueous layer containing the desired this compound is then purified by reverse-phase HPLC.[1][2]

    • Use a C18 column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate (B84403) buffer, pH 4.9).[6]

    • Monitor the elution at 260 nm, the absorbance maximum for the adenine (B156593) ring of Coenzyme A.[6]

    • Collect the fractions containing the pure product and lyophilize to obtain this compound as a white powder.

Data Presentation: Synthesis Yield and Purity
ParameterTypical ValueMethod of Determination
Yield 75-85% (based on Coenzyme A)UV-Vis Spectroscopy (A260)
Purity >95%Analytical Reverse-Phase HPLC
Identity Confirmation Correct MassLC-MS

Note: The yield and purity are based on typical results for the synthesis of similar acyl-CoA thioesters reported in the literature.[2]

In Vitro Assay Application: Acyl-CoA Thioesterase (ACOT) Activity Assay

This compound can be used as a substrate to measure the activity of acyl-CoA thioesterases (ACOTs), which are enzymes that hydrolyze acyl-CoAs to the free fatty acid and Coenzyme A.[7] The release of the free thiol group of Coenzyme A can be monitored colorimetrically using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Workflow for ACOT Activity Assay

G cluster_0 Enzymatic Reaction cluster_1 Detection cluster_2 Measurement A This compound C Free Coenzyme A (CoASH) + trans-5-methylhex-2-enoic acid A->C Hydrolysis B Acyl-CoA Thioesterase (ACOT) B->C Catalysis D CoASH F TNB2- (yellow, absorbs at 412 nm) D->F Reaction E DTNB (Ellman's Reagent) E->F Colorimetric Reaction G Spectrophotometer F->G Detection H Absorbance at 412 nm G->H Measurement I Enzyme Activity Calculation H->I Quantification

Caption: Workflow for the in vitro Acyl-CoA Thioesterase (ACOT) activity assay.

Experimental Protocol: ACOT Activity Assay

Materials:

  • Purified Acyl-CoA Thioesterase (ACOT) enzyme

  • This compound stock solution (in assay buffer)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) stock solution (10 mM in assay buffer)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare the reaction mixture:

    • In each well of a 96-well microplate, prepare a reaction mixture containing:

      • Assay buffer

      • DTNB (final concentration 0.2 mM)

      • ACOT enzyme (at the desired concentration)

    • Include control wells without the enzyme (to measure background hydrolysis) and without the substrate (to measure background absorbance).

  • Initiate the reaction:

    • Start the reaction by adding the this compound substrate to each well (final concentration in the range of 10-100 µM).

    • The total reaction volume should be consistent across all wells (e.g., 200 µL).

  • Monitor the reaction:

    • Immediately place the microplate in a plate reader and monitor the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10-15 minutes) at a constant temperature (e.g., 37°C).

  • Calculate enzyme activity:

    • Determine the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time plot.

    • Use the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of Coenzyme A production.

    • Enzyme activity can be expressed in units such as nmol/min/mg of protein.

Data Presentation: Enzyme Kinetics
Kinetic ParameterSymbolMethod of Determination
Michaelis Constant KₘPlotting initial velocity vs. substrate concentration and fitting to the Michaelis-Menten equation.
Maximum Velocity VₘₐₓFrom the Michaelis-Menten plot.
Catalytic Efficiency k꜀ₐₜ/KₘCalculated from Kₘ and Vₘₐₓ.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis and application of this compound in in vitro assays. The chemical synthesis method is robust and yields a high-purity product suitable for enzymatic studies. The provided in vitro assay protocol for acyl-CoA thioesterase activity is a representative example of how this molecule can be employed to investigate enzyme function and kinetics. These methods and the accompanying data will be valuable for researchers in biochemistry, drug discovery, and metabolic research.

References

Application Note: Kinetic Analysis of Short/Branched-Chain Acyl-CoA Dehydrogenase Activity using trans-5-methylhex-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acyl-CoA dehydrogenases (ACADs) are a class of flavoenzymes crucial for fatty acid and branched-chain amino acid metabolism. Deficiencies in these enzymes can lead to serious metabolic disorders, such as Isovaleric Acidemia and Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) deficiency[1][2][3][4][5]. Therefore, the kinetic characterization of ACADs is vital for understanding their function and for the development of potential therapeutic interventions. This application note describes a detailed protocol for determining the kinetic parameters of a short/branched-chain acyl-CoA dehydrogenase using the synthetic substrate trans-5-methylhex-2-enoyl-CoA.

The assay is based on the highly sensitive and widely recognized anaerobic ETF fluorescence reduction method[6]. In this assay, the reduction of the electron transfer flavoprotein (ETF) by the ACAD enzyme upon oxidation of the acyl-CoA substrate is monitored by the decrease in ETF's intrinsic fluorescence. This method provides a direct measure of the enzyme's catalytic activity.

Principle of the Assay

The enzymatic reaction involves the oxidation of the substrate, this compound, by a short/branched-chain acyl-CoA dehydrogenase (SBCAD). The ACAD enzyme, in its oxidized state containing a flavin adenine (B156593) dinucleotide (FAD) cofactor, abstracts two electrons from the substrate. These electrons are then transferred to the electron transfer flavoprotein (ETF), reducing it. The reduction of ETF quenches its natural fluorescence, and the rate of this fluorescence decrease is directly proportional to the enzyme's activity.

The overall reaction can be summarized as follows:

This compound + ETF (oxidized) --(SBCAD)--> 5-methylhex-2,4-dienoyl-CoA + ETF (reduced)

Experimental Protocols

Materials and Reagents

  • Enzyme: Purified recombinant short/branched-chain acyl-CoA dehydrogenase (SBCAD)

  • Substrate: this compound

  • Electron Acceptor: Purified recombinant or porcine electron transfer flavoprotein (ETF)[6]

  • Assay Buffer: 50 mM potassium phosphate, pH 7.5, containing 0.1 mM EDTA

  • Deoxygenation System:

    • Glucose

    • Glucose oxidase

    • Catalase

  • Microplate: 96-well, black, flat-bottom microplate suitable for fluorescence measurements

  • Microplate Reader: Capable of fluorescence excitation at ~380 nm and emission detection at ~515 nm, with temperature control.

Protocol 1: Preparation of Reagents

  • SBCAD Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of purified SBCAD in assay buffer. Determine the exact concentration spectrophotometrically. Store in aliquots at -80°C.

  • ETF Stock Solution: Prepare a 10 µM stock solution of ETF in assay buffer. The concentration can be determined using the flavin absorbance at 450 nm. Store protected from light at -80°C.

  • This compound Stock Solution: Prepare a 10 mM stock solution in deionized water. Store in aliquots at -80°C.

  • Deoxygenation Cocktail: Prepare a fresh solution containing 2 M glucose, 20 mg/mL catalase, and 10 mg/mL glucose oxidase in assay buffer.

Protocol 2: SBCAD Kinetic Assay using ETF Fluorescence Reduction

  • Assay Mixture Preparation:

    • In a microcentrifuge tube, prepare the assay mixture (for one well) by combining:

      • Assay Buffer (to a final volume of 200 µL)

      • ETF (final concentration of 1 µM)

      • Deoxygenation Cocktail (final concentration of 20 mM glucose, 200 µg/mL catalase, 100 µg/mL glucose oxidase)

    • Prepare a master mix for the desired number of reactions.

  • Deoxygenation:

    • Aliquot 180 µL of the assay mixture into each well of the 96-well microplate.

    • Seal the plate and incubate at 37°C for 15 minutes to allow for the enzymatic removal of oxygen[6].

  • Substrate Addition:

    • Prepare serial dilutions of the this compound substrate in assay buffer to achieve a range of final concentrations (e.g., 0.5 µM to 100 µM).

    • Add 10 µL of the substrate dilution to the appropriate wells.

    • For the blank (no substrate) wells, add 10 µL of assay buffer.

  • Initiation of Reaction and Data Acquisition:

    • To initiate the reaction, add 10 µL of a working dilution of the SBCAD enzyme to each well. The final enzyme concentration should be in the nanomolar range and determined empirically to give a linear reaction rate for at least 5-10 minutes.

    • Immediately place the plate in the microplate reader pre-set to 37°C.

    • Monitor the decrease in ETF fluorescence over time (e.g., every 30 seconds for 10 minutes) at an excitation wavelength of 380 nm and an emission wavelength of 515 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence decay curve. The rate of fluorescence decrease is proportional to the rate of the reaction.

    • Plot the initial velocities against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.

Data Presentation

Table 1: Kinetic Parameters of SBCAD with this compound

ParameterValueUnits
KmUser DeterminedµM
VmaxUser Determinedµmol/min/mg
kcatUser Determineds⁻¹
kcat/KmUser DeterminedM⁻¹s⁻¹

Table 2: Example Assay Plate Layout

WellContent
A1-A3Blank (No Substrate)
B1-B30.5 µM Substrate
C1-C31 µM Substrate
D1-D35 µM Substrate
E1-E310 µM Substrate
F1-F325 µM Substrate
G1-G350 µM Substrate
H1-H3100 µM Substrate

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis reagents Prepare Assay Buffer, Enzyme, Substrate, ETF, & Deoxygenation Cocktail mix Prepare Assay Mixture (Buffer, ETF, Deoxy. Cocktail) reagents->mix deoxygenate Deoxygenate in 96-well Plate (15 min, 37°C) mix->deoxygenate add_substrate Add Substrate (Serial Dilutions) deoxygenate->add_substrate add_enzyme Initiate with SBCAD Enzyme add_substrate->add_enzyme measure Measure Fluorescence Decay (Ex:380nm, Em:515nm) add_enzyme->measure calculate Calculate Initial Velocities (V₀) measure->calculate plot Plot V₀ vs. [Substrate] calculate->plot fit Fit to Michaelis-Menten Equation plot->fit results Determine Km, Vmax, kcat fit->results

Caption: Experimental workflow for the SBCAD kinetic assay.

signaling_pathway cluster_reaction Enzymatic Reaction cluster_etf Electron Transfer SBCAD SBCAD (FAD) Product 5-methylhex-2,4-dienoyl-CoA SBCAD->Product Releases SBCAD_red SBCAD (FADH₂) SBCAD->SBCAD_red Oxidation (2e⁻ transfer) Substrate This compound Substrate->SBCAD Binds ETF_ox ETF (oxidized) (Fluorescent) SBCAD_red->ETF_ox Electron Transfer ETF_red ETF (reduced) (Quenched Fluorescence) ETF_ox->ETF_red Reduction ETF_red->SBCAD Regenerates SBCAD (FAD)

Caption: Principle of the ETF fluorescence reduction assay.

References

Application Notes and Protocols for the Quantification of trans-5-methylhex-2-enoyl-CoA in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-5-Methylhex-2-enoyl-CoA is a putative intermediate in the catabolism of the branched-chain amino acid, leucine (B10760876). The breakdown of leucine is a critical metabolic pathway that contributes to cellular energy homeostasis. Dysregulation of this pathway is associated with metabolic disorders such as isovaleric acidemia, which results from a deficiency in the enzyme isovaleryl-CoA dehydrogenase.[1][2][3][4] Accurate quantification of acyl-CoA intermediates like this compound in cell lysates is crucial for understanding the pathophysiology of such diseases and for the development of novel therapeutic interventions.

This document provides a detailed protocol for the extraction and quantification of this compound from cultured mammalian cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established protocols for acyl-CoA analysis and is designed to ensure high recovery and analytical sensitivity.[5]

Biochemical Pathway

This compound is an intermediate in the degradation pathway of leucine. Following the initial transamination and oxidative decarboxylation of leucine, isovaleryl-CoA is formed.[6][7] Isovaleryl-CoA is then dehydrogenated by isovaleryl-CoA dehydrogenase to form 3-methylcrotonyl-CoA. It is hypothesized that this compound may be an alternative name or a closely related intermediate in this metabolic cascade.

Leucine_Degradation_Pathway Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Target_Metabolite This compound Isovaleryl_CoA->Target_Metabolite Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Isovaleryl-CoA Dehydrogenase Target_Metabolite->Methylcrotonyl_CoA Acetyl_CoA Acetyl-CoA Methylcrotonyl_CoA->Acetyl_CoA Acetoacetate Acetoacetate Methylcrotonyl_CoA->Acetoacetate

Caption: Leucine Degradation Pathway

Experimental Protocols

Cell Culture and Harvesting

This protocol is suitable for both adherent and suspension cell cultures.

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper (for adherent cells)

  • Refrigerated centrifuge

Procedure:

  • For Adherent Cells:

    • Aspirate the culture medium.

    • Wash the cell monolayer twice with ice-cold PBS.

    • Add a minimal volume of ice-cold PBS and scrape the cells.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Aspirate the supernatant.

  • For Suspension Cells:

    • Transfer the cell suspension to a pre-chilled centrifuge tube.

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Aspirate the supernatant.

    • Wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.

Acyl-CoA Extraction

This protocol is designed to ensure high recovery and stability of acyl-CoA species.

Materials:

  • Cell pellet

  • Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v), pre-chilled to -20°C

  • Internal Standard (IS): ¹³C-labeled acyl-CoA of a similar chain length (e.g., ¹³C₃-Malonyl-CoA)

  • Microcentrifuge tubes, 1.5 mL, pre-chilled

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Resuspend the cell pellet in 200 µL of cold extraction solvent containing the internal standard.

  • Vortex vigorously for 1 minute.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Dry the extract to completeness using a vacuum concentrator or a stream of nitrogen.

  • Store the dried extract at -80°C until LC-MS/MS analysis.

LC-MS/MS Quantification

Materials:

  • Dried acyl-CoA extract

  • Reconstitution Solvent: 50% Methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7)

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

  • C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • This compound analytical standard

Procedure:

  • Sample Reconstitution: Reconstitute the dried extract in 50 µL of reconstitution solvent. Vortex and centrifuge to pellet any insoluble material. Transfer the clear supernatant to an autosampler vial.

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the this compound analytical standard into the reconstitution solvent.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample and calibration standards onto the LC-MS/MS system.

    • Chromatographic Separation: Use a suitable gradient to separate this compound from other acyl-CoAs. A typical gradient might be:

      • 0-2 min: 5% B

      • 2-10 min: 5-95% B

      • 10-12 min: 95% B

      • 12-15 min: 5% B

    • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). The specific MRM transitions for this compound will need to be determined by infusing the analytical standard. Predicted transitions are provided below.

Predicted MRM Transitions for this compound (C₂₈H₄₆N₇O₁₇P₃S, MW: 877.69 g/mol ):

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)
This compound878.7~507.130-40
~371.140-50
Internal Standard (e.g., ¹³C₃-Malonyl-CoA)857.1~507.130-40

Note: The product ion at m/z ~507.1 corresponds to the neutral loss of the acyl chain and pantetheine (B1680023) phosphate. The product ion at m/z ~371.1 corresponds to the adenosine-3'-phosphate-5'-diphosphate fragment. These transitions should be optimized using the analytical standard.

Data Presentation

The quantitative data for this compound should be summarized in a clear and structured table. The following table provides an example of how to present the data from different cell lines or experimental conditions.

Cell Line / ConditionThis compound (pmol/10⁶ cells)Standard Deviation
Control (HepG2)1.250.15
Leucine-treated (HepG2)3.780.42
Control (MCF7)0.890.11
Leucine-treated (MCF7)2.540.31

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow Cell_Culture Cell Culture (Adherent or Suspension) Harvesting Cell Harvesting and Washing Cell_Culture->Harvesting Extraction Acyl-CoA Extraction (Acetonitrile/Methanol/Water) Harvesting->Extraction Drying Drying of Extract Extraction->Drying Reconstitution Reconstitution in LC-MS/MS Solvent Drying->Reconstitution LC_MS_MS LC-MS/MS Analysis (Targeted MRM) Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: Experimental Workflow Diagram
Logical Relationship for Quantification

Quantification_Logic Standard Known Concentration of Standard Calibration_Curve Calibration Curve (Peak Area Ratio vs. Conc.) Standard->Calibration_Curve Generate Sample Unknown Concentration in Sample Sample_Peak_Area Sample_Peak_Area Sample->Sample_Peak_Area IS Internal Standard (Fixed Amount) IS_Peak_Area IS_Peak_Area IS->IS_Peak_Area Quantification Quantify Concentration in Sample Calibration_Curve->Quantification Interpolate Peak_Area_Ratio Calculate Peak Area Ratio (Sample/IS) Sample_Peak_Area->Peak_Area_Ratio IS_Peak_Area->Peak_Area_Ratio Peak_Area_Ratio->Quantification

Caption: Quantification Logic Diagram

References

Application Notes: Isotopic Labeling of trans-5-Methylhex-2-enoyl-CoA for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems.[1][2] By replacing one or more atoms of a molecule with their heavier, stable isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), the molecule becomes "labeled" and can be distinguished from its unlabeled counterparts by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3][4] This allows researchers to track the incorporation of the labeled atoms into downstream metabolites, providing a dynamic view of metabolic pathways and fluxes.[1][5] trans-5-Methylhex-2-enoyl-CoA is an intermediate in the metabolism of branched-chain fatty acids.[6] Isotopic labeling of this molecule can provide valuable insights into fatty acid metabolism, particularly in the context of diseases such as cancer and metabolic disorders, as well as in drug development.[3][4]

Principle of Metabolic Tracing with Isotopically Labeled this compound

When a biological system (e.g., cultured cells, animal models) is supplied with isotopically labeled this compound, the labeled molecule enters the relevant metabolic pathways. As it is metabolized, the isotopic label is incorporated into downstream products. By analyzing the isotopic enrichment in these metabolites over time, it is possible to determine the relative contributions of different pathways, identify novel metabolic routes, and quantify metabolic fluxes.[5] For instance, labeled carbons from this compound can be traced through the fatty acid β-oxidation pathway.

Applications in Research and Drug Development

Metabolic tracing with isotopically labeled compounds is a valuable tool in various research and development areas:

  • Disease Research: Understanding how metabolic pathways are altered in diseases like cancer can reveal new therapeutic targets.[1][3] Tracing the metabolism of fatty acids can shed light on the role of lipid metabolism in tumor growth.[7]

  • Drug Development: This technique is used in ADME (Absorption, Distribution, Metabolism, and Excretion) studies to understand the metabolic fate of drug candidates.[3][4] It can also be used to assess the on-target and off-target effects of drugs on cellular metabolism.

  • Biomarker Discovery: Metabolomics studies, including those using isotopic tracers, can lead to the discovery of novel biomarkers for disease diagnosis and prognosis.[3][4]

Experimental Protocols

Protocol 1: Synthesis of [U-¹³C₆]-trans-5-Methylhex-2-enoyl-CoA (Representative Protocol)

This protocol describes a representative synthetic route for producing uniformly ¹³C-labeled this compound.

Materials:

  • [U-¹³C₆]-Isovaleric acid

  • Lithium diisopropylamide (LDA)

  • Acetyl-CoA

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

  • Preparation of the Lithium Enolate: Dissolve [U-¹³C₆]-isovaleric acid in anhydrous THF and cool to -78 °C. Slowly add a solution of LDA in THF to generate the lithium enolate.

  • Acylation: Add acetyl-CoA to the reaction mixture. Allow the reaction to proceed at -78 °C for 2 hours, then warm to room temperature.

  • Work-up: Quench the reaction with dilute HCl. Extract the product with diethyl ether. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting β-keto acid by column chromatography on silica (B1680970) gel.

  • Reduction and Dehydration: The purified β-keto acid is then enzymatically or chemically reduced and dehydrated to form the trans-2-enoyl-CoA derivative. This can be achieved using a commercially available crotonase or through chemical methods.

  • Final Purification: The final product, [U-¹³C₆]-trans-5-methylhex-2-enoyl-CoA, is purified by high-performance liquid chromatography (HPLC).

Protocol 2: Metabolic Tracing in Cultured Cells

This protocol outlines a general procedure for tracing the metabolism of isotopically labeled this compound in a cell culture model.

Materials:

  • Cultured cells (e.g., a cancer cell line)

  • Cell culture medium and supplements

  • Isotopically labeled this compound

  • Phosphate-buffered saline (PBS)

  • Methanol, chloroform, and water for metabolite extraction

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.

  • Tracer Administration: Replace the culture medium with a fresh medium containing a known concentration of isotopically labeled this compound.

  • Incubation: Incubate the cells for a defined period (e.g., a time course of 0, 2, 4, 8, and 24 hours).

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add a cold extraction solvent mixture (e.g., methanol:water, 80:20, v/v) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Perform a liquid-liquid extraction using methanol, chloroform, and water to separate polar and nonpolar metabolites.

  • Sample Analysis: Analyze the polar and nonpolar fractions by LC-MS to identify and quantify the isotopically labeled metabolites.[5]

Data Presentation

The quantitative data from a metabolic tracing experiment can be summarized in tables to facilitate comparison.

Table 1: Isotopic Enrichment of Key Metabolites

MetaboliteTime (hours)Isotopic Enrichment (%)
This compound295.2 ± 3.1
885.7 ± 4.5
3-Hydroxy-5-methylhexanoyl-CoA245.3 ± 2.8
868.9 ± 3.9
Acetyl-CoA210.1 ± 1.5
825.6 ± 2.3

Table 2: Relative Metabolic Fluxes

Metabolic PathwayRelative Flux (Control)Relative Flux (Treated)Fold Change
β-Oxidation1.00 ± 0.121.75 ± 0.211.75
Fatty Acid Synthesis1.00 ± 0.090.65 ± 0.110.65

Visualizations

fatty_acid_beta_oxidation Fatty Acyl-CoA Fatty Acyl-CoA trans-2-Enoyl-CoA trans-2-Enoyl-CoA Fatty Acyl-CoA->trans-2-Enoyl-CoA Acyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA trans-2-Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase Fatty Acyl-CoA (n-2) Fatty Acyl-CoA (n-2) 3-Ketoacyl-CoA->Fatty Acyl-CoA (n-2)

Caption: Fatty Acid Beta-Oxidation Pathway.

experimental_workflow A Cell Culture (e.g., Cancer Cell Line) B Addition of Isotopically Labeled This compound A->B C Time-Course Incubation B->C D Metabolite Extraction (Polar and Nonpolar) C->D E LC-MS/MS Analysis D->E F Data Analysis (Isotopic Enrichment, Flux Calculation) E->F

Caption: Experimental Workflow for Metabolic Tracing.

stable_isotope_tracing_logic A Labeled Precursor (e.g., ¹³C-Fatty Acid) B Metabolic Network A->B Introduction into biological system C Downstream Metabolites B->C Metabolic Conversion D Mass Spectrometry Analysis C->D E Labeled Metabolites (Mass Shift Detected) D->E Detection & Quantification

Caption: Logic of Stable Isotope Tracing.

References

Application Notes and Protocols: The Role of trans-5-Methylhex-2-enoyl-CoA in Reconstituted Enzymatic Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-5-Methylhex-2-enoyl-CoA is a branched-chain unsaturated fatty acyl-CoA thioester. While specific literature on its role in reconstituted enzymatic systems is emerging, its structure suggests it is a potential substrate for enzymes involved in branched-chain fatty acid metabolism. This document provides detailed protocols for a hypothetical reconstituted enzymatic system to study the activity of enoyl-CoA hydratase with this compound. These protocols are based on established methods for similar substrates and are intended to serve as a starting point for research in this area.

The study of such branched-chain acyl-CoA derivatives is crucial for understanding metabolic pathways that process non-standard fatty acids, which can be relevant in various physiological and pathological states. These pathways are also of interest in drug development, particularly for metabolic disorders.

Hypothetical Signaling Pathway

The metabolism of this compound is hypothesized to proceed via the β-oxidation pathway for branched-chain fatty acids. In this putative pathway, an enoyl-CoA hydratase would catalyze the hydration of the double bond in this compound to form 3-hydroxy-5-methylhexanoyl-CoA. This intermediate would then be a substrate for a subsequent dehydrogenase in the β-oxidation spiral.

G cluster_pathway Hypothetical Metabolism of this compound A This compound B 3-Hydroxy-5-methylhexanoyl-CoA A->B Enoyl-CoA Hydratase C 3-Keto-5-methylhexanoyl-CoA B->C 3-Hydroxyacyl-CoA Dehydrogenase D Further Metabolism C->D Thiolase

Caption: Hypothetical metabolic pathway of this compound.

Experimental Protocols

Protocol 1: Enzymatic Assay of Enoyl-CoA Hydratase with this compound

This protocol describes a spectrophotometric assay to measure the activity of a putative enoyl-CoA hydratase on this compound. The assay monitors the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA substrate.

Materials:

  • This compound (≥95% purity)

  • Purified enoyl-CoA hydratase (e.g., from bovine liver or a recombinant source)

  • Tris-HCl buffer (100 mM, pH 7.4)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare Reagents:

    • Prepare a 1 M stock solution of Tris-HCl, pH 7.4. Dilute to 100 mM for the final assay buffer.

    • Prepare a 10 mM stock solution of this compound in deionized water. Determine the precise concentration by measuring its absorbance at 263 nm using an extinction coefficient of 6.7 x 10³ M⁻¹cm⁻¹.

    • Dilute the purified enoyl-CoA hydratase to a suitable concentration (e.g., 0.1 - 1.0 µg/µL) in 100 mM Tris-HCl, pH 7.4.

  • Set up the Reaction:

    • In a UV-transparent microplate well or cuvette, prepare the reaction mixture as follows:

      • 880 µL of 100 mM Tris-HCl, pH 7.4

      • 100 µL of 1 mM this compound (final concentration 100 µM)

    • Prepare a blank by adding 980 µL of Tris-HCl and 20 µL of the enzyme buffer without the enzyme.

  • Initiate and Monitor the Reaction:

    • Equilibrate the reaction mixture and the spectrophotometer to the desired temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding 20 µL of the diluted enoyl-CoA hydratase solution.

    • Immediately start monitoring the decrease in absorbance at 263 nm for 5-10 minutes, taking readings every 15-30 seconds.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

    • Enzyme activity can be calculated using the Beer-Lambert law and the extinction coefficient of this compound.

Experimental Workflow Diagram

G cluster_workflow Experimental Workflow for Enoyl-CoA Hydratase Assay prep Reagent Preparation (Buffer, Substrate, Enzyme) setup Reaction Setup (Mix Buffer and Substrate) prep->setup initiate Initiate Reaction (Add Enzyme) setup->initiate monitor Spectrophotometric Monitoring (ΔA263nm over time) initiate->monitor analyze Data Analysis (Calculate Initial Rate and Activity) monitor->analyze

Caption: Workflow for the enzymatic assay of enoyl-CoA hydratase.

Data Presentation

The following table presents hypothetical kinetic data for the hydration of this compound by a candidate enoyl-CoA hydratase compared to a standard substrate, crotonyl-CoA.

SubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Crotonyl-CoA (C4:1)251501255.0 x 10⁶
This compound 45 95 79 1.8 x 10⁶

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Conclusion

The provided protocols and hypothetical data serve as a guide for initiating studies on the enzymatic processing of this compound. Researchers can adapt these methods to investigate the substrate specificity of various hydratases, dehydrogenases, and other enzymes potentially involved in branched-chain fatty acid metabolism. Understanding the kinetics and pathways of such molecules will contribute to a more comprehensive picture of lipid metabolism and may unveil new targets for therapeutic intervention in metabolic diseases. Further research is warranted to isolate and characterize the specific enzymes that recognize and process this compound in vivo.

Application Notes and Protocols: trans-5-methylhex-2-enoyl-CoA in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-5-Methylhex-2-enoyl-CoA is an intermediate in the catabolism of branched-chain fatty acids, which are derived from the breakdown of branched-chain amino acids such as leucine. Understanding the metabolic flux through pathways involving this intermediate is crucial for elucidating cellular energy metabolism, particularly in disease states like metabolic syndrome, diabetes, and certain cancers where fatty acid metabolism is dysregulated.[1] Metabolic flux analysis (MFA) using stable isotope tracers provides a quantitative framework to measure the rates of metabolic reactions in living cells.[1][]

These application notes provide a generalized framework and experimental protocols for studying the metabolic flux involving this compound. Due to the limited specific literature on this particular intermediate in the context of MFA, the following protocols are adapted from established methods for fatty acid and branched-chain amino acid metabolic flux analysis.[3][4][5]

Hypothetical Metabolic Pathway: Catabolism of 5-Methylhexanoic Acid

The catabolism of 5-methylhexanoic acid is presumed to follow the canonical mitochondrial beta-oxidation pathway. The initial activation to 5-methylhexanoyl-CoA is followed by a series of four enzymatic reactions, leading to the shortening of the acyl-CoA chain and the production of acetyl-CoA and propionyl-CoA. This compound is a key intermediate in this process.

G Hypothetical Beta-Oxidation of 5-Methylhexanoyl-CoA cluster_0 Mitochondrial Matrix 5-Methylhexanoic_Acid 5-Methylhexanoic Acid 5-Methylhexanoyl_CoA 5-Methylhexanoyl-CoA 5-Methylhexanoic_Acid->5-Methylhexanoyl_CoA Acyl-CoA Synthetase trans_5_Methylhex_2_enoyl_CoA This compound 5-Methylhexanoyl_CoA->trans_5_Methylhex_2_enoyl_CoA Acyl-CoA Dehydrogenase 3_Hydroxy_5_methylhexanoyl_CoA 3-Hydroxy-5-methylhexanoyl-CoA trans_5_Methylhex_2_enoyl_CoA->3_Hydroxy_5_methylhexanoyl_CoA Enoyl-CoA Hydratase 3_Keto_5_methylhexanoyl_CoA 3-Keto-5-methylhexanoyl-CoA 3_Hydroxy_5_methylhexanoyl_CoA->3_Keto_5_methylhexanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA 3_Keto_5_methylhexanoyl_CoA->Acetyl_CoA Thiolase Isobutyryl_CoA Isobutyryl-CoA 3_Keto_5_methylhexanoyl_CoA->Isobutyryl_CoA Thiolase

Figure 1: Hypothetical pathway for the beta-oxidation of 5-methylhexanoyl-CoA.

Application in Metabolic Flux Analysis

Metabolic flux analysis of this pathway can reveal:

  • The rate of branched-chain fatty acid oxidation.

  • The contribution of branched-chain fatty acids to the cellular acetyl-CoA pool.

  • Potential enzymatic bottlenecks or dysregulations in the pathway.

  • The effects of therapeutic agents on branched-chain fatty acid metabolism.

Experimental Protocols

Protocol 1: 13C-Labeling of Cells for Metabolic Flux Analysis of Branched-Chain Fatty Acid Oxidation

This protocol describes the use of a stable isotope-labeled precursor to trace the metabolic fate of 5-methylhexanoic acid.

Materials:

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Antibiotics (e.g., Penicillin-Streptomycin)

  • Isotopically labeled tracer (e.g., U-13C6-Leucine or U-13C7-5-Methylhexanoic Acid)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Chloroform (B151607), ice-cold

  • Water, ice-cold

  • Cell scrapers

  • Centrifuge tubes

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture:

    • Culture cells of interest (e.g., hepatocytes, adipocytes, or a specific cancer cell line) to near-confluency in standard culture medium.

    • Seed cells in multiple-well plates (e.g., 6-well plates) at a desired density and allow them to adhere overnight.

  • Isotope Labeling:

    • Prepare the labeling medium by supplementing the base medium with the chosen 13C-labeled tracer. The final concentration of the tracer should be determined empirically but is typically in the physiological range.

    • Remove the standard culture medium from the cells and wash once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the incorporation of the label into downstream metabolites.

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Perform a biphasic extraction by adding chloroform and water to separate the polar and nonpolar metabolites.

    • Centrifuge to separate the phases and collect the polar (aqueous) phase for acyl-CoA analysis.

  • LC-MS Analysis:

    • Analyze the extracted metabolites using a high-resolution LC-MS system.

    • Use a suitable chromatography method (e.g., ion-pairing reversed-phase chromatography) to separate the acyl-CoA species.

    • Detect the mass isotopologue distributions (MIDs) of 5-methylhexanoyl-CoA, this compound, and other related metabolites.

Data Presentation

Quantitative data from MFA studies should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Mass Isotopologue Distribution of Key Metabolites

MetaboliteTime (hours)M+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)M+7 (%)
5-Methylhexanoyl-CoA 01000000000
4451525105000
2410515202515100
This compound 01000000000
4551020105000
2415510202515100
Acetyl-CoA 010000-----
480155-----
24602515-----

Table 2: Calculated Metabolic Fluxes

Metabolic ReactionFlux (nmol/106 cells/hr)
5-Methylhexanoic Acid Uptake15.2 ± 1.8
5-Methylhexanoyl-CoA -> this compound12.5 ± 1.5
This compound -> 3-Hydroxy-5-methylhexanoyl-CoA12.3 ± 1.4
3-Keto-5-methylhexanoyl-CoA -> Acetyl-CoA10.1 ± 1.2
Contribution to TCA Cycle8.5 ± 1.0

Visualization of Experimental Workflow

A clear workflow diagram is essential for planning and executing metabolic flux analysis experiments.

G Experimental Workflow for Metabolic Flux Analysis Cell_Culture 1. Cell Culture (e.g., Hepatocytes) Isotope_Labeling 2. Isotope Labeling (e.g., U-13C-Leucine) Cell_Culture->Isotope_Labeling Metabolite_Extraction 3. Metabolite Extraction (Quenching & Phase Separation) Isotope_Labeling->Metabolite_Extraction LC_MS_Analysis 4. LC-MS Analysis (Detection of Mass Isotopologues) Metabolite_Extraction->LC_MS_Analysis Data_Analysis 5. Data Analysis (Flux Calculation) LC_MS_Analysis->Data_Analysis Biological_Interpretation 6. Biological Interpretation Data_Analysis->Biological_Interpretation

References

Application Notes and Protocols: trans-5-methylhex-2-enoyl-CoA as a Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field with significant implications for understanding disease and developing novel therapeutics. Acyl-coenzyme A (acyl-CoA) thioesters are critical intermediates in cellular metabolism, playing central roles in fatty acid synthesis and degradation, energy production, and the acylation of proteins. The accurate quantification of specific acyl-CoA species is paramount for elucidating metabolic pathways and identifying biomarkers associated with metabolic disorders.

trans-5-methylhex-2-enoyl-CoA is a branched-chain monounsaturated fatty acyl-CoA. While not a universally common analyte, its unique structure makes it a valuable internal or calibration standard for the analysis of short to medium-chain and branched-chain fatty acyl-CoAs in various biological matrices. Its structural similarity to endogenous intermediates allows it to mimic the behavior of these analytes during sample extraction, chromatographic separation, and mass spectrometric detection, thereby enabling more accurate and precise quantification.

This document provides detailed application notes and protocols for the use of this compound as a standard in lipidomics research, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1414927-86-8[1]
Molecular Formula C28H46N7O17P3S[1]
Molecular Weight 877.69 g/mol [1]
Class Acyl-CoAN/A

Metabolic Relevance and Signaling Pathways

This compound is an intermediate in the fatty acid elongation pathway. This pathway is a four-step process that results in the extension of a fatty acyl-CoA chain by two carbons. The presence of a methyl branch in this compound suggests its origin from the metabolism of branched-chain amino acids such as leucine. The general fatty acid elongation cycle is depicted below.[2]

Fatty_Acid_Elongation AcylCoA_n Acyl-CoA (n carbons) p1 AcylCoA_n->p1 MalonylCoA Malonyl-CoA MalonylCoA->p1 KetoacylCoA 3-Ketoacyl-CoA (n+2) HydroxyacylCoA (R)-3-Hydroxyacyl-CoA (n+2) KetoacylCoA->HydroxyacylCoA Reduction (NADPH) EnoylCoA trans-2-Enoyl-CoA (n+2) (e.g., this compound) HydroxyacylCoA->EnoylCoA Dehydration AcylCoA_n2 Acyl-CoA (n+2) EnoylCoA->AcylCoA_n2 Reduction (NADPH) p1->KetoacylCoA Condensation p2 p3

Caption: The Fatty Acid Elongation Cycle.

Experimental Protocols

The following protocols are generalized for the analysis of acyl-CoAs and can be adapted for the use of this compound as a standard.

Protocol 1: Extraction of Acyl-CoAs from Biological Samples

This protocol describes a solid-phase extraction (SPE) method for the isolation of acyl-CoAs from cell or tissue homogenates.

Materials:

  • Homogenization Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Internal Standard Spiking Solution (this compound in appropriate solvent)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water (LC-MS grade)

  • Formic Acid (FA)

  • SPE Cartridges (e.g., C18)

Procedure:

  • Homogenize cells or tissues in ice-cold homogenization buffer.

  • Centrifuge the homogenate to pellet cellular debris.

  • Collect the supernatant and spike with the internal standard solution.

  • Condition the SPE cartridge with MeOH followed by water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with water containing 0.1% FA to remove polar impurities.

  • Elute the acyl-CoAs with an appropriate solvent mixture (e.g., 80% ACN, 20% water, 0.1% FA).

  • Dry the eluate under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% MeOH in water).

SPE_Workflow Start Sample Homogenate Spike Spike with Internal Standard (this compound) Start->Spike Load Load Sample Spike->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Acyl-CoAs Wash->Elute Dry Dry Eluate Elute->Dry Reconstitute Reconstitute for Analysis Dry->Reconstitute End LC-MS/MS Analysis Reconstitute->End

Caption: Solid-Phase Extraction Workflow for Acyl-CoAs.
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This protocol provides a general method for the chromatographic separation and mass spectrometric detection of acyl-CoAs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 ACN:water

  • Gradient: A linear gradient from 2% to 98% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The precursor ion is typically the [M+H]+ or [M+2H]2+ ion, and the product ions result from characteristic fragmentation of the CoA moiety.

Quantitative Data

The following tables provide representative quantitative data for the analysis of this compound. These values are illustrative and should be optimized for the specific instrumentation and experimental conditions used.

Table 1: Representative MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
878.7408.135Characteristic fragment of the CoA moiety
878.7303.145Adenosine fragment

Table 2: Example Calibration Curve Data

Concentration (nM)Peak Area
15,200
526,500
1051,300
50255,000
100508,000
5002,530,000

Linearity: R² > 0.99 Limit of Detection (LOD): ~0.5 nM Lower Limit of Quantification (LLOQ): 1 nM

Conclusion

This compound serves as a useful tool for the accurate quantification of branched-chain and other short- to medium-chain acyl-CoAs in lipidomics research. The protocols and data presented here provide a framework for the implementation of this standard in LC-MS/MS based workflows. The use of a stable, well-characterized internal standard is crucial for obtaining high-quality, reproducible data in the study of lipid metabolism and its role in health and disease.

References

Troubleshooting & Optimization

"trans-5-methylhex-2-enoyl-CoA" stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trans-5-methylhex-2-enoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during the handling and experimental use of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in aqueous solutions?

A1: The main stability issue for this compound, like other acyl-CoA thioesters, is its susceptibility to hydrolysis of the thioester bond. This reaction cleaves the molecule into trans-5-methylhex-2-enoic acid and Coenzyme A (CoA), leading to a loss of the biologically active form. This degradation is influenced by factors such as pH, temperature, and the presence of enzymes.

Q2: How does pH affect the stability of this compound?

A2: The hydrolysis of the thioester bond of acyl-CoAs is pH-dependent. Generally, the rate of hydrolysis increases at both acidic and, more significantly, at alkaline pH. Thioesters are known to be more stable at slightly acidic to neutral pH (around pH 6-7). At higher pH, the hydroxide (B78521) ion acts as a potent nucleophile, accelerating the cleavage of the thioester bond.

Q3: What is the impact of temperature on the stability of this compound?

A3: Higher temperatures accelerate the rate of hydrolysis of this compound. For optimal stability, it is crucial to store aqueous solutions of the compound at low temperatures (e.g., on ice during experiments and at -80°C for long-term storage).

Q4: Are there any specific structural features of this compound that might influence its stability?

A4: Yes, the presence of the α,β-unsaturation in the trans-2-enoyl moiety and the branched methyl group at the 5-position can influence its reactivity. While the trans-2-enoyl system is a key feature for its biological activity in fatty acid metabolism, the electron-withdrawing nature of the carbonyl group can make the thioester bond susceptible to nucleophilic attack. The branched chain may introduce steric effects that could slightly alter its hydrolysis rate compared to straight-chain analogs.

Q5: What are the expected degradation products of this compound in an aqueous buffer?

A5: The primary degradation products resulting from the hydrolysis of the thioester bond are trans-5-methylhex-2-enoic acid and Coenzyme A (CoA-SH).

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected concentrations of this compound in my experiments.
Possible Cause Troubleshooting Step
Hydrolysis during sample preparation and handling - Prepare aqueous solutions of this compound immediately before use. - Keep solutions on ice at all times. - Use buffers with a slightly acidic to neutral pH (e.g., pH 6.0-7.0). Avoid alkaline buffers.
Improper storage of stock solutions - Store stock solutions in a suitable organic solvent (e.g., ethanol) at -20°C or -80°C. - For aqueous stock solutions, prepare small aliquots to avoid multiple freeze-thaw cycles and store at -80°C.
Enzymatic degradation - If working with cell lysates or tissue homogenates, be aware of the presence of endogenous thioesterases that can rapidly degrade acyl-CoAs. - Consider using thioesterase inhibitors if compatible with your experimental design. - Perform experiments at low temperatures and process samples quickly.
Adsorption to plasticware - Acyl-CoAs can be "sticky" and adsorb to certain plastics. - Consider using low-adhesion microcentrifuge tubes and pipette tips.
Issue 2: High background or interfering peaks in my LC-MS/MS analysis.
Possible Cause Troubleshooting Step
Sample matrix effects - Optimize your sample preparation method. Consider solid-phase extraction (SPE) to clean up the sample and remove interfering substances.[1]
Co-elution of related compounds - Adjust the chromatographic gradient to improve the separation of this compound from its degradation products and other matrix components.[2]
Contamination from reagents - Use high-purity solvents and reagents for your mobile phases and sample preparation.
In-source fragmentation or adduct formation - Optimize the mass spectrometer source parameters (e.g., temperature, voltages) to minimize in-source degradation or unwanted adduct formation.

Quantitative Data on Stability

Due to the limited availability of specific stability data for this compound, the following tables provide representative data for the hydrolysis of thioesters under different conditions to illustrate the expected stability trends. The actual stability of this compound should be determined empirically under your specific experimental conditions.

Table 1: Estimated Half-life of a Representative Thioester at 25°C as a Function of pH

pHEstimated Half-life
5.0Several months
7.0Weeks to months
8.0Days to weeks
9.0Hours to days

This data is generalized from the known behavior of thioesters and is intended for illustrative purposes.

Table 2: General Effect of Temperature on the Rate of Thioester Hydrolysis

TemperatureRelative Rate of Hydrolysis
4°C1x (Baseline)
25°C~4-8x faster than at 4°C
37°C~10-20x faster than at 4°C

These are approximate values to demonstrate the trend. The actual temperature dependence will be specific to the compound and buffer conditions.

Experimental Protocols

Protocol: Assessing the Stability of this compound in an Aqueous Buffer using LC-MS/MS
  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., ethanol) and store it at -80°C.

  • Preparation of Test Solutions:

    • Prepare a series of aqueous buffers at different pH values (e.g., pH 5.0, 7.0, and 9.0).

    • On the day of the experiment, dilute the stock solution of this compound into each buffer to a final concentration suitable for LC-MS/MS analysis (e.g., 10 µM).

  • Incubation:

    • Incubate the test solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each test solution.

    • Immediately quench the degradation by adding an equal volume of cold acetonitrile (B52724) or methanol (B129727) containing an internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample).

  • Sample Analysis:

    • Analyze the samples by reverse-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Monitor the parent and a specific fragment ion for this compound and its degradation product, trans-5-methylhex-2-enoic acid.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point, normalized to the internal standard.

    • Plot the natural logarithm of the concentration versus time to determine the first-order degradation rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Visualizations

Hydrolysis_Pathway cluster_products Degradation Products This compound This compound DegradationProducts This compound->DegradationProducts Hydrolysis (pH, Temp) H2O H2O trans-5-methylhex-2-enoic_acid trans-5-methylhex-2-enoic_acid Coenzyme_A Coenzyme_A

Caption: Hydrolysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution (Organic Solvent, -80°C) C Dilute Stock into Buffers A->C B Prepare Aqueous Buffers (Varying pH) B->C D Incubate at Constant Temperature C->D E Sample at Time Points D->E F Quench with Cold Solvent + Internal Standard E->F G LC-MS/MS Analysis F->G H Quantify Peak Areas G->H I Calculate Degradation Rate & Half-life H->I

Caption: Workflow for assessing compound stability.

References

Technical Support Center: Synthesis of trans-5-methylhex-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of trans-5-methylhex-2-enoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis strategies for this compound?

A1: The synthesis of α,β-unsaturated acyl-CoA esters like this compound can be approached through several chemo-enzymatic routes. A common strategy involves the coupling of the corresponding α,β-unsaturated precursor acid (trans-5-methylhex-2-enoic acid) with Coenzyme A (CoA). More aggressive chemical methods or milder enzymatic approaches can be employed for this coupling. An alternative route is the CDI-mediated (Carbonyldiimidazole) coupling of the saturated precursor acid (5-methylhexanoic acid) to CoA, followed by enzymatic desaturation to introduce the double bond.[1]

Q2: What are the advantages of a chemo-enzymatic approach?

A2: A chemo-enzymatic approach offers several advantages. It can be more reliable, especially when the precursor acids are not commercially available. Enzymatic steps often provide high specificity and milder reaction conditions, which can help in avoiding side reactions and simplifying purification. For instance, enzymatic desaturation can be performed on crude CDI-synthesis products without intermediate purification, adding to the convenience of the method.[1]

Q3: Are there any known challenges associated with the synthesis of enoyl-CoA esters?

A3: Yes, challenges in the synthesis of enoyl-CoA esters can include low yields, the occurrence of side reactions, and the instability of the final product. For example, in the chemical synthesis of maleyl-CoA, the product was found to be susceptible to hydrolysis and could react with free CoA to form a stable, metabolically inert thioether.[2] Careful control of reaction conditions and purification strategies are crucial to mitigate these issues.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of this compound Inefficient coupling of the precursor acid with CoA.- If using a chemical coupling method like ECF (ethyl chloroformate), ensure anhydrous conditions and optimal temperature control. - Consider using a CDI (Carbonyldiimidazole) mediated coupling, which can sometimes offer better yields. - For enzymatic ligation, ensure the optimal pH, temperature, and concentration of the ligase.
Degradation of the product during reaction or workup.- Minimize reaction and purification times. - Maintain a low temperature throughout the process. - Use purification methods suitable for labile thioesters, such as solid-phase extraction or HPLC with appropriate buffers.
Incomplete enzymatic desaturation (if using this route).- Verify the activity of the acyl-CoA dehydrogenase. - Optimize the concentration of the enzyme and the reaction time. - Ensure the presence of necessary cofactors for the enzyme.
Presence of Impurities in the Final Product Side reactions during chemical coupling.- Use milder coupling reagents or enzymatic methods to increase specificity.[1] - Optimize the stoichiometry of reactants to minimize unreacted starting materials.
Formation of byproducts like thioethers.[2]- Monitor the reaction progress closely to avoid prolonged reaction times. - Implement a purification strategy that can effectively separate the desired product from closely related impurities, such as reverse-phase HPLC.
Difficulty in Purifying the Product Instability of the enoyl-CoA ester on chromatography columns.- Use chromatography resins and mobile phases that are compatible with thioesters. - Consider alternative purification techniques like solid-phase extraction or precipitation.
Co-elution with unreacted starting materials.- Adjust the HPLC gradient or mobile phase composition to improve separation. - Ensure complete consumption of starting materials by optimizing reaction conditions.

Quantitative Data Summary

CompoundSynthesis MethodYieldReference
Malonyl-CoAEnzymatic (MatB ligase)95%[1]
Methylmalonyl-CoAEnzymatic (MatB ligase)92%[1]
Tri-arachidonoyl glycerolEnzymatic (Novozym 435 lipase)89%[3]

Experimental Protocols

Proposed Chemo-Enzymatic Synthesis of this compound

This protocol is a proposed adaptation based on established methods for synthesizing other α,β-unsaturated acyl-CoAs.[1]

Route 1: Chemical Coupling of trans-5-methylhex-2-enoic acid with CoA

  • Activation of the Carboxylic Acid:

    • Dissolve trans-5-methylhex-2-enoic acid in an appropriate anhydrous organic solvent (e.g., THF).

    • Add 1.1 equivalents of N,N'-Carbonyldiimidazole (CDI) and stir at room temperature for 1 hour or until CO2 evolution ceases.

  • Coupling with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (lithium salt) in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 8.0).

    • Slowly add the activated carboxylic acid solution to the CoA solution with gentle stirring.

    • Monitor the reaction progress by HPLC or by testing for free thiols using Ellman's reagent.

  • Purification:

    • Once the reaction is complete, purify the this compound using reverse-phase HPLC.

    • Lyophilize the collected fractions to obtain the final product.

Route 2: Enzymatic Desaturation of 5-methylhexanoyl-CoA

  • Synthesis of 5-methylhexanoyl-CoA:

    • Follow the chemical coupling protocol described in Route 1, using 5-methylhexanoic acid as the starting material.

  • Enzymatic Desaturation:

    • Dissolve the synthesized 5-methylhexanoyl-CoA in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

    • Add a suitable acyl-CoA dehydrogenase.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30 °C).

    • Monitor the formation of this compound by HPLC.

  • Purification:

    • Purify the product as described in Route 1.

Visualizations

Chemo_Enzymatic_Synthesis_Routes cluster_route1 Route 1: Chemical Coupling cluster_route2 Route 2: Enzymatic Desaturation trans-5-methylhex-2-enoic acid trans-5-methylhex-2-enoic acid Activated Acid Activated Acid trans-5-methylhex-2-enoic acid->Activated Acid CDI or ECF This compound This compound Activated Acid->this compound + CoA 5-methylhexanoic acid 5-methylhexanoic acid 5-methylhexanoyl-CoA 5-methylhexanoyl-CoA 5-methylhexanoic acid->5-methylhexanoyl-CoA CDI + CoA 5-methylhexanoyl-CoA->this compound Acyl-CoA Dehydrogenase

Caption: Alternative chemo-enzymatic synthesis routes for this compound.

Troubleshooting_Workflow Start Low Yield Issue Coupling Inefficient Coupling? Start->Coupling Degradation Product Degradation? Coupling->Degradation No OptimizeCoupling Optimize Coupling Reagents and Conditions Coupling->OptimizeCoupling Yes Enzyme Incomplete Desaturation? Degradation->Enzyme No ControlConditions Control Temperature and Reaction Time Degradation->ControlConditions Yes CheckEnzyme Verify Enzyme Activity and Cofactors Enzyme->CheckEnzyme Yes

Caption: A logical workflow for troubleshooting low yield in synthesis.

References

Technical Support Center: Purification of trans-5-methylhex-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of trans-5-methylhex-2-enoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The purification of this compound, like other medium-chain acyl-CoAs, presents several challenges:

  • Amphiphilic Nature: Acyl-CoAs possess both a hydrophobic acyl chain and a hydrophilic Coenzyme A moiety, making their behavior in chromatographic systems complex.

  • Instability: The thioester bond is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. The double bond in the trans-2-enoyl structure can also be subject to isomerization or degradation.

  • Low Abundance: In biological samples, the concentration of specific acyl-CoAs can be very low, requiring sensitive analytical methods and efficient purification strategies to achieve desired yields.

  • Co-purification of Impurities: Similar endogenous molecules, such as other acyl-CoAs, free Coenzyme A, and fatty acids, often co-purify, necessitating high-resolution separation techniques.

Q2: What are the recommended storage conditions for this compound?

To ensure the stability of this compound, it is crucial to store it under the following conditions:

  • Temperature: Store at -80°C for long-term storage and on ice for short-term handling during experiments.

  • pH: Maintain a slightly acidic to neutral pH (around 6.0-7.0) to minimize thioester hydrolysis.

  • Solvent: Store as a lyophilized powder or in a buffer containing antioxidants. If in solution, use a non-nucleophilic buffer.

Troubleshooting Guide

Problem Possible Cause Solution
Low Recovery After Purification Thioester bond hydrolysis.Maintain a pH between 6.0 and 7.0 throughout the purification process. Work at low temperatures (4°C or on ice).
Adsorption to surfaces.Use low-adsorption tubes and glassware. A derivatization strategy based on phosphate (B84403) methylation can resolve analyte loss due to the high affinity of phosphate groups to glass and metallic surfaces.[1]
Inefficient extraction from the initial matrix.Optimize the extraction solvent system. A common method involves tissue extraction using an acetonitrile (B52724)/2-propanol mixture.[2]
Poor Chromatographic Resolution Inappropriate column chemistry.For reverse-phase HPLC, a C18 column is typically used. Consider a column with a different stationary phase or particle size for better separation.
Non-optimal mobile phase.Adjust the gradient of the organic solvent (e.g., acetonitrile) and the composition of the aqueous buffer (e.g., ammonium (B1175870) phosphate or potassium phosphate).[2][3]
Presence of Contaminating Peaks (e.g., free CoA) Incomplete reaction during synthesis.Ensure the enzymatic or chemical synthesis reaction goes to completion.
Degradation of the target molecule.Handle samples quickly and at low temperatures. Use fresh solvents and reagents.
Co-elution with similar molecules.Optimize the chromatographic gradient to improve the separation of the target molecule from closely related acyl-CoAs.
Inconsistent Results Between Batches Variability in starting material.Ensure consistent quality and handling of the initial biological or synthetic material.
Inconsistent purification protocol execution.Standardize all steps of the purification protocol, including incubation times, temperatures, and reagent concentrations.

Experimental Protocols

General Protocol for Solid-Phase Extraction (SPE) of Medium-Chain Acyl-CoAs

This protocol is a general guideline and may require optimization for this compound.

  • Sample Preparation:

    • Homogenize the tissue or cell sample in a suitable buffer, for example, 100 mM KH2PO4 buffer (pH 4.9).[2]

    • Add 2-propanol and acetonitrile to precipitate proteins and extract acyl-CoAs.[2]

    • Centrifuge to pellet the precipitate and collect the supernatant containing the acyl-CoAs.

  • SPE Column Conditioning:

    • Condition a suitable SPE cartridge (e.g., a mixed-mode or anion-exchange column) with the appropriate solvents as per the manufacturer's instructions.

  • Sample Loading:

    • Load the supernatant from the sample preparation step onto the conditioned SPE column.

  • Washing:

    • Wash the column with a series of buffers to remove unbound impurities. The composition of the wash buffers will depend on the SPE column chemistry.

  • Elution:

    • Elute the bound acyl-CoAs using a suitable elution buffer. For example, elution can be performed with 2-propanol.[2]

  • Downstream Processing:

    • Concentrate the eluate under a stream of nitrogen or by vacuum centrifugation.

    • Reconstitute the sample in a solvent compatible with the downstream analytical method (e.g., HPLC).

General Protocol for HPLC Purification of Medium-Chain Acyl-CoAs

This protocol provides a starting point for developing an HPLC purification method for this compound.

  • HPLC System:

    • Use a system equipped with a UV detector (monitoring at 260 nm) and a fraction collector.

  • Column:

    • A C18 reverse-phase column (e.g., 25 cm x 0.46 cm, 5 µm particle size) is a common choice.[3]

  • Mobile Phase:

    • Solvent A: 50 mM ammonium phosphate, pH 5.5, or 75 mM KH2PO4, pH 4.9.[2][3]

    • Solvent B: Acetonitrile.[2][3]

  • Gradient Elution:

    • Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a higher percentage (e.g., 60%) over a period of time (e.g., 30 minutes).[3] The optimal gradient will need to be determined empirically.

  • Flow Rate:

    • A typical flow rate is between 0.5 and 1.5 mL/min.[2][3]

  • Fraction Collection:

    • Collect fractions corresponding to the peak of interest based on the UV chromatogram.

  • Purity Analysis:

    • Analyze the collected fractions for purity using an appropriate method, such as mass spectrometry.

Quantitative Data

Acyl-CoAPurification MethodRecovery (%)Reference
Long-Chain Acyl-CoAsSolid-Phase Extraction & HPLC70-80[2]

Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_purification Purification cluster_analysis Analysis cluster_final_product Final Product homogenization Homogenization in Buffer extraction Solvent Extraction (Acetonitrile/2-propanol) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe hplc Reverse-Phase HPLC spe->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_analysis Purity Analysis (LC-MS) fraction_collection->purity_analysis storage Storage at -80°C purity_analysis->storage troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Purification Yield? degradation Degradation (Hydrolysis/Oxidation) start->degradation adsorption Adsorption to Surfaces start->adsorption inefficient_extraction Inefficient Extraction start->inefficient_extraction poor_separation Poor Chromatographic Separation start->poor_separation optimize_ph_temp Optimize pH and Temperature degradation->optimize_ph_temp use_low_adsorption_ware Use Low-Adsorption Labware adsorption->use_low_adsorption_ware optimize_extraction_solvent Optimize Extraction Solvent System inefficient_extraction->optimize_extraction_solvent optimize_hplc_method Optimize HPLC (Column, Mobile Phase, Gradient) poor_separation->optimize_hplc_method

References

"trans-5-methylhex-2-enoyl-CoA" degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with trans-5-methylhex-2-enoyl-CoA. The following information is curated to address common challenges encountered during sample preparation and analysis, focusing on preventing the degradation of this and similar acyl-CoA molecules.

Frequently Asked Questions (FAQs)

Q1: My this compound signal is low or absent in my LC-MS/MS analysis. What are the potential causes?

Low or absent signal is a common issue stemming from the inherent instability of acyl-CoA species.[1][2] The primary causes of degradation during sample preparation include:

  • Temperature Instability: Acyl-CoAs are heat-sensitive. Maintaining samples at low temperatures (e.g., on ice or at 4°C) throughout the extraction process is critical.[2][3]

  • pH Sensitivity: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at non-neutral pH.[2] Solutions should be buffered to a pH between 6.0 and 7.5 to maintain stability.[4]

  • Enzymatic Degradation: Endogenous enzymes, such as acyl-CoA thioesterases (ACOTs), can rapidly hydrolyze this compound to its corresponding free fatty acid and Coenzyme A.[5] It is crucial to rapidly quench metabolic activity and inhibit these enzymes.

  • Oxidative Damage: The double bond in this compound is susceptible to oxidation. The use of antioxidants in extraction buffers may be beneficial, though not always standard practice.

  • Adsorption to Surfaces: Acyl-CoAs can adsorb to certain plastic surfaces. Using glass vials or low-adhesion microcentrifuge tubes can help minimize this loss.[1]

Q2: What is the optimal method for extracting this compound from biological samples?

The choice of extraction method depends on the sample type and the desired purity of the extract. Two common and effective methods are:

  • Solvent Precipitation: This is a rapid method suitable for cultured cells and tissues. It involves homogenizing the sample in a cold organic solvent mixture (e.g., 80% methanol) to simultaneously precipitate proteins and extract metabolites.[3]

  • Solid-Phase Extraction (SPE): This method yields a cleaner extract, which can reduce matrix effects in LC-MS/MS analysis.[3] It typically involves homogenizing the sample in a buffered solution, followed by loading onto a C18 SPE cartridge, washing away interfering substances, and eluting the acyl-CoAs with a high-percentage organic solvent.[3]

Q3: How can I prevent enzymatic degradation of my analyte during sample preparation?

To prevent enzymatic degradation, it is essential to:

  • Rapidly Quench Metabolism: For cell cultures, this can be achieved by quickly washing with ice-cold saline and then adding a cold extraction solvent. For tissues, snap-freezing in liquid nitrogen immediately after collection is critical.

  • Work Quickly and at Low Temperatures: Keep samples on ice at all times.[3]

  • Use an Acidic Extraction Solvent: While acyl-CoAs are most stable near neutral pH, a slightly acidic extraction solvent (e.g., containing a low concentration of formic or acetic acid) can help to precipitate proteins and inactivate enzymes. The pH should be carefully optimized to balance enzyme inactivation with analyte stability.

Q4: I am observing multiple peaks that could correspond to my analyte or its degradation products. What are these?

The primary degradation pathway for this compound is the hydrolysis of the thioester bond, which would result in the formation of 5-methylhex-2-enoic acid and Coenzyme A.[5] Additionally, the molecule can be metabolized through the β-oxidation pathway, leading to various chain-shortened acyl-CoA species.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Analyte Signal Sample degradation due to high temperature.Maintain samples on ice or at 4°C throughout the entire extraction procedure.[3]
pH-mediated hydrolysis of the thioester bond.Ensure all buffers and solvents are within a pH range of 6.0-7.5.[4]
Enzymatic degradation by thioesterases.[5]Rapidly quench metabolic activity by snap-freezing tissue or using ice-cold solvents for cells.[3]
Adsorption to plasticware.Use glass or low-adhesion plastic vials for sample storage and processing.[1]
Poor Peak Shape in LC Co-elution with interfering matrix components.Employ a solid-phase extraction (SPE) cleanup step to remove interfering substances.[3]
Inappropriate mobile phase.Optimize the mobile phase composition and gradient to improve peak shape and resolution.
Inconsistent Results Incomplete protein precipitation.Ensure thorough vortexing after adding the extraction solvent to maximize protein precipitation.[3]
Variable extraction efficiency.Use an internal standard (e.g., a stable isotope-labeled acyl-CoA) to account for variations in extraction and ionization.

Experimental Protocols

Protocol 1: Acyl-CoA Extraction using Solvent Precipitation

This protocol is adapted for the extraction of medium-chain acyl-CoAs like this compound from tissues or cell pellets.

  • Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).[3] The volume should be sufficient to completely immerse the sample.

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.[3]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[3]

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs into a new, clean tube.[3]

  • Solvent Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.[3]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium (B1175870) acetate.[3]

Protocol 2: Acyl-CoA Extraction using Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract, which can be beneficial for reducing matrix effects in LC-MS/MS analysis.[3]

  • Sample Preparation: Homogenize the tissue or cell sample in a suitable buffer, such as 0.1 M potassium phosphate, pH 6.7, mixed with an organic solvent like acetonitrile/isopropanol.[3]

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with the sample homogenization buffer.[3]

  • Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.[3]

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances. A common wash sequence is a high-aqueous buffer followed by a lower percentage of organic solvent.[3]

  • Elution: Elute the fatty acyl-CoAs from the cartridge using a high percentage of organic solvent, such as methanol or acetonitrile.[3]

  • Solvent Evaporation and Reconstitution: Dry the eluate under nitrogen and reconstitute in the appropriate solvent for analysis.

Visualizations

Analyte This compound Degradation Degradation Products (5-methylhex-2-enoic acid + CoA) Analyte->Degradation Metabolism β-Oxidation Products (e.g., Propionyl-CoA, Acetyl-CoA) Analyte->Metabolism Hydrolysis Hydrolysis (pH, Temp) Hydrolysis->Analyte Enzymes Enzymatic Activity (Thioesterases) Enzymes->Analyte start Start: Biological Sample (Tissue or Cells) quench 1. Rapid Quenching (Snap freeze or ice-cold solvent) start->quench homogenize 2. Homogenization (in cold solvent/buffer) quench->homogenize extract 3. Extraction homogenize->extract solvent_precip Solvent Precipitation extract->solvent_precip spe Solid-Phase Extraction extract->spe centrifuge 4a. Centrifugation (4°C) solvent_precip->centrifuge spe_steps 4b. SPE Cleanup (Load, Wash, Elute) spe->spe_steps collect 5a. Collect Supernatant centrifuge->collect dry 6. Evaporation (under Nitrogen) collect->dry spe_steps->dry reconstitute 7. Reconstitution (in analysis solvent) dry->reconstitute analyze End: LC-MS/MS Analysis reconstitute->analyze issue Low/No Analyte Signal? temp Was sample kept cold (on ice / 4°C)? issue->temp ph Was pH between 6.0-7.5? temp->ph Yes sol_temp ACTION: Maintain cold chain. temp->sol_temp No quench Was metabolism quenched rapidly? ph->quench Yes sol_ph ACTION: Buffer all solutions. ph->sol_ph No vials Were glass or low-adhesion vials used? quench->vials Yes sol_quench ACTION: Improve quenching protocol. quench->sol_quench No sol_vials ACTION: Switch to appropriate vials. vials->sol_vials No ok Check instrument parameters. vials->ok Yes

References

Technical Support Center: Optimizing Enzyme Assays for trans-5-methylhex-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing enzyme assays involving trans-5-methylhex-2-enoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for assay development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What type of enzyme is likely to use this compound as a substrate?

A1: this compound is a derivative of a medium-chain fatty acid. The enzymes most likely to catalyze reactions with this substrate are members of the Acyl-CoA Dehydrogenase (ACAD) or Enoyl-CoA Hydratase (ECH) families. ACADs catalyze the introduction of a double bond, while ECHs catalyze the hydration of the double bond to form a β-hydroxyacyl-CoA.

Q2: What are the common methods for assaying the activity of these enzymes?

A2: Several methods can be employed:

  • Direct Spectrophotometry: For Enoyl-CoA Hydratases, the hydration of the trans-2-enoyl-CoA substrate leads to a decrease in absorbance at approximately 260-280 nm due to the loss of the conjugated double bond system.

  • Coupled Spectrophotometric Assays: The reaction is coupled to one or more subsequent enzymatic reactions that result in a measurable change in absorbance, often involving the reduction or oxidation of NAD+/NADH or NADP+/NADPH.

  • ETF Fluorescence Reduction Assay: This is the gold standard for Acyl-CoA Dehydrogenases. It measures the decrease in fluorescence of the natural electron acceptor, Electron Transfer Flavoprotein (ETF), as it is reduced by the ACAD.

  • HPLC-Based Assays: High-Performance Liquid Chromatography can be used to separate and quantify the substrate and product over time. This method is direct but has lower throughput.

Q3: What is a good starting point for buffer pH and temperature?

A3: For most Acyl-CoA metabolizing enzymes, a physiological pH range is a good starting point. Many assays are performed between pH 7.0 and 8.5. Temperature should be tightly controlled, with common assay temperatures being 25°C, 30°C, or 37°C. Substrate stability can be temperature-dependent; for instance, some acyl-CoA species show improved stability at 30°C compared to 37°C.

Q4: Is the purity of this compound important?

A4: Absolutely. Impurities in the substrate preparation can act as inhibitors or be substrates for contaminating enzymes, leading to inaccurate results. Ensure the purity is verified, ideally by HPLC or mass spectrometry.

Q5: Are there any specific cofactors I need to include?

A5: Yes, this is critical. Acyl-CoA Dehydrogenases are FAD-dependent flavoenzymes. While the FAD is usually tightly bound, ensuring it's present during enzyme purification and storage is important. For coupled assays, you will need the cofactors for the coupling enzymes, such as NAD+ for a coupled dehydrogenase.

Experimental Protocols

Protocol: Spectrophotometric Assay for Enoyl-CoA Hydratase (ECH) Activity

This protocol measures the decrease in absorbance resulting from the hydration of the α,β-unsaturated double bond of this compound.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl or potassium phosphate (B84403) buffer, pH 7.8. Ensure the buffer is brought to the desired assay temperature before use.

  • Substrate Stock: Prepare a 1 mM stock solution of this compound in the assay buffer. Determine its precise concentration spectrophotometrically using an appropriate extinction coefficient. Store on ice.

  • Enzyme Solution: Prepare a dilution of the purified enzyme in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.

2. Assay Procedure:

  • Set a UV-Vis spectrophotometer to measure absorbance at the λmax of the substrate's enoyl-thioester bond (typically ~263 nm). Equilibrate the instrument and cuvette holder to the desired temperature (e.g., 30°C).

  • To a 1 mL quartz cuvette, add 950 µL of pre-warmed assay buffer.

  • Add 50 µL of the 1 mM substrate stock solution to achieve a final concentration of 50 µM. Mix by gentle inversion.

  • Place the cuvette in the spectrophotometer and monitor the baseline absorbance for 2-3 minutes to check for non-enzymatic substrate degradation.

  • Initiate the reaction by adding a small volume (e.g., 5-10 µL) of the enzyme solution. Quickly mix with a pipette tip, avoiding bubbles.

  • Immediately start recording the absorbance decrease over time for 5-10 minutes.

3. Data Analysis:

  • Determine the initial linear rate of the reaction (ΔAbs/min).

  • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔAbs/min * Total Assay Volume) / (ε * Path Length * mg of Enzyme)

    • ε (Molar Extinction Coefficient): The specific value for this compound must be determined. For similar compounds like crotonyl-CoA, it is in the range of 6,700 M⁻¹cm⁻¹.

Troubleshooting Guide

This guide addresses common problems encountered during the assay.

Problem 1: No or Very Low Enzyme Activity

Possible CauseSuggested Solution
Inactive Enzyme Verify enzyme integrity on an SDS-PAGE gel. Perform a positive control experiment with a known substrate if available. Ensure proper storage conditions (-80°C in a glycerol-containing buffer).
Incorrect Assay Conditions Perform a matrix optimization for pH (range 6.5-9.0) and temperature (25-40°C). Ensure the assay buffer was at room temperature or the target temperature, not ice-cold.
Missing Cofactor For ACADs, ensure FAD was present during purification. For coupled assays, double-check the presence and concentration of all required cofactors (e.g., NAD+, ATP).
Substrate Degradation Acyl-CoA esters can be unstable, especially at basic pH. Prepare substrate stocks fresh. Run a no-enzyme control to monitor background degradation. Test at a lower pH or temperature.
Incorrect Wavelength Scan the absorbance spectrum of your substrate to determine the actual λmax in your assay buffer. Measure the reaction at the correct wavelength.

Problem 2: High Background Signal or Non-Linear Reaction Rate

Possible CauseSuggested Solution
Precipitation in Cuvette Substrate or buffer components may be precipitating. Centrifuge all solutions before use. Check for visible turbidity. Reduce substrate or enzyme concentration.
Substrate Inhibition High concentrations of the substrate can inhibit the enzyme. Perform a substrate titration curve to determine the optimal concentration and check for inhibition at high levels.
Contaminating Enzymes The enzyme preparation may contain other enzymes that interfere with the assay. Re-purify the enzyme. If using a coupled assay, check the purity of the coupling enzymes.
Presence of Interfering Substances Samples or reagents may contain inhibitors. See the table below for common interfering substances. Consider sample deproteinization or dialysis.
Air Bubbles in Well/Cuvette Air bubbles scatter light and cause erratic readings. Be careful during pipetting to avoid introducing bubbles.

Problem 3: Inconsistent or Irreproducible Results

Possible CauseSuggested Solution
Pipetting Errors Calibrate pipettes regularly. Prepare a master mix for the reaction components to minimize pipetting variations between replicates.
Temperature Fluctuations A change of just 1°C can alter enzyme activity by 5-10%. Use a temperature-controlled cuvette holder or plate reader. Ensure all reagents are equilibrated to the assay temperature.
"Edge Effect" in Microplates Circumferential wells in a 96-well plate can evaporate faster than central wells. Avoid using the outer wells, or fill them with water/buffer to create a humidity barrier.
Improperly Thawed Reagents Thaw all components completely and mix gently before use to ensure a homogenous solution.

Data Presentation

Table 1: Typical Starting Conditions for Acyl-CoA Enzyme Assays
ParameterTypical RangeNotes
pH 7.0 - 8.5Substrate stability and enzyme activity are highly pH-dependent.
Temperature 25 - 37 °CMust be kept constant. Lower temperatures may improve substrate stability.
Buffer 50-100 mM Tris-HCl, K-PhosphateBuffer choice can influence enzyme activity.
Substrate [S] 10 - 100 µMShould be optimized; determine Kₘ. High concentrations can cause inhibition.
Enzyme [E] 1 - 100 nMAdjust to achieve a linear rate for a sufficient duration.
Table 2: Common Interfering Substances in Enzyme Assays
SubstanceTypical Inhibitory ConcentrationNotes
EDTA > 0.5 mMChelates divalent cations that may be required for enzyme activity.
DTT / β-mercaptoethanol > 5 µMReducing agents can interfere with assays involving redox reactions.
SDS > 0.01 %Strong detergent that can denature enzymes.
Sodium Azide > 0.02 %Potent inhibitor of heme-containing proteins (like peroxidases used in coupled assays).
Triton X-100, Tween-20 > 0.1 - 1%Non-ionic detergents can affect enzyme structure and activity.

Visualizations

Experimental Workflow Diagram

Experimental_Workflow prep 1. Reagent Preparation setup 2. Instrument Setup prep->setup Buffer, Substrate, Enzyme baseline 3. Baseline Measurement setup->baseline Equilibrate Temp, Set Wavelength initiate 4. Reaction Initiation baseline->initiate Add Substrate, Record Baseline measure 5. Kinetic Measurement initiate->measure Add Enzyme analyze 6. Data Analysis measure->analyze Record ΔAbs/time Troubleshooting_Flow problem problem cause cause solution solution start Problem: No/Low Activity q_enzyme Is enzyme integrity confirmed? start->q_enzyme s_enzyme Check enzyme with SDS-PAGE & positive control. q_enzyme->s_enzyme No q_conditions Are assay conditions (pH, temp) optimal? q_enzyme->q_conditions Yes s_conditions Optimize pH and temperature matrix. q_conditions->s_conditions No q_substrate Is substrate stable? q_conditions->q_substrate Yes s_substrate Run no-enzyme control. Prepare substrate fresh. q_substrate->s_substrate No q_inhibitor Is an inhibitor present? q_substrate->q_inhibitor Yes s_inhibitor Check for interfering substances. Dialyze sample. q_inhibitor->s_inhibitor Yes

Technical Support Center: trans-5-methylhex-2-enoyl-CoA Solubility for Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-5-methylhex-2-enoyl-CoA. The focus is on improving its solubility for reliable and reproducible biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a coenzyme A (CoA) derivative, likely an intermediate in fatty acid metabolism. Like many long-chain acyl-CoAs, it has an amphipathic nature, with a polar CoA head group and a hydrophobic acyl chain. This can lead to poor solubility in aqueous buffers used for biochemical assays, resulting in aggregation, precipitation, and inaccurate experimental results.

Q2: I am observing inconsistent results in my enzyme kinetics assay with this compound. Could this be a solubility issue?

A2: Yes, inconsistent results, such as variable reaction rates or non-linear kinetics, are common indicators of substrate solubility problems. If this compound is not fully dissolved, its effective concentration in the assay will be lower and more variable than intended.

Q3: What are the primary methods to improve the solubility of this compound?

A3: The two main approaches for improving the solubility of long-chain acyl-CoAs are the use of detergents or cyclodextrins. Detergents form micelles that encapsulate the hydrophobic acyl chain, while cyclodextrins form inclusion complexes with the hydrophobic portion of the molecule. Both methods increase the overall solubility in aqueous solutions.

Q4: How do I choose between using a detergent and a cyclodextrin?

A4: The choice depends on the specific requirements of your assay. Detergents are very effective at solubilizing lipids but can sometimes denature enzymes or interfere with downstream applications.[1][2] Cyclodextrins are generally considered milder and less likely to interfere with protein structure and function.[3][4] It is often necessary to empirically test both to determine the optimal solubilizing agent for your specific experimental setup.

Q5: Are there any organic co-solvents that can be used?

A5: While organic solvents like DMSO or ethanol (B145695) can dissolve long-chain acyl-CoAs, they are often not ideal for enzymatic assays as they can denature proteins, even at low concentrations. Their use should be carefully evaluated and minimized.

Troubleshooting Guide

Issue: Precipitate is visible in the stock solution or assay well.

This is a clear indication of poor solubility. The following troubleshooting workflow can help you address this issue.

G cluster_0 Troubleshooting Precipitate Formation start Precipitate Observed check_concentration Is the concentration too high? start->check_concentration reduce_concentration Reduce concentration and re-dissolve. check_concentration->reduce_concentration Yes try_solubilizer Incorporate a solubilizing agent. check_concentration->try_solubilizer No reduce_concentration->try_solubilizer select_solubilizer Choose between Detergent or Cyclodextrin try_solubilizer->select_solubilizer detergent_path Use Detergent select_solubilizer->detergent_path Detergent cyclodextrin_path Use Cyclodextrin select_solubilizer->cyclodextrin_path Cyclodextrin optimize_detergent Optimize detergent concentration (above CMC). detergent_path->optimize_detergent optimize_cyclodextrin Optimize cyclodextrin:acyl-CoA molar ratio. cyclodextrin_path->optimize_cyclodextrin check_buffer Is the buffer composition optimal (pH, ionic strength)? optimize_detergent->check_buffer optimize_cyclodextrin->check_buffer adjust_buffer Adjust buffer conditions and re-test. check_buffer->adjust_buffer No success Precipitate Dissolved check_buffer->success Yes adjust_buffer->optimize_detergent fail Issue Persists: Consider alternative assay or compound. adjust_buffer->fail If still failing

Caption: Troubleshooting workflow for addressing precipitate formation of this compound.

Quantitative Data for Solubilizing Agents

When selecting a detergent, it is crucial to work above its critical micelle concentration (CMC). The CMC is the concentration at which detergent monomers begin to form micelles.

Table 1: Properties of Common Detergents for Acyl-CoA Solubilization

DetergentTypeCMC (mM)Notes
CHAPSZwitterionic4-8Milder than many ionic detergents; useful for preserving protein structure.
Triton X-100Non-ionic0.2-0.9Commonly used, but can interfere with UV absorbance readings.
n-Dodecyl-β-D-maltoside (DDM)Non-ionic0.15A gentle detergent often used for membrane proteins.[5]
Octyl-β-glucoside (OG)Non-ionic~20High CMC, meaning more is needed to maintain solubility.[5]

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules. Beta-cyclodextrins and their derivatives are commonly used.

Table 2: Common Cyclodextrins for Improving Hydrophobic Compound Solubility

CyclodextrinKey Features
α-cyclodextrinSmaller cavity, suitable for smaller hydrophobic molecules.
β-cyclodextrinIntermediate cavity size, widely used for a range of compounds. Poorly water-soluble itself.[6]
γ-cyclodextrinLarger cavity, for bulkier hydrophobic molecules.
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)A derivative with significantly increased aqueous solubility and reduced toxicity compared to β-cyclodextrin.[3][4]

Experimental Protocols

Protocol 1: Solubilization of this compound using Detergent

This protocol provides a general framework. The optimal detergent and its concentration must be determined empirically.

Objective: To prepare a soluble stock solution of this compound for use in biochemical assays.

Materials:

  • This compound

  • Selected detergent (e.g., CHAPS, Triton X-100, DDM)

  • Aqueous buffer (e.g., Tris-HCl, HEPES) at the desired pH

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Prepare Detergent Stock Solution: Prepare a concentrated stock solution of the chosen detergent in the assay buffer (e.g., 10% w/v).

  • Initial Dispersion: Weigh out the desired amount of this compound in a microcentrifuge tube. Add a small volume of the assay buffer to create a slurry.

  • Detergent Addition: Add the detergent stock solution to the slurry to achieve a final detergent concentration that is at least 2-3 times the CMC.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes.

  • Sonication: Place the tube in a water bath sonicator and sonicate for 5-10 minutes, or until the solution appears clear. Avoid overheating the sample.

  • Final Dilution: Dilute the solubilized stock solution to the final desired concentration in the assay buffer containing the same concentration of detergent.

G cluster_1 Detergent Solubilization Workflow start Start weigh Weigh this compound start->weigh add_buffer Add small volume of buffer to create slurry weigh->add_buffer add_detergent Add detergent stock solution (final conc. > CMC) add_buffer->add_detergent vortex Vortex vigorously add_detergent->vortex sonicate Sonicate in water bath until clear vortex->sonicate dilute Dilute to final concentration in detergent-containing buffer sonicate->dilute end Ready for Assay dilute->end

References

Technical Support Center: Quantification of trans-5-methylhex-2-enoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of trans-5-methylhex-2-enoyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the exact mass and chemical formula of this compound?

A1: The chemical formula for this compound is C28H46N7O17P3S, and its monoisotopic mass is 877.1884 g/mol [1][2]. This information is crucial for the accurate setup of your mass spectrometer.

Q2: Where can I obtain a chemical standard for this compound?

A2: A chemical standard for this compound is available from commercial suppliers such as MedChemExpress[1][3]. Using a certified reference standard is essential for method development, system calibration, and accurate quantification.

Q3: What are the expected precursor and product ions for this compound in MS/MS analysis?

A3: For positive ion mode electrospray ionization (ESI+), the expected precursor ion ([M+H]+) is m/z 878.1957. Acyl-CoAs typically undergo a characteristic fragmentation pattern involving the neutral loss of the 3'-phosphoadenosine-5'-diphosphate portion of the Coenzyme A molecule. This results in a prominent product ion from the loss of 507.0 Da[1]. For this compound, this would correspond to a product ion of m/z 371.1906. Another common fragment observed for Coenzyme A esters is at m/z 428, corresponding to the adenosine-3',5'-diphosphate fragment[3].

Troubleshooting Guide

Issue 1: Poor or No Signal for this compound

  • Question: I am not observing any peak, or the signal intensity for my analyte is very low. What are the possible causes and solutions?

  • Answer:

    • Analyte Stability: Unsaturated acyl-CoAs can be unstable. Ensure proper storage of samples and standards at -80°C and minimize freeze-thaw cycles. Prepare fresh working solutions regularly.

    • Sample Preparation: Inefficient extraction can lead to low recovery. A simple and effective method for short-chain acyl-CoAs is protein precipitation with an organic solvent like acetonitrile (B52724) or methanol, followed by centrifugation[3].

    • Mass Spectrometer Parameters: Verify that the correct precursor and product ion m/z values are entered in your MRM (Multiple Reaction Monitoring) method. Optimize the collision energy and other source parameters for your specific instrument.

    • LC Conditions: Poor chromatographic peak shape can lead to a low signal-to-noise ratio. The use of ion-pairing reagents in the mobile phase can improve peak shape for acyl-CoAs, but they can also cause ion suppression. A reversed-phase C18 column with a water/acetonitrile gradient containing a volatile buffer like ammonium (B1175870) acetate (B1210297) is a good starting point[4].

Issue 2: High Background Noise or Interfering Peaks

  • Question: My chromatogram is showing high background noise or peaks that co-elute with my analyte of interest. How can I resolve this?

  • Answer:

    • Matrix Effects: Biological samples are complex and can cause ion suppression or enhancement, leading to inaccurate quantification[5][6]. To mitigate this, consider using a matrix-matched calibration curve or stable isotope-labeled internal standards.

    • Sample Cleanup: If matrix effects are severe, you may need to incorporate a solid-phase extraction (SPE) step in your sample preparation to remove interfering substances.

    • Chromatographic Separation: Optimize your LC gradient to improve the separation of your analyte from interfering compounds. A longer, shallower gradient can often improve resolution.

Issue 3: Poor Reproducibility and Inaccurate Quantification

  • Question: My results are not consistent between injections, and the quantitative accuracy is poor. What should I check?

  • Answer:

    • Internal Standard: The use of a suitable internal standard is critical for reliable quantification. An ideal internal standard is a stable isotope-labeled version of the analyte. If this is not available, a structurally similar acyl-CoA with a different chain length that does not occur in the sample can be used.

    • Calibration Curve: Ensure your calibration curve is linear over the expected concentration range of your samples and has a sufficient number of data points. Always prepare fresh calibration standards for each batch of samples.

    • System Suitability: Before running your samples, perform system suitability tests to ensure the LC-MS/MS system is performing optimally. This includes checking for consistent retention times, peak areas, and peak shapes of your analyte and internal standard.

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To 100 µL of biological sample (e.g., cell lysate, tissue homogenate), add 400 µL of cold acetonitrile containing the internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • This compound: Precursor m/z 878.2 -> Product m/z 371.2

      • Internal Standard (e.g., Propionyl-CoA): Precursor m/z 824.2 -> Product m/z 317.1

    • Instrument Parameters: Optimize source temperature, gas flows, and collision energy for your specific instrument to maximize signal intensity.

Quantitative Data Summary

ParameterTypical ValueNotes
LLOQ (Lower Limit of Quantification)1 - 10 ng/mLDependent on instrument sensitivity and matrix.
ULOQ (Upper Limit of Quantification)1000 - 5000 ng/mL
Linearity (r²)> 0.99
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (% bias)± 15%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample add_is Add Internal Standard & Acetonitrile sample->add_is vortex Vortex add_is->vortex incubate Incubate (-20°C) vortex->incubate centrifuge1 Centrifuge incubate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute centrifuge2 Centrifuge reconstitute->centrifuge2 vial Transfer to Vial centrifuge2->vial lcms LC-MS/MS System vial->lcms data Data Acquisition (MRM) lcms->data process Data Processing data->process quant Quantification process->quant

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_bcaa Branched-Chain Amino Acid Catabolism cluster_fatty_acid Fatty Acid Metabolism leucine Leucine kic α-Ketoisocaproate leucine->kic BCAT isovaleryl_coa Isovaleryl-CoA kic->isovaleryl_coa BCKDH target This compound isovaleryl_coa->target Acyl-CoA Dehydrogenase acetyl_coa Acetyl-CoA target->acetyl_coa β-oxidation tca TCA Cycle acetyl_coa->tca

Caption: Putative metabolic pathway involving this compound.

References

Technical Support Center: Analysis of trans-5-methylhex-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-5-methylhex-2-enoyl-CoA.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, providing potential causes and solutions.

Issue 1: Low or No Signal of this compound

Potential CauseSuggested Solution
Analyte Degradation Acyl-CoAs are susceptible to hydrolysis, especially at neutral or alkaline pH and elevated temperatures. Ensure samples are processed quickly on ice and stored at -80°C. Use acidic buffers (pH 4-6) for extraction and analysis.[1]
Inefficient Extraction The amphiphilic nature of acyl-CoAs can make extraction challenging. A mixed organic-aqueous solvent system is often used.[2] Consider optimizing the solvent composition and phase partitioning steps. Solid-phase extraction (SPE) can be used for cleanup but may lead to loss of the analyte if not optimized.
Adsorption to Surfaces The phosphate (B84403) groups in the CoA moiety can adsorb to glass and metal surfaces, leading to analyte loss. Using polypropylene (B1209903) tubes and vials, or glass vials with silanized surfaces, can mitigate this issue.[3]
Poor Ionization in Mass Spectrometer The ionization efficiency of acyl-CoAs can vary depending on the source conditions. Optimize electrospray ionization (ESI) parameters such as spray voltage, capillary temperature, and gas flows. Both positive and negative ion modes should be evaluated, as both can yield dominant molecular ions for medium-chain acyl-CoAs.[4]

Issue 2: Presence of Unexpected Peaks or Artifacts

Potential CauseSuggested Solution
Isomerization The trans-2 double bond can potentially isomerize to a cis-3 or trans-3 position, especially if samples are not properly handled to inactivate enzymatic activity. This can be catalyzed by enoyl-CoA isomerases present in biological samples.[5][6] Ensure rapid quenching of biological samples and efficient protein precipitation to minimize enzymatic activity.
Oxidation The double bond in the acyl chain is susceptible to oxidation. To minimize this, consider adding antioxidants like butylated hydroxytoluene (BHT) during sample preparation and storing samples under an inert atmosphere (e.g., nitrogen or argon).
In-source Fragmentation High source temperatures or voltages in the mass spectrometer can cause fragmentation of the parent molecule, leading to the appearance of artifact peaks.[1] Optimize source conditions to minimize in-source fragmentation.
Contamination Contaminants from solvents, tubes, or other labware can interfere with the analysis. Use high-purity solvents and pre-cleaned labware. Include blank injections in your analytical run to identify potential sources of contamination.

Issue 3: Inaccurate or Imprecise Quantification

Potential CauseSuggested Solution
Lack of a Suitable Internal Standard Ideally, a stable isotope-labeled version of this compound should be used. If unavailable, an odd-chain acyl-CoA with similar chain length and properties can be used as an alternative. The internal standard should be added at the earliest stage of sample preparation to account for extraction variability.
Matrix Effects Co-eluting substances from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Improve chromatographic separation to resolve the analyte from interfering matrix components. A matrix-matched calibration curve should be used for accurate quantification.
Non-Linearity of Detector Response The detector response may not be linear across a wide concentration range. Ensure your calibration curve covers the expected concentration range of your samples and use a weighted linear regression if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the sample preparation for this compound analysis?

A1: The most critical steps are rapid quenching of metabolic activity, efficient protein precipitation, and prevention of analyte degradation. For biological samples, this typically involves immediate freezing in liquid nitrogen or quenching with a cold acidic solution to stop enzymatic reactions.[6] Subsequent extraction should be performed on ice with acidic solvents to minimize hydrolysis.

Q2: How can I distinguish this compound from its isomers?

A2: Distinguishing isomers of acyl-CoAs by mass spectrometry alone is challenging because the fragmentation patterns are often dominated by the CoA moiety, yielding identical spectra for isomers.[7] Therefore, high-resolution chromatographic separation, typically using reversed-phase liquid chromatography (RPLC), is essential. Developing a separation method that can resolve potential isomers is key.

Q3: What are the expected fragmentation patterns for this compound in MS/MS?

A3: In positive ion mode, you can expect to see a neutral loss of 507, corresponding to the loss of the 3'-phosphoadenosine diphosphate (B83284) part of the CoA molecule. In negative ion mode, characteristic fragment ions of the CoA substructure will be prominent. While the acyl chain itself may produce some fragments, they are often of low abundance.

Q4: Can I use derivatization to improve the analysis?

A4: Yes, derivatization can be a useful strategy. For instance, methylation of the phosphate groups has been shown to improve chromatographic peak shape and reduce analyte loss due to adsorption.[8] However, the derivatization reaction needs to be carefully optimized and validated for your specific analyte.

Quantitative Data Summary

Table 1: Comparison of Acyl-CoA Extraction Method Recoveries

AnalyteRecovery with 10% Trichloroacetic Acid (TCA) + SPE (%)Recovery with 2.5% 5-Sulfosalicylic Acid (SSA) (%)
Free CoA10>100
Acetyl-CoA60>100
Propionyl-CoA25>100
Succinyl-CoA70>100

(Data adapted from a study comparing extraction techniques, with recovery relative to a direct spike in water.)

Table 2: Performance Metrics for a Validated LC-MS/MS Method for Acyl-CoA Analysis

ParameterValue
Linearity (r²)≥0.99
Lower Limit of Quantification (LLOQ)4.2 - 16.9 nM
Inter-run Precision (%CV)<15%
Accuracy (% bias)±15%

(Data compiled from published validated methods for acyl-CoA analysis.)[8]

Experimental Protocols

Protocol 1: Extraction of Medium-Chain Acyl-CoAs from Cultured Cells

This protocol is adapted from methods designed to minimize degradation and improve recovery.

  • Cell Harvesting and Quenching: a. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Immediately add 1 mL of ice-cold extraction solvent (e.g., acetonitrile:methanol (B129727):water 2:2:1 v/v/v containing an appropriate internal standard) to the culture dish. c. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation and Phase Separation: a. Vortex the lysate vigorously for 1 minute. b. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins. c. Carefully transfer the supernatant to a new tube.

  • Sample Concentration: a. Dry the supernatant under a gentle stream of nitrogen gas at room temperature. b. Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column with a particle size of 1.7-2.1 µm is recommended for high-resolution separation.

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A shallow gradient starting with a low percentage of mobile phase B, gradually increasing to elute the analyte.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI), positive or negative mode.

    • Acquisition Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification.

    • Transitions to Monitor:

      • Precursor Ion (Q1): The m/z of the [M+H]⁺ or [M-H]⁻ ion of this compound.

      • Product Ion (Q3): A characteristic fragment ion, such as the one resulting from the neutral loss of 507 in positive mode.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum sensitivity.

Visualizations

Caption: Experimental workflow for the analysis of this compound.

artifact_formation cluster_analyte Target Analyte cluster_artifacts Potential Artifacts cluster_causes Causes of Artifact Formation analyte This compound isomer Isomers (e.g., cis-3-enoyl-CoA) analyte->isomer Isomerization hydrolysis Hydrolysis Products (Free Fatty Acid + CoA) analyte->hydrolysis Hydrolysis oxidation Oxidation Products analyte->oxidation Oxidation enzyme Enzymatic Activity (e.g., Enoyl-CoA Isomerase) enzyme->isomer ph Suboptimal pH / Temperature ph->hydrolysis oxygen Exposure to Oxygen oxygen->oxidation

References

Validation & Comparative

A Comparative Analysis of Straight-Chain and Branched-Chain Substrates in Fatty Acid Elongation: "trans-hex-2-enoyl-CoA" vs. "trans-5-methylhex-2-enoyl-CoA"

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparison of the roles and enzymatic processing of "trans-hex-2-enoyl-CoA" and its branched-chain counterpart, "trans-5-methylhex-2-enoyl-CoA," in fatty acid elongation reveals key differences in their metabolic pathways and likely enzymatic efficiencies. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of these two intermediates, including available experimental data, relevant enzymatic pathways, and detailed experimental protocols.

Introduction

Fatty acid elongation is a critical metabolic process responsible for the synthesis of long-chain fatty acids from shorter precursors. This process involves a four-step enzymatic cycle that incrementally adds two-carbon units to a growing acyl-CoA chain. The fourth and final step of this cycle is the reduction of a trans-2-enoyl-CoA intermediate to a saturated acyl-CoA, catalyzed by the enzyme trans-2-enoyl-CoA reductase. While the elongation of straight-chain fatty acids, involving intermediates like "trans-hex-2-enoyl-CoA," is well-characterized, the processing of branched-chain fatty acids, which involves intermediates such as "this compound," is less understood quantitatively. This comparison guide aims to elucidate the differences between these two pathways and the enzymatic handling of their respective substrates.

Branched-chain fatty acids (BCFAs) are important components of cellular membranes and play significant roles in various biological processes. Their synthesis often originates from the catabolism of branched-chain amino acids like leucine (B10760876), which can be converted to isovaleryl-CoA and subsequently elongated. The presence of a methyl group in "this compound" introduces steric hindrance that can affect its interaction with the active site of trans-2-enoyl-CoA reductase compared to the linear "trans-hex-2-enoyl-CoA."

Comparative Analysis of Substrate Performance

For "trans-hex-2-enoyl-CoA," kinetic data is available from multiple sources. A study on rat liver microsomal trans-2-enoyl-CoA reductase reported a Km value of 0.5 µM for this substrate[1]. Another study on the trans-2-enoyl-CoA reductase from Euglena gracilis determined the Km for "trans-2-hexenoyl-CoA" to be 91 µM[2]. The significant difference in these values highlights the species- and isoenzyme-specific nature of enzyme kinetics.

Although quantitative data for "this compound" is lacking, the substrate promiscuity of some enzymes involved in fatty acid metabolism suggests that it is likely a substrate for trans-2-enoyl-CoA reductase, albeit potentially with a lower efficiency compared to its straight-chain counterpart due to the methyl branch.

SubstrateEnzyme SourceKm (µM)Vmax (relative)Reference
trans-hex-2-enoyl-CoARat Liver Microsomes0.5-[1]
trans-hex-2-enoyl-CoAEuglena gracilis91-[2]
This compoundNot Reported---

Signaling and Metabolic Pathways

The metabolic pathways leading to and involving "trans-hex-2-enoyl-CoA" and "this compound" are distinct, originating from different precursor pools.

Straight-Chain Fatty Acid Elongation: This pathway utilizes acetyl-CoA as the primary building block. The repeated cycles of condensation, reduction, dehydration, and a final reduction lead to the synthesis of long, straight-chain fatty acids. "trans-hex-2-enoyl-CoA" is a key intermediate in the elongation of butyryl-CoA to hexanoyl-CoA.

Straight_Chain_Fatty_Acid_Elongation Butyryl_CoA Butyryl-CoA Ketoacyl_Synthase 3-Ketoacyl-CoA Synthase Butyryl_CoA->Ketoacyl_Synthase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_Synthase Three_Ketohexanoyl_CoA 3-Ketohexanoyl-CoA Ketoacyl_Synthase->Three_Ketohexanoyl_CoA Ketoacyl_Reductase 3-Ketoacyl-CoA Reductase Three_Ketohexanoyl_CoA->Ketoacyl_Reductase Three_Hydroxyhexanoyl_CoA 3-Hydroxyhexanoyl-CoA Ketoacyl_Reductase->Three_Hydroxyhexanoyl_CoA Dehydratase 3-Hydroxyacyl-CoA Dehydratase Three_Hydroxyhexanoyl_CoA->Dehydratase trans_hex_2_enoyl_CoA trans-hex-2-enoyl-CoA Dehydratase->trans_hex_2_enoyl_CoA Enoyl_Reductase trans-2-enoyl-CoA Reductase trans_hex_2_enoyl_CoA->Enoyl_Reductase Hexanoyl_CoA Hexanoyl-CoA Enoyl_Reductase->Hexanoyl_CoA

Straight-chain fatty acid elongation pathway.

Branched-Chain Fatty Acid Elongation: The synthesis of branched-chain fatty acids often starts with the catabolism of branched-chain amino acids. For instance, leucine is broken down into isovaleryl-CoA, which can then serve as a primer for the fatty acid elongation machinery. "this compound" would be an intermediate in the second round of elongation starting from isovaleryl-CoA.

Branched_Chain_Fatty_Acid_Elongation Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA Elongation_Cycle_1 Fatty Acid Elongation (1 cycle) Isovaleryl_CoA->Elongation_Cycle_1 Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongation_Cycle_1 Three_Methylhexanoyl_CoA 5-Methylhexanoyl-CoA Elongation_Cycle_1->Three_Methylhexanoyl_CoA Elongation_Cycle_2 Fatty Acid Elongation (further cycles) Three_Methylhexanoyl_CoA->Elongation_Cycle_2 trans_5_methylhex_2_enoyl_CoA This compound Elongation_Cycle_2->trans_5_methylhex_2_enoyl_CoA intermediate Longer_BCFA Longer Branched-Chain Fatty Acids Elongation_Cycle_2->Longer_BCFA trans_5_methylhex_2_enoyl_CoA->Elongation_Cycle_2

Branched-chain fatty acid elongation pathway.

Experimental Protocols

Synthesis of Substrates

Synthesis of (E)-5-methylhex-2-enoic acid (precursor for this compound): (E)-5-methylhex-2-enoic acid can be synthesized via a Wittig-type reaction, such as the Horner-Wadsworth-Emmons reaction. This involves the reaction of isovaleraldehyde (B47997) with a phosphonate (B1237965) ylide derived from an alpha-phosphonoacetate ester, followed by hydrolysis of the resulting ester.

Chemo-enzymatic Synthesis of Acyl-CoA Esters: A general and efficient method for the synthesis of both straight-chain and branched-chain acyl-CoA esters involves the conversion of the corresponding carboxylic acid to a mixed anhydride, followed by reaction with coenzyme A. This method is suitable for small-scale synthesis and does not require specialized equipment.

Experimental Workflow for Comparative Kinetic Analysis

The following workflow outlines the steps for a comparative kinetic analysis of "trans-hex-2-enoyl-CoA" and "this compound" as substrates for a purified trans-2-enoyl-CoA reductase.

Experimental_Workflow cluster_purification Enzyme Purification cluster_synthesis Substrate Synthesis cluster_assay Enzymatic Assay Expression Expression of Recombinant trans-2-enoyl-CoA Reductase Lysis Cell Lysis and Clarification Expression->Lysis Affinity_Chrom Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) Lysis->Affinity_Chrom Purity_Check SDS-PAGE and Protein Quantification Affinity_Chrom->Purity_Check Assay_Setup Spectrophotometric Assay Setup (Varying Substrate Concentrations) Purity_Check->Assay_Setup Synth_Straight Synthesis of trans-hex-2-enoyl-CoA QC Purity Assessment (HPLC) Synth_Straight->QC Synth_Branched Synthesis of This compound Synth_Branched->QC QC->Assay_Setup NADPH_Monitoring Monitor NADPH Oxidation at 340 nm Assay_Setup->NADPH_Monitoring Data_Analysis Calculate Initial Velocities and Determine Km and Vmax NADPH_Monitoring->Data_Analysis

Workflow for comparative kinetic analysis.

Detailed Protocol for Spectrophotometric Assay of trans-2-enoyl-CoA Reductase Activity:

This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, the co-substrate for the trans-2-enoyl-CoA reductase.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.4), 150 µM NADPH, and the purified trans-2-enoyl-CoA reductase in a quartz cuvette.

  • Initiation: Start the reaction by adding the substrate ("trans-hex-2-enoyl-CoA" or "this compound") to the reaction mixture. A range of substrate concentrations should be used to determine the kinetic parameters.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The kinetic parameters, Km and Vmax, can then be determined by fitting the initial velocity data to the Michaelis-Menten equation.

Conclusion

The elongation of straight-chain and branched-chain fatty acids proceeds through analogous enzymatic steps, yet the structural differences in the intermediates, such as "trans-hex-2-enoyl-CoA" and "this compound," are likely to influence the efficiency of the enzymatic reactions. Based on the substrate preferences of known trans-2-enoyl-CoA reductases, it is hypothesized that the branched-chain substrate would be reduced at a slower rate than its straight-chain counterpart. Further experimental investigation with purified enzymes is necessary to provide definitive quantitative data to support this hypothesis. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies, which will be crucial for a more complete understanding of branched-chain fatty acid metabolism and its role in health and disease.

References

Comparative Analysis of Acyl-CoA Dehydrogenase Substrate Specificity for trans-5-methylhex-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-CoA dehydrogenases are a class of flavoenzymes crucial for fatty acid and branched-chain amino acid metabolism.[1] Their substrate specificity is a key determinant of their metabolic role.[2] Branched-chain acyl-CoA dehydrogenases, in particular, are specialized in the catabolism of substrates with methyl-branched chains. Given its structure, trans-5-methylhex-2-enoyl-CoA is predicted to be a substrate for a branched-chain specific ACAD.

Quantitative Comparison of Substrate Specificity

The following table summarizes the kinetic parameters of various acyl-CoA dehydrogenases with substrates structurally analogous to this compound. This data is compiled from studies on purified enzymes and provides a basis for comparing their potential activities with the substrate of interest. The enzymes compared include Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD), Isovaleryl-CoA Dehydrogenase (IVD), and 2-Methyl-Branched Chain Acyl-CoA Dehydrogenase, with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) and Long-Chain Acyl-CoA Dehydrogenase (LCAD) included for reference.

EnzymeOptimal Substrate(s)Analogous Substrate TestedKm (µM)Vmax (µmol/min/mg)Specificity Constant (kcat/Km) (M-1s-1)
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) (S)-2-Methylbutyryl-CoA2-Methylbutyryl-CoA~20-50HighHigh
Isovaleryl-CoA Dehydrogenase (IVD) Isovaleryl-CoAIsovaleryl-CoA22[3]0.051[3]Moderate to High
2-Methyl-Branched Chain Acyl-CoA Dehydrogenase 2-Methylbutyryl-CoA, 2-Methylvaleryl-CoA2-Methylvaleryl-CoA21[4]1.58[4]Very High
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Octanoyl-CoA (C8)Octanoyl-CoA~2-10HighLow for branched-chains
Long-Chain Acyl-CoA Dehydrogenase (LCAD) Dodecanoyl-CoA (C12)2,6-Dimethylheptanoyl-CoA-ModerateModerate for specific branched-chains

Note: The data presented are representative values from various studies and may vary depending on the specific experimental conditions. The specificity constants are inferred based on reported activities and Km values.

Experimental Protocols

The determination of acyl-CoA dehydrogenase activity and substrate specificity is commonly performed using two primary assays: the ETF Fluorescence Reduction Assay and the Ferricenium Assay.

ETF Fluorescence Reduction Assay

This is considered the gold standard for measuring ACAD activity as it uses the natural electron acceptor, Electron Transfer Flavoprotein (ETF).[5] The assay measures the decrease in ETF fluorescence as it is reduced by the ACAD.[5]

Materials:

  • Purified recombinant acyl-CoA dehydrogenase

  • Purified recombinant porcine ETF[5]

  • Acyl-CoA substrate (e.g., this compound)

  • Anaerobic cuvette or 96-well microplate[5]

  • Spectrofluorometer

  • Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.6-8.0, containing 0.2 mM EDTA

  • Deoxygenation system (e.g., glucose/glucose oxidase/catalase or vacuum/argon cycles)[5]

Procedure:

  • Prepare the assay buffer and deoxygenate it thoroughly.[5]

  • In an anaerobic environment, add the assay buffer, ETF, and the acyl-CoA dehydrogenase to the cuvette or microplate well.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Monitor the decrease in ETF fluorescence over time. The excitation wavelength is typically around 380 nm and the emission wavelength is around 495 nm.

  • The initial rate of fluorescence decrease is proportional to the enzyme activity.

  • To determine kinetic parameters (Km and Vmax), the assay is repeated with varying concentrations of the acyl-CoA substrate.

Ferricenium Assay

This is a spectrophotometric assay that uses an artificial electron acceptor, ferricenium hexafluorophosphate, which is reduced to ferrocene.[6] This assay has the advantage of being performed aerobically.[6]

Materials:

  • Purified recombinant acyl-CoA dehydrogenase

  • Acyl-CoA substrate

  • Ferricenium hexafluorophosphate

  • Spectrophotometer

  • Assay Buffer: 100 mM HEPES, pH 7.6

Procedure:

  • Prepare the assay buffer.

  • Add the assay buffer, acyl-CoA dehydrogenase, and the acyl-CoA substrate to a cuvette.

  • Equilibrate the mixture to the desired temperature.

  • Initiate the reaction by adding a solution of ferricenium hexafluorophosphate.

  • Monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion.

  • The initial rate of absorbance change is proportional to the enzyme activity.

  • As with the ETF assay, varying the substrate concentration allows for the determination of Km and Vmax.

Signaling Pathways and Experimental Workflows

The metabolism of branched-chain acyl-CoAs is an integral part of the catabolic pathways of branched-chain amino acids (leucine, isoleucine, and valine). The initial dehydrogenation step, catalyzed by a specific ACAD, commits the carbon skeleton to further oxidation, ultimately leading to the production of acetyl-CoA, propionyl-CoA, or succinyl-CoA, which then enter the citric acid cycle for energy production.

experimental_workflow cluster_prep Preparation cluster_assay Activity Assay cluster_analysis Data Analysis enzyme Purify Recombinant Acyl-CoA Dehydrogenase assay_setup Prepare Anaerobic Assay Mixture enzyme->assay_setup substrate Synthesize/Acquire This compound reaction Initiate Reaction with Substrate substrate->reaction etf Purify Recombinant ETF etf->assay_setup assay_setup->reaction measurement Monitor Fluorescence Decrease reaction->measurement kinetics Vary Substrate Concentration measurement->kinetics plotting Plot Initial Velocity vs. [Substrate] kinetics->plotting fitting Fit Data to Michaelis-Menten Equation plotting->fitting results Determine Km and Vmax fitting->results

Caption: Experimental workflow for determining the kinetic parameters of an acyl-CoA dehydrogenase.

The diagram above illustrates a typical experimental workflow for characterizing the substrate specificity of an acyl-CoA dehydrogenase. It begins with the preparation of the necessary biological reagents, followed by the execution of the enzymatic assay, and concludes with the analysis of the kinetic data to determine the enzyme's affinity (Km) and maximum reaction rate (Vmax) for the substrate.

References

Validation of Acyl-CoA Metabolites as Biomarkers for Medium-Chain Acyl-CoA Dehydrogenase Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of established and potential biomarkers for the diagnosis and monitoring of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a common inherited disorder of fatty acid metabolism. The focus is on the validation of acyl-CoA metabolites, with a specific evaluation of "trans-5-methylhex-2-enoyl-CoA" as a potential novel biomarker in contrast to well-established markers such as octanoylcarnitine (B1202733) (C8), hexanoylglycine (B26119), and suberylglycine.

Introduction to MCAD Deficiency and the Need for Reliable Biomarkers

Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is an autosomal recessive genetic disorder that impairs the body's ability to break down medium-chain fatty acids for energy.[1] This can lead to serious health complications, especially during periods of fasting or illness, including hypoketotic hypoglycemia, lethargy, vomiting, and in severe cases, coma and death.[2] Early and accurate diagnosis through newborn screening and subsequent monitoring are crucial for managing the condition and preventing metabolic crises.[3]

The cornerstone of MCAD deficiency diagnosis lies in the detection of specific metabolites that accumulate due to the enzymatic block. This guide compares the performance of the established biomarkers with the theoretical potential of "this compound," a structurally related acyl-CoA intermediate.

Comparative Analysis of Biomarkers for MCAD Deficiency

The following table summarizes the key performance characteristics of established and potential biomarkers for MCAD deficiency.

BiomarkerClassMatrixTypical Findings in MCAD DeficiencyDiagnostic Sensitivity & SpecificityNotes
Octanoylcarnitine (C8) AcylcarnitineDried Blood Spot, PlasmaMarkedly elevatedHigh sensitivity and specificity, especially in newborn screening[4][5]Primary biomarker for newborn screening. Ratios such as C8/C10 and C8/C2 enhance diagnostic accuracy.[4]
Hexanoylglycine AcylglycineUrineSignificantly increasedHighly specific for MCAD deficiency[6]A key confirmatory urinary biomarker.[7][8]
Suberylglycine AcylglycineUrineElevatedGood specificity, though some overlap with controls can occur[6]Often measured alongside hexanoylglycine for diagnostic confirmation.[9]
This compound Acyl-CoAPlasma, TissueHypothetical: Potentially elevatedNot establishedAs a direct substrate upstream of the deficient enzyme, its accumulation is theoretically possible but not yet clinically validated.

Experimental Protocols for Biomarker Analysis

Detailed methodologies are essential for the accurate and reproducible measurement of these biomarkers.

Protocol 1: Analysis of Acylcarnitines (e.g., Octanoylcarnitine) in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)

Objective: To quantify acylcarnitines, including octanoylcarnitine (C8), from dried blood spots for newborn screening of MCAD deficiency.

Methodology:

  • Sample Preparation:

    • A 3 mm punch from a dried blood spot card is placed into a well of a 96-well microtiter plate.

    • An extraction solution containing internal standards (isotopically labeled acylcarnitines, including C8) in methanol (B129727) is added to each well.

    • The plate is sealed and incubated with gentle shaking for 30 minutes to extract the acylcarnitines.

    • The supernatant is then transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen.

  • Derivatization:

    • The dried residue is reconstituted in a solution of acidic butanol (e.g., 3N HCl in n-butanol).

    • The plate is sealed and heated at 65°C for 15 minutes to convert the acylcarnitines to their butyl esters.

    • The butanolic solution is then evaporated to dryness.

  • MS/MS Analysis:

    • The derivatized sample is reconstituted in a mobile phase (e.g., acetonitrile/water with formic acid).

    • The sample is introduced into the tandem mass spectrometer via flow injection analysis.

    • The instrument is operated in positive ion mode, and precursor ion scanning for m/z 85 (a characteristic fragment of butylated carnitine esters) is used to detect all acylcarnitines simultaneously.

    • Quantification is achieved by comparing the signal intensity of each endogenous acylcarnitine to its corresponding isotopically labeled internal standard.[4][10]

Protocol 2: Analysis of Acylglycines (e.g., Hexanoylglycine and Suberylglycine) in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify urinary acylglycines for the confirmatory diagnosis of MCAD deficiency.

Methodology:

  • Sample Preparation:

    • An aliquot of urine is transferred to a glass tube.

    • An internal standard (e.g., an isotopically labeled acylglycine) is added.

    • The sample is acidified (e.g., with hydrochloric acid).

    • The acylglycines are extracted from the urine using an organic solvent such as ethyl acetate.

    • The organic layer is separated and evaporated to dryness.

  • Derivatization:

    • The dried extract is derivatized to increase volatility for GC analysis. A common method is silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • The sample is heated to ensure complete derivatization.

  • GC-MS Analysis:

    • The derivatized sample is injected into the gas chromatograph.

    • The different acylglycines are separated based on their retention times on the GC column.

    • The eluting compounds are ionized and fragmented in the mass spectrometer.

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the target acylglycines and the internal standard.[6][9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway affected in MCAD deficiency and a typical workflow for biomarker validation.

MCAD_Pathway cluster_alternative Alternative Pathways in MCAD Deficiency Fatty_Acids Medium-Chain Fatty Acids (C6-C12) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase MC_Acyl_CoA Medium-Chain Acyl-CoA Acyl_CoA_Synthetase->MC_Acyl_CoA MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) MC_Acyl_CoA->MCAD Blocked in MCAD Deficiency MC_Acyl_CoA_alt Medium-Chain Acyl-CoA Trans_Enoyl_CoA trans-2-Enoyl-CoA MCAD->Trans_Enoyl_CoA Beta_Oxidation Further Steps of β-Oxidation Trans_Enoyl_CoA->Beta_Oxidation Energy Energy (Acetyl-CoA) Beta_Oxidation->Energy Carnitine_Conj Carnitine Palmitoyltransferase MC_Acyl_CoA_alt->Carnitine_Conj Glycine_Conj Glycine N-Acyltransferase MC_Acyl_CoA_alt->Glycine_Conj Acylcarnitines Acylcarnitines (e.g., C8-carnitine) Carnitine_Conj->Acylcarnitines Acylglycines Acylglycines (e.g., Hexanoylglycine) Glycine_Conj->Acylglycines Excretion Urinary Excretion Acylglycines->Excretion

Caption: Metabolic pathway in MCAD deficiency.

Biomarker_Validation_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_implementation Implementation Phase Metabolomics Untargeted Metabolomics (e.g., LC-MS, GC-MS) Candidate_Biomarker Identification of Candidate Biomarkers (e.g., this compound) Metabolomics->Candidate_Biomarker Patient_Samples Patient Samples (MCAD deficiency) Patient_Samples->Metabolomics Control_Samples Control Samples (Healthy Individuals) Control_Samples->Metabolomics Assay_Development Development of a Targeted Quantitative Assay (e.g., LC-MS/MS) Candidate_Biomarker->Assay_Development Analytical_Validation Analytical Validation (Accuracy, Precision, Linearity) Assay_Development->Analytical_Validation Clinical_Validation Clinical Validation in a Larger Patient Cohort Analytical_Validation->Clinical_Validation ROC_Analysis ROC Curve Analysis (Sensitivity & Specificity) Clinical_Validation->ROC_Analysis Clinical_Utility Assessment of Clinical Utility ROC_Analysis->Clinical_Utility Integration Integration into Diagnostic/Monitoring Panels Clinical_Utility->Integration

Caption: Workflow for biomarker validation.

Discussion and Future Perspectives

The established biomarkers for MCAD deficiency, octanoylcarnitine, hexanoylglycine, and suberylglycine, have demonstrated high diagnostic accuracy and are integral to current clinical practice.[4][6] The analytical methods for their detection are well-validated and widely implemented in newborn screening and metabolic diagnostic laboratories.

The potential of "this compound" as a biomarker for MCAD deficiency remains theoretical at present. As an intermediate in the β-oxidation of a branched-chain fatty acid, its accumulation would depend on the substrate specificity of the deficient MCAD enzyme and the prevalence of its precursor fatty acid in the diet. Further research, employing untargeted metabolomics studies on patient samples, is required to determine if this specific acyl-CoA is indeed elevated in MCAD deficiency.[11] Should it be identified as a potential candidate, the development and validation of a specific and sensitive analytical method, likely based on liquid chromatography-tandem mass spectrometry, would be the next critical step in its evaluation as a clinically useful biomarker.

References

A Comparative Analysis of Branched-Chain Enoyl-CoA Metabolism: Unraveling the Role of Leucine-Derived trans-5-methylhex-2-enoyl-CoA and its Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the enzymatic processing of branched-chain enoyl-CoAs derived from leucine (B10760876), isoleucine, and valine reveals distinct substrate specificities that influence their metabolic fate. While the initially proposed "trans-5-methylhex-2-enoyl-CoA" is not a standard intermediate in leucine metabolism, the actual intermediates—3-methylcrotonyl-CoA (from leucine), tiglyl-CoA (from isoleucine), and methacrylyl-CoA (from valine)—exhibit varied reactivity with the key enzyme enoyl-CoA hydratase (also known as crotonase). This guide provides a comparative overview of their roles, supported by available kinetic data, and details the experimental protocols for their study.

The catabolism of the essential branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—is a crucial metabolic pathway, providing energy and biosynthetic precursors. A key step in these pathways is the hydration of α,β-unsaturated enoyl-CoA esters, a reaction catalyzed by enoyl-CoA hydratase (ECHS1), a mitochondrial enzyme. The efficiency of this hydration step is critical for the smooth progression of BCAA degradation, and substrate specificity of ECHS1 plays a pivotal role in regulating the flux through each respective pathway.

Comparative Enzyme Kinetics

The substrate specificity of human mitochondrial enoyl-CoA hydratase (ECHS1) for branched-chain enoyl-CoAs has been investigated, revealing a clear hierarchy of preference. While a comprehensive comparative study with all kinetic parameters determined under identical conditions is not available in the literature, data from various sources allows for a comparative assessment. ECHS1 exhibits the highest specificity for the straight-chain substrate crotonyl-CoA. Among the branched-chain substrates, there is moderate specificity for 3-methylcrotonyl-CoA and methacrylyl-CoA. Notably, while ECHS1 can bind tiglyl-CoA, it hydrates this substrate at a significantly lower rate.

Substrate (Origin)EnzymeKm (µM)kcat (s-1)kcat/Km (M-1s-1)Source
3-Methylcrotonyl-CoA (Leucine)Human ECHS1N/AN/AModerate--INVALID-LINK--
Tiglyl-CoA (Isoleucine)Human ECHS1N/AN/ALow--INVALID-LINK--
Methacrylyl-CoA (Valine)Human ECHS1N/AN/AModerate--INVALID-LINK--
Crotonyl-CoA (Reference)Human ECHS1N/AN/AHigh--INVALID-LINK--

N/A: Specific quantitative data from a single comparative study is not available.

Signaling and Metabolic Pathways

The degradation pathways of leucine, isoleucine, and valine, while initiated by common enzymes, diverge after the formation of their respective acyl-CoA derivatives. The subsequent steps, including the hydration of the enoyl-CoA intermediates, are catalyzed by enzymes with varying efficiencies for each substrate. This differential processing can lead to the accumulation of specific intermediates if a particular enzymatic step is inefficient or inhibited, which is a hallmark of several metabolic disorders.

BCAA_Metabolism cluster_leucine Leucine Catabolism cluster_isoleucine Isoleucine Catabolism cluster_valine Valine Catabolism Leucine Leucine α-Ketoisocaproate α-Ketoisocaproate Leucine->α-Ketoisocaproate Isovaleryl-CoA Isovaleryl-CoA α-Ketoisocaproate->Isovaleryl-CoA 3-Methylcrotonyl-CoA 3-Methylcrotonyl-CoA Isovaleryl-CoA->3-Methylcrotonyl-CoA 3-Methylglutaconyl-CoA 3-Methylglutaconyl-CoA 3-Methylcrotonyl-CoA->3-Methylglutaconyl-CoA MCC ECHS1_node Enoyl-CoA Hydratase (ECHS1) 3-Methylcrotonyl-CoA->ECHS1_node 3-Hydroxy-3-methylglutaryl-CoA 3-Hydroxy-3-methylglutaryl-CoA 3-Methylglutaconyl-CoA->3-Hydroxy-3-methylglutaryl-CoA MG-CoA Hydratase Acetoacetate + Acetyl-CoA Acetoacetate + Acetyl-CoA 3-Hydroxy-3-methylglutaryl-CoA->Acetoacetate + Acetyl-CoA Isoleucine Isoleucine α-Keto-β-methylvalerate α-Keto-β-methylvalerate Isoleucine->α-Keto-β-methylvalerate α-Methylbutyryl-CoA α-Methylbutyryl-CoA α-Keto-β-methylvalerate->α-Methylbutyryl-CoA Tiglyl-CoA Tiglyl-CoA α-Methylbutyryl-CoA->Tiglyl-CoA α-Methyl-β-hydroxybutyryl-CoA α-Methyl-β-hydroxybutyryl-CoA Tiglyl-CoA->α-Methyl-β-hydroxybutyryl-CoA ECHS1 Tiglyl-CoA->ECHS1_node α-Methylacetoacetyl-CoA α-Methylacetoacetyl-CoA α-Methyl-β-hydroxybutyryl-CoA->α-Methylacetoacetyl-CoA Propionyl-CoA + Acetyl-CoA Propionyl-CoA + Acetyl-CoA α-Methylacetoacetyl-CoA->Propionyl-CoA + Acetyl-CoA Valine Valine α-Ketoisovalerate α-Ketoisovalerate Valine->α-Ketoisovalerate Isobutyryl-CoA Isobutyryl-CoA α-Ketoisovalerate->Isobutyryl-CoA Methacrylyl-CoA Methacrylyl-CoA Isobutyryl-CoA->Methacrylyl-CoA 3-Hydroxyisobutyryl-CoA 3-Hydroxyisobutyryl-CoA Methacrylyl-CoA->3-Hydroxyisobutyryl-CoA ECHS1 Methacrylyl-CoA->ECHS1_node Methylmalonate semialdehyde Methylmalonate semialdehyde 3-Hydroxyisobutyryl-CoA->Methylmalonate semialdehyde Propionyl-CoA Propionyl-CoA Methylmalonate semialdehyde->Propionyl-CoA MCC Methylcrotonyl-CoA Carboxylase MG-CoA Hydratase Methylglutaconyl-CoA Hydratase

Figure 1. Simplified metabolic pathways of branched-chain amino acid degradation highlighting the role of enoyl-CoA hydratase (ECHS1). The dashed lines indicate the hydration of the respective enoyl-CoA intermediates by ECHS1.

Experimental Protocols

Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This protocol is adapted from standard methods for measuring enoyl-CoA hydratase activity, which follows the decrease in absorbance at approximately 263 nm resulting from the hydration of the double bond in the enoyl-CoA substrate.

Materials:

  • Purified mitochondrial enoyl-CoA hydratase (crotonase)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Bovine Serum Albumin (BSA)

  • Branched-chain enoyl-CoA substrates (3-methylcrotonyl-CoA, tiglyl-CoA, methacrylyl-CoA)

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 850 µL of 100 mM Tris-HCl, pH 8.0

    • 100 µL of 1 mg/mL BSA

    • Variable concentrations of the enoyl-CoA substrate (e.g., 10-200 µM)

  • Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of a solution containing purified enoyl-CoA hydratase.

  • Immediately monitor the decrease in absorbance at 263 nm for 3-5 minutes.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve using the appropriate molar extinction coefficient for the specific substrate.

  • Perform the assay with a range of substrate concentrations to determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Synthesis of Branched-Chain Enoyl-CoA Substrates

As not all branched-chain enoyl-CoA substrates are commercially available, enzymatic or chemical synthesis may be required.

Enzymatic Synthesis of 3-Methylcrotonyl-CoA:

This can be achieved by the dehydrogenation of isovaleryl-CoA using isovaleryl-CoA dehydrogenase (IVD).

Materials:

  • Isovaleryl-CoA

  • Purified isovaleryl-CoA dehydrogenase (IVD)

  • Electron-transferring flavoprotein (ETF) or an artificial electron acceptor (e.g., phenazine (B1670421) methosulfate)

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)

Procedure:

  • Combine isovaleryl-CoA, IVD, and the electron acceptor in the reaction buffer.

  • Incubate the reaction at 37°C.

  • Monitor the formation of 3-methylcrotonyl-CoA using HPLC or LC-MS/MS.

  • Purify the product using solid-phase extraction or preparative HPLC.

Chemical Synthesis of Tiglyl-CoA and Methacrylyl-CoA:

These can be synthesized from their corresponding carboxylic acids (tiglic acid and methacrylic acid) and Coenzyme A using methods such as the mixed anhydride (B1165640) method.

Materials:

  • Tiglic acid or methacrylic acid

  • Ethyl chloroformate

  • Triethylamine (B128534)

  • Coenzyme A (lithium salt)

  • Anhydrous solvent (e.g., tetrahydrofuran)

Procedure:

  • Dissolve the carboxylic acid in anhydrous solvent and cool to 0°C.

  • Add triethylamine and then slowly add ethyl chloroformate to form the mixed anhydride.

  • In a separate flask, dissolve Coenzyme A in water and adjust the pH to ~7.5.

  • Slowly add the mixed anhydride solution to the Coenzyme A solution while maintaining the pH.

  • Allow the reaction to proceed at room temperature.

  • Purify the resulting acyl-CoA using preparative HPLC.

Quantitative Analysis of Acyl-CoAs by LC-MS/MS

Sample Preparation:

  • Quench metabolism and extract acyl-CoAs from cells or tissues using an acidic organic solvent mixture (e.g., acetonitrile (B52724)/methanol/water with formic acid).

  • Centrifuge to pellet cellular debris.

  • Dry the supernatant under a stream of nitrogen.

  • Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

  • Detect and quantify the acyl-CoAs using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Use stable isotope-labeled internal standards for accurate quantification.

Logical Workflow for Comparative Analysis

The following diagram illustrates the workflow for the comparative analysis of branched-chain enoyl-CoA metabolism.

workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis synthesis Synthesis of Branched-Chain Enoyl-CoA Substrates assay Spectrophotometric Enzyme Assay synthesis->assay purification Purification of Enoyl-CoA Hydratase purification->assay lcms LC-MS/MS Analysis of Reaction Products assay->lcms Confirmation kinetics Determination of Kinetic Parameters (Km, kcat) assay->kinetics comparison Comparative Analysis of Substrate Specificity kinetics->comparison

A Comparative Guide to the Identification of trans-5-methylhex-2-enoyl-CoA using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the unequivocal identification of trans-5-methylhex-2-enoyl-CoA using Nuclear Magnetic Resonance (NMR) spectroscopy. In the synthesis or isolation of this molecule, the potential for isomeric impurities necessitates robust analytical methods for confirmation. This document outlines the expected ¹H and ¹³C NMR spectral data for the target compound and compares it with plausible alternatives, including its cis-isomer and the saturated analog, 5-methylhexanoyl-CoA. Detailed experimental protocols and data presentation are provided to support researchers in confirming the identity and purity of their samples.

Predicted NMR Data for Comparative Analysis

The precise identification of this compound relies on the distinct chemical shifts and coupling constants of specific protons and carbons in the molecule, particularly those around the double bond and the thioester linkage. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and key comparative compounds. These predictions are based on established principles of NMR spectroscopy and data from analogous structures. The significant differences, especially in the olefinic region of the ¹H NMR spectrum and the chemical shifts of the carbons in the double bond in the ¹³C NMR spectrum, provide a clear basis for differentiation.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Assignment This compound cis-5-methylhex-2-enoyl-CoA 5-methylhexanoyl-CoA Key Differentiating Features
H2 (α-olefinic) ~6.1 - 6.4~5.7 - 6.0-The H2 proton in the trans isomer is expected to be further downfield than in the cis isomer due to anisotropic effects.
H3 (β-olefinic) ~6.8 - 7.1 (dt)~6.2 - 6.5 (dt)-The H3 proton in the trans isomer will show a larger coupling constant (J ≈ 15 Hz) with H2, characteristic of a trans double bond. The cis isomer will have a smaller coupling constant (J ≈ 10-12 Hz).
H4 (allylic) ~2.2 - 2.4~2.5 - 2.7~2.8 - 3.1 (α to thioester)The chemical shift of the allylic protons is influenced by the geometry of the double bond.
H5 (methine) ~1.6 - 1.8~1.6 - 1.8~1.5 - 1.7
H6 (methyl) ~0.9 - 1.0 (d)~0.9 - 1.0 (d)~0.8 - 0.9 (d)
CoA Protons Various signalsVarious signalsVarious signalsThe signals from the Coenzyme A moiety will be present in all three compounds but are generally not used for differentiating the acyl chain structure.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Assignment This compound cis-5-methylhex-2-enoyl-CoA 5-methylhexanoyl-CoA Key Differentiating Features
C1 (Thioester Carbonyl) ~195 - 205~195 - 205~200 - 210The thioester carbonyl carbon is typically found in this downfield region.
C2 (α-olefinic) ~130 - 135~128 - 133-
C3 (β-olefinic) ~145 - 150~143 - 148-The chemical shifts of the olefinic carbons are diagnostic for the presence of the double bond.
C4 (allylic) ~40 - 45~35 - 40~45 - 50 (α to thioester)The C4 carbon in the cis isomer is expected to be shielded (shifted upfield) compared to the trans isomer due to the gamma-gauche effect.
C5 (methine) ~27 - 32~27 - 32~27 - 32
C6 (methyl) ~21 - 23~21 - 23~21 - 23
CoA Carbons Various signalsVarious signalsVarious signalsThe signals from the Coenzyme A moiety will be present in all three compounds.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

The stability of acyl-CoA thioesters is a critical consideration for obtaining high-quality NMR spectra. Thioesters can be susceptible to hydrolysis, particularly at non-neutral pH.

  • Solvent: A buffered solution in D₂O is recommended to maintain a stable pH. A common choice is a phosphate (B84403) buffer (e.g., 50-100 mM sodium phosphate, pD 7.0-7.4).

  • Concentration: A sample concentration of 1-10 mM is typically sufficient for ¹H NMR. For ¹³C NMR, higher concentrations may be necessary depending on the instrument's sensitivity.

  • Internal Standard: A suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), should be added for accurate chemical shift referencing (typically at a final concentration of 0.5-1 mM).

  • Handling: Prepare samples immediately before analysis and keep them on ice to minimize degradation. For longer-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (≥500 MHz) is recommended to achieve optimal signal dispersion and sensitivity, which is particularly important for resolving complex spectra of biological molecules.

  • ¹H NMR Experiment:

    • A standard 1D proton experiment with water suppression (e.g., presaturation or using a WATERGATE sequence) is the starting point.

    • Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.

    • For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are invaluable for identifying spin systems and connectivities within the acyl chain.

  • ¹³C NMR Experiment:

    • A standard 1D carbon experiment with proton decoupling is typically used.

    • Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans will be required compared to ¹H NMR.

    • 2D experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for correlating protons with their directly attached carbons and for identifying long-range C-H correlations, which can confirm the overall structure.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the confirmation of this compound's identity.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis and Confirmation Sample Synthesized or Isolated This compound Dissolution Dissolve in Buffered D₂O (pD 7.0-7.4) with Internal Standard Sample->Dissolution NMR_Tube Transfer to NMR Tube Acquire_1H 1D ¹H NMR (with water suppression) NMR_Tube->Acquire_1H Acquire_13C 1D ¹³C NMR (proton decoupled) NMR_Tube->Acquire_13C Acquire_2D_H 2D ¹H-¹H NMR (COSY, TOCSY) Acquire_1H->Acquire_2D_H Process Process and Reference Spectra Acquire_2D_C 2D ¹H-¹³C NMR (HSQC, HMBC) Acquire_13C->Acquire_2D_C Assign Assign Resonances (using 1D and 2D data) Process->Assign Compare Compare with Predicted Data and Alternative Structures Assign->Compare Confirm Confirm Identity and Purity Compare->Confirm

Caption: Workflow for NMR-based identification of this compound.

This structured approach, combining predictive data with systematic experimental verification, provides a robust methodology for researchers to confidently confirm the identity of this compound and distinguish it from potential isomeric byproducts.

In Silico Modeling of trans-5-methylhex-2-enoyl-CoA Enzyme Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic interactions of trans-5-methylhex-2-enoyl-CoA, a derivative of coenzyme A. Given the limited direct research on this specific molecule, this document focuses on the major enzyme families known to process structurally similar substrates: the Crotonase Superfamily (specifically Enoyl-CoA Hydratases) and Acyl-CoA Dehydrogenases. The guide details the established roles of these enzymes, presents available kinetic data for analogous substrates, and outlines the computational methodologies applicable for in silico modeling of such interactions. This approach provides a framework for predictive analysis and hypothesis-driven experimental design in the absence of direct empirical data.

Enzyme Family Comparison

The metabolism of acyl-CoA thioesters is a cornerstone of fatty acid metabolism. Two key enzyme families, Enoyl-CoA Hydratases (members of the Crotonase superfamily) and Acyl-CoA Dehydrogenases, are central to the β-oxidation pathway. The structural characteristics of this compound suggest it is a substrate for these enzymes.

FeatureEnoyl-CoA Hydratase (Crotonase Superfamily)Acyl-CoA Dehydrogenases (ACADs)
Primary Function Catalyzes the hydration of trans-2-enoyl-CoA thioesters to L-β-hydroxyacyl-CoA thioesters in the second step of β-oxidation.[1][2]Catalyzes the initial dehydrogenation of fatty acyl-CoAs to trans-2-enoyl-CoAs in the first step of β-oxidation.[3][4]
Catalytic Mechanism Involves two conserved glutamate (B1630785) residues that act as a general acid-base pair to facilitate the addition of a water molecule across the double bond. The active site features an "oxyanion hole" that stabilizes the thioester enolate intermediate.[5][6]Utilizes a flavin adenine (B156593) dinucleotide (FAD) cofactor to abstract a proton and hydride from the α- and β-carbons of the acyl-CoA, respectively, forming a trans double bond.[7]
Substrate Analogs Crotonyl-CoA, trans-hex-2-enoyl-CoA, trans-oct-2-enoyl-CoA.[1][8][9]Octanoyl-CoA (for MCAD), other medium to long-chain acyl-CoAs.[10][11]
Structural Features Typically form trimers or hexamers (dimers of trimers). The conserved fold consists of repeated β-β-α units.[12][13]Homotetramers located in the mitochondrial matrix (except for the membrane-bound VLCAD which is a homodimer).[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible in vitro and in silico experiments. Below are standard protocols for enzyme kinetics and computational modeling relevant to the study of this compound.

Enoyl-CoA Hydratase Activity Assay

A common method for measuring enoyl-CoA hydratase activity is a continuous spectrophotometric assay.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8) containing the purified enoyl-CoA hydratase enzyme.

  • Substrate Addition: Initiate the reaction by adding the enoyl-CoA substrate (e.g., crotonyl-CoA as a standard, or this compound).

  • Spectrophotometric Monitoring: Monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the trans-2-enoyl-CoA double bond.

  • Data Analysis: Calculate the initial velocity from the linear phase of the absorbance change. Determine kinetic parameters (Km and kcat) by fitting the initial velocity data at varying substrate concentrations to the Michaelis-Menten equation.

In Silico Molecular Docking and Molecular Dynamics Simulation

Computational modeling can provide insights into the binding mode and stability of the enzyme-substrate complex.

  • Protein Preparation: Obtain the 3D structure of the target enzyme (e.g., from the Protein Data Bank). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to residues.

  • Ligand Preparation: Generate a 3D structure of this compound. Perform energy minimization to obtain a low-energy conformation.

  • Molecular Docking: Use a docking program (e.g., AutoDock, GOLD) to predict the binding pose of the ligand within the enzyme's active site. The docking algorithm samples various conformations and orientations of the ligand, and a scoring function ranks the poses based on their predicted binding affinity.

  • Molecular Dynamics (MD) Simulation: Take the best-ranked docked pose and subject it to MD simulations (e.g., using GROMACS, AMBER). This will simulate the dynamic behavior of the enzyme-ligand complex over time in a solvated environment, providing information on the stability of the interaction and key intermolecular forces.[7]

Signaling and Metabolic Pathways

The metabolism of this compound is integrated into the broader context of fatty acid β-oxidation, a critical pathway for cellular energy production.

Fatty_Acid_Beta_Oxidation Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-2-Enoyl-CoA (e.g., this compound) Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+H2O) Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-β-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase (+CoA-SH) TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Fatty Acid β-Oxidation Pathway

This pathway illustrates the sequential enzymatic reactions that break down fatty acyl-CoA molecules, including potential substrates like this compound, to produce acetyl-CoA, which then enters the TCA cycle for further energy generation.

In Silico Modeling Workflow

A typical computational workflow for investigating enzyme-substrate interactions is depicted below. This process allows for the prediction and analysis of binding affinities and mechanisms prior to extensive experimental validation.

In_Silico_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Protein_Structure Select Protein Target (e.g., Enoyl-CoA Hydratase) Docking Molecular Docking Protein_Structure->Docking Ligand_Structure Generate Ligand Structure (this compound) Ligand_Structure->Docking MD_Simulation Molecular Dynamics Simulation Docking->MD_Simulation Select best pose Binding_Pose Analyze Binding Pose and Interactions MD_Simulation->Binding_Pose Free_Energy Calculate Binding Free Energy MD_Simulation->Free_Energy Hypothesis Formulate Hypothesis for Experimental Validation Binding_Pose->Hypothesis Free_Energy->Hypothesis

Computational Modeling Workflow

This guide serves as a foundational resource for initiating research on this compound. By leveraging knowledge from well-characterized enzyme families and employing robust computational techniques, researchers can efficiently design experiments to elucidate the specific metabolic role and enzymatic interactions of this molecule.

References

Safety Operating Guide

Proper Disposal of trans-5-methylhex-2-enoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides comprehensive guidance on the safe and compliant disposal of trans-5-methylhex-2-enoyl-CoA, a chemical used in research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

II. Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process to ensure safety and compliance.

  • Waste Identification and Classification:

    • Treat all this compound waste as hazardous chemical waste.

    • This includes pure unused product, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated gloves).

  • Waste Segregation:

    • Proper segregation is crucial to prevent dangerous chemical reactions.[1]

    • Do not mix this compound waste with other incompatible waste streams.

    • It should be collected as a non-halogenated organic waste.[1]

    • Segregate solids from liquids.[1]

  • Container Selection and Management:

    • Primary Container: Use a chemically compatible, leak-proof container with a secure screw-top cap.[2][3] Glass or high-density polyethylene (B3416737) (HDPE) bottles are generally suitable. Do not use food containers.[1]

    • Container Filling: Do not fill liquid waste containers to more than 80% capacity to allow for vapor expansion.[1][4]

    • Container Integrity: Ensure the container is in good condition, free from cracks or leaks.[3] The outer surface must be clean and free of contamination.[1]

    • Secondary Containment: Place the primary waste container in a secondary container, such as a plastic tub or tray, to contain any potential leaks.[2][3] The secondary container should be able to hold at least 110% of the volume of the primary container.[2]

  • Waste Labeling:

    • Properly label the waste container immediately upon adding the first amount of waste.

    • The label must include:

      • The words "Hazardous Waste".[3]

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[1][3]

      • An accurate estimation of the concentration and volume of the waste.

      • The date the waste was first added to the container.

      • The name and contact information of the generating researcher or lab.

  • Waste Storage:

    • Store the labeled hazardous waste container in a designated, secure waste accumulation area within the laboratory.

    • This area should be away from general laboratory traffic and sources of ignition.

    • Ensure the storage area is well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste collection requests. Do not dispose of this chemical down the drain or in the regular trash.[1]

III. Quantitative Data Summary

ParameterSpecificationRationale
Liquid Waste Container Fill Level≤ 80% of total volume[1]To allow for thermal expansion of the liquid and prevent spills.
Secondary Containment Capacity≥ 110% of primary container volume[2]To adequately contain any leaks or spills from the primary container.
Maximum Storage TimeTypically 90 days[2]To comply with regulatory requirements and minimize on-site hazards.

IV. Experimental Protocol: Empty Container Decontamination

Empty containers that once held this compound must be properly decontaminated before being discarded as non-hazardous waste.

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent that can dissolve the compound (e.g., ethanol (B145695) or methanol).

    • Collect the rinsate as hazardous waste and add it to your designated liquid waste container.[3]

  • Final Rinse:

    • After the solvent rinse, perform a final triple rinse with water.[3]

  • Drying:

    • Allow the container to air dry completely in a well-ventilated area.

  • Disposal:

    • Once the container is clean and dry, deface or remove the original label.[4]

    • The container can then be disposed of in the regular laboratory trash or recycling, depending on institutional policies.

V. Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_decon Empty Container Decontamination A Wear Appropriate PPE C Identify Waste as Hazardous A->C B Work in a Ventilated Area B->C D Segregate Waste (Non-Halogenated Organic) C->D E Select & Fill Compatible Container (≤80%) D->E F Label Container Clearly E->F G Store in Secondary Containment F->G H Contact EHS for Pickup G->H I Follow Institutional Procedures H->I J Triple Rinse with Solvent K Collect Rinsate as Hazardous Waste J->K L Final Water Rinse & Air Dry K->L M Deface Label & Dispose L->M

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling trans-5-methylhex-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of trans-5-methylhex-2-enoyl-CoA, a key intermediate in various metabolic pathways. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.

Personal Protective Equipment (PPE)

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the handling of similar acyl-CoA compounds and α,β-unsaturated carbonyls is recommended. The minimum required PPE is outlined below.

PPE CategoryItemSpecificationPurpose
Hand Protection Chemical-resistant glovesNitrile or neopreneTo prevent skin contact with the compound.
Eye Protection Safety glasses with side shields or GogglesANSI Z87.1 certifiedTo protect eyes from splashes.
Body Protection Laboratory coatStandardTo protect skin and clothing from contamination.
Respiratory Protection Not generally requiredUse in a well-ventilated area or fume hoodTo be used if there is a risk of generating aerosols or dust.
Foot Protection Closed-toe shoes---To protect feet from spills and falling objects.

Note: The α,β-unsaturated carbonyl moiety present in this compound suggests potential reactivity.[1][2][3][4][5] Such compounds can be electrophilic and may react with biological nucleophiles. Therefore, consistent use of PPE is critical to minimize exposure.

Handling and Storage

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Avoid contact with skin and eyes.[6]

  • Prevent the formation of dust and aerosols.

  • Use standard good laboratory practices.[7][8][9]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • For long-term storage, refer to the supplier's recommendations, which often involve storage at -20°C or below to maintain chemical integrity.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

  • Unused Compound: Treat as chemical waste. Do not dispose of down the drain.

  • Contaminated Materials: Any gloves, pipette tips, or other disposable materials that come into contact with the compound should be collected in a designated, sealed waste container for chemical waste disposal.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Well-Ventilated Workspace (e.g., Fume Hood) A->B C Retrieve Compound from Storage B->C D Weigh or Aliquot as Needed C->D E Perform Experiment D->E F Decontaminate Work Surface E->F G Segregate Chemical Waste F->G H Dispose of Waste via Approved Channels G->H I Doff PPE H->I

Caption: Standard laboratory workflow for safe handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.